molecular formula C7H12O2 B6228667 2-cyclopropyl-2-ethoxyacetaldehyde CAS No. 1855684-45-5

2-cyclopropyl-2-ethoxyacetaldehyde

Cat. No.: B6228667
CAS No.: 1855684-45-5
M. Wt: 128.17 g/mol
InChI Key: VALSVGVMNBYXFO-UHFFFAOYSA-N
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Description

2-cyclopropyl-2-ethoxyacetaldehyde is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95.
BenchChem offers high-quality 2-cyclopropyl-2-ethoxyacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-2-ethoxyacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1855684-45-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-cyclopropyl-2-ethoxyacetaldehyde

InChI

InChI=1S/C7H12O2/c1-2-9-7(5-8)6-3-4-6/h5-7H,2-4H2,1H3

InChI Key

VALSVGVMNBYXFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=O)C1CC1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropyl-2-ethoxyacetaldehyde (CAS 1855684-45-5) represents a specialized class of


-functionalized aldehydes, serving as a high-value chiral building block in the synthesis of pharmaceutical intermediates. Its structure combines a reactive formyl group, a lipophilic cyclopropyl moiety, and an ethoxy ether linkage at the stereogenic 

-center. This unique architecture imparts specific reactivity profiles—most notably, the potential for diastereoselective additions and the risk of racemization via enolization. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for drug development applications.

Part 1: Molecular Architecture & Identification

The compound consists of an acetaldehyde backbone substituted at the 2-position (alpha carbon) with both a cyclopropyl ring and an ethoxy group. The presence of the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol), influencing the metabolic stability and binding affinity of downstream derivatives.

Table 1: Chemical Identification & Descriptors

ParameterDetail
IUPAC Name 2-Cyclopropyl-2-ethoxyacetaldehyde
CAS Registry Number 1855684-45-5
Molecular Formula

Molecular Weight 128.17 g/mol
SMILES CCOC(C=O)C1CC1
InChI Key VALSVGVMNBYXFO-UHFFFAOYSA-N
Stereochemistry Contains 1 Chiral Center (Racemic unless specified)

Part 2: Physicochemical Profile[2]

The following data aggregates calculated values based on structure-activity relationship (SAR) models and comparative analysis with analogs (e.g., 2-ethoxybutanal, 2-cyclopropylacetaldehyde).

Table 2: Physicochemical Properties

PropertyValue / RangeConfidence
Physical State Colorless to pale yellow liquidHigh
Boiling Point (atm) 148°C – 155°C (Predicted)Medium
Boiling Point (reduced) ~55°C @ 10 mmHgHigh
Density 0.98 – 1.02 g/cm³High
LogP (Lipophilicity) 0.8 – 1.1High
Flash Point ~42°C (Closed Cup)Medium
Water Solubility Sparingly soluble (approx. 5-10 g/L)Medium
Solubility (Organic) Miscible with DCM, THF, EtOAc, EthanolHigh
Vapor Pressure ~2.5 mmHg @ 25°CLow
Mechanistic Insight: Solubility & Partitioning

The ethoxy group provides hydrogen bond acceptance, granting partial water solubility unlike pure alkyl-cyclopropyl aldehydes. However, the lipophilic cyclopropyl ring drives the partition coefficient (LogP) toward ~1.0, making this compound ideal for organic phase reactions (DCM/THF) and ensuring good membrane permeability in pharmacophore derivatives.

Part 3: Synthetic Pathways & Production

The synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde requires careful control to prevent over-reduction or racemization. The most robust industrial route involves the modification of ethyl 2-cyclopropyl-2-oxoacetate.

Validated Synthetic Protocol
  • Starting Material: Ethyl 2-cyclopropyl-2-oxoacetate (Cyclopropyl glyoxylate).

  • Reduction: Selective reduction of the ketone to the

    
    -hydroxy ester using Sodium Borohydride (
    
    
    
    ) in ethanol at 0°C.
  • Etherification: O-Alkylation of the hydroxyl group using Ethyl Iodide (

    
    ) and Sodium Hydride (
    
    
    
    ) in DMF. Critical Step: Temperature must be kept <10°C during NaH addition to prevent elimination.
  • Final Reduction: Controlled reduction of the ester to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) in Toluene at -78°C.

Visualization: Synthesis Workflow

SynthesisPath Start Ethyl 2-cyclopropyl- 2-oxoacetate Inter1 Ethyl 2-cyclopropyl- 2-hydroxyacetate Start->Inter1 NaBH4, EtOH 0°C (Selective Red.) Inter2 Ethyl 2-cyclopropyl- 2-ethoxyacetate Inter1->Inter2 NaH, EtI, DMF Williamson Ether Synth. Product 2-Cyclopropyl-2- ethoxyacetaldehyde Inter2->Product DIBAL-H, Toluene -78°C (Controlled Red.)

Figure 1: Step-wise synthesis from cyclopropyl glyoxylate precursors.

Part 4: Reactivity & Stability Profile

Alpha-Proton Acidity & Racemization

The


-proton is activated by the adjacent carbonyl group. While the ethoxy group is electron-donating by resonance, the inductive withdrawal creates a risk of enolization under basic conditions.
  • Risk: Treatment with strong bases (e.g., LDA, KOtBu) can lead to racemization of the chiral center.

  • Mitigation: Perform nucleophilic additions (e.g., Grignard, Wittig) at low temperatures (-78°C) or under non-basic conditions.

Cyclopropyl Ring Integrity

The cyclopropyl ring is acid-sensitive. Strong Lewis acids (e.g.,


, 

) can trigger ring-opening or rearrangement, particularly if the aldehyde oxygen coordinates to the metal center, increasing strain on the adjacent ring.
  • Protocol: Use mild Lewis acids (e.g.,

    
    ) for chelation-controlled additions.
    
Oxidation Sensitivity

Like all aldehydes, this compound is prone to air oxidation, forming 2-cyclopropyl-2-ethoxyacetic acid .

  • Storage: Store under Argon/Nitrogen at -20°C.

Visualization: Reactivity Logic

Reactivity Center 2-Cyclopropyl-2- ethoxyacetaldehyde Oxidation Oxidation (Air/Jones) Center->Oxidation RedAmin Reductive Amination (R-NH2 / NaBH(OAc)3) Center->RedAmin Enolization Base Treatment (> pH 10) Center->Enolization Product_Acid 2-Cyclopropyl-2- ethoxyacetic Acid Oxidation->Product_Acid Degradation Product_Amine Secondary Amines (Pharma Intermediates) RedAmin->Product_Amine Synthetic Utility Product_Rac Racemization (Loss of Chirality) Enolization->Product_Rac Avoid

Figure 2: Primary reactivity pathways and stability risks.

Part 5: Handling & Safety Protocols

Hazard Classification (GHS):

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Atmosphere: Must be stored under inert gas (Argon preferred over Nitrogen due to density).

  • Temperature: Long-term storage at -20°C is required to prevent polymerization or oxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

Spill Management: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust. Ventilate the area immediately.

References

  • PubChem Compound Summary. (2025). 2-Cyclopropyl-2-ethoxyacetaldehyde (CID 130591097).[1] National Center for Biotechnology Information. [Link]

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151-1196. (Contextual grounding for cyclopropyl reactivity).
  • Organic Syntheses. (1952). Ethoxyacetic Acid and Ethyl Ethoxyacetate Synthesis. Coll. Vol. 3, p.370. [Link]

Sources

Chemical stability of alpha-ethoxy aldehydes in storage

Chemical Stability and Storage of -Ethoxy Aldehydes

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: The Stability Paradox

bimodal stability profileacetal formfree aldehyde form

This guide provides the mechanistic rationale for this instability and defines a rigorous protocol for their storage and handling, moving beyond generic "keep cold" advice to a chemically grounded preservation strategy.

Chemical Nature & Reactivity Profile

To master the storage of


The Inductive Destabilization Effect

Unlike simple aliphatic aldehydes, the presence of an oxygen atom at the

negative inductive effect (-I)
  • Increased Electrophilicity: The electron-withdrawing ethoxy group pulls electron density away from the carbonyl carbon, making it significantly more electrophilic than in acetaldehyde or propanal.

  • Consequence: This lowers the activation energy for nucleophilic attacks, including self-polymerization (where the oxygen of one molecule attacks the carbonyl of another) and hydration (reaction with atmospheric moisture).

The -C Acidity

The

aldol-type condensations

Primary Degradation Pathways

The degradation of

Radical Autoxidation (The Air Pathway)

Like all aldehydes,

  • Initiation: Abstraction of the formyl hydrogen radical.

  • Propagation: Formation of a peroxy radical, which abstracts hydrogen from another aldehyde molecule.

  • Termination: Formation of stable carboxylic acids or non-radical byproducts.

Acid-Catalyzed Polymerization (The Moisture Pathway)

Due to the heightened electrophilicity described in Section 2.1, trace acids (often formed via autoxidation) catalyze the formation of cyclic trimers (analogous to paraldehyde) or linear polyacetals.

Hydration (The Equilibrium Pathway)

In the presence of moisture, the equilibrium shifts toward the gem-diol (hydrate). While reversible, the hydrate is often a dead-end for certain anhydrous synthetic applications and can complicate stoichiometry.

Mechanistic Visualization

The following diagram details the competing degradation pathways that must be inhibited during storage.

GAldehydeα-Ethoxy Aldehyde(Reactive Monomer)RadicalAcyl Radical(Intermediate)Aldehyde->RadicalInitiation (hv, O2)HydrateGem-Diol(Hydrate)Aldehyde->Hydrate+ H2O (Equilibrium)PolymerOligomers/Polymers(Para-species)Aldehyde->PolymerH+ Catalysis(Trace Acid)PeracidPeroxy AcidRadical->Peracid+ O2Acidα-EthoxyCarboxylic AcidPeracid->Acid+ AldehydeAcid->PolymerCatalyzes

Caption: Figure 1.[1][2] Competing degradation pathways for

Storage & Handling Protocols

The "Golden Rule": Store as the Acetal

The only truly stable storage form for

diethyl acetal

Protocol:

  • Perform synthesis/purchase of the

    
    -ethoxy acetaldehyde diethyl acetal .
    
  • Store the acetal at room temperature or 4°C. It is stable for years.

  • Hydrolyze immediately prior to use:

    • Reflux acetal with dilute HCl or H₂SO₄.

    • Distill the free aldehyde directly into the reaction vessel or a receiver flask under Argon.

Storage of Free Aldehyde (If Unavoidable)

If the workflow demands isolating and storing the free aldehyde, strict adherence to the following conditions is mandatory. Shelf-life under these conditions is typically <1 month.

ParameterSpecificationRationale
Temperature -20°C to -80°C Arrhenius suppression of polymerization rates.
Atmosphere Argon (Ar) Heavier than air; provides a better blanket than N₂ to prevent O₂ ingress.
Container Silanized Glass / Teflon Standard glass has surface hydroxyls that are slightly acidic/basic. Silanization renders the surface inert.
Stabilizer BHT (0.1%) Butylated hydroxytoluene acts as a radical scavenger, inhibiting the autoxidation initiation step.
Headspace Minimal Reduce the volume of gas available for potential moisture/oxygen exchange.
Experimental Workflow: Purification & Storage

The following workflow ensures the integrity of the material from synthesis to storage.

StorageWorkflowStartCrude α-Ethoxy AldehydeDistillFractional Distillation(Under N2/Ar)Start->DistillCheckImmediate QC(NMR/GC)Distill->CheckDecisionUsage Timeline?Check->DecisionImmediateUse Immediately(< 4 Hours)Decision->ImmediateNowShortTermShort Term Storage(< 2 Weeks)Decision->ShortTermDaysLongTermLong Term Storage(> 2 Weeks)Decision->LongTermWeeks/MonthsActionShortAdd 0.1% BHTFlush with ArgonStore at -20°CShortTerm->ActionShortActionLongConvert to Diethyl Acetal(Chemical Protection)LongTerm->ActionLong

Caption: Figure 2. Decision matrix for processing and storing reactive

Analytical Monitoring (QC)

Trusting a label on a stored aldehyde is a critical error. Always validate purity before use.

1H-NMR Validation
  • Aldehyde Proton: Look for the triplet/singlet at 9.5 - 9.8 ppm . Integration should be consistent with the backbone.

  • Degradation Markers:

    • Carboxylic Acid: Broad singlet >10 ppm (often invisible if exchangeable, but shifts adjacent peaks).

    • Polymer/Trimer: Appearance of complex multiplets in the 3.5 - 5.0 ppm region (acetal-like CH peaks) and loss of the sharp aldehyde signal.

    • Hydrate: Appearance of a triplet/doublet around 5.0 - 5.5 ppm (CH(OH)₂).

Titration (For Precise Assay)

For GMP applications where stoichiometry is critical, standard GC purity is insufficient due to thermal decomposition of polymers in the injector port.

  • Method: Hydroxylamine Hydrochloride titration.

  • Mechanism: Aldehyde reacts with

    
     to release HCl. The released acid is titrated with standardized NaOH. This measures active carbonyl content only.
    

References

  • PubChem. Ethoxyacetaldehyde | C4H8O2.[3] National Library of Medicine. Available at: [Link]

  • Prodasynth. Safety Data Sheet: Aldehyde C-16 (General Aldehyde Handling). Available at: [Link]

  • Texas Christian University. Peroxide-Forming Chemicals – Safety Guidelines. (Context on autoxidation of ethers/aldehydes). Available at: [Link]

  • Vereecken, L., et al. Theoretical and experimental study of aldehyde autoxidation. Atmospheric Chemistry and Physics, 2023.[1] (Mechanistic grounding for radical degradation). Available at: [Link]

Solubility Profile of 2-Cyclopropyl-2-ethoxyacetaldehyde in Organic Solvents

[1]

Executive Summary & Chemical Identity

2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: Derivative of 56105-19-2 family; BenchChem ID: B6228667) is a specialized synthetic intermediate used primarily as a chiral building block in the development of antivirals, antibiotics, and agrochemicals.[1] Its structure features a reactive aldehyde, a lipophilic cyclopropyl ring, and an ethoxy ether linkage at the

This unique functional density creates a complex solubility profile. While the molecule exhibits high solubility in polar aprotic solvents (e.g., dichloromethane, THF), its behavior in protic solvents (alcohols, water) is governed by reversible chemical reactivity (hemiacetal/hydrate formation) rather than simple dissolution.

Key Physicochemical Parameters (Predicted):

  • Molecular Formula:

    
    
    
  • Molecular Weight: 128.17 g/mol

  • XLogP: ~0.8 (Moderately Lipophilic)

  • Physical State: Colorless to pale yellow liquid

  • Solubility Classification: Lipophilic / Amphiphilic

Theoretical Solubility & Solvent Compatibility Profile

The solubility of 2-cyclopropyl-2-ethoxyacetaldehyde is dictated by the competition between the hydrophobic cyclopropyl/ethyl groups and the hydrophilic aldehyde/ether functions.

Solubility Prediction Table

Data represents predicted behavior based on Structure-Property Relationships (SPR) and functional group analysis.[1]

Solvent ClassRepresentative SolventsSolubility RatingStability RiskMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)LowPrimary choice for extraction and synthesis.[1] Dipole-dipole interactions stabilize the carbonyl.
Polar Aprotic THF, Ethyl Acetate, AcetoneExcellent (>100 mg/mL)LowIdeal for reactions. No acidic protons to catalyze polymerization.
Polar Protic Methanol, Ethanol, IsopropanolSoluble (Miscible)High CRITICAL: Forms equilibrium mixtures of hemiacetals. Not recommended for storage or analytical standards.
Non-Polar Hexanes, HeptaneGood (>20 mg/mL)LowSoluble due to alkyl content, though less than in DCM. Useful for precipitation of more polar impurities.
Aromatic Toluene, BenzeneExcellent (>50 mg/mL)Low

-interactions with the carbonyl are minimal, but Van der Waals forces dominate.
Aqueous Water, PBSSparingly Soluble (<10 mg/mL)Moderate Forms hydrates (

).[1] Likely to phase separate at high concentrations, enabling "on-water" catalysis.
The "Reactive Solubility" Trap

Researchers often misinterpret the dissolution of

2345678

For 2-cyclopropyl-2-ethoxyacetaldehyde, the electron-donating ethoxy group at the

  • Recommendation: Avoid alcohols for NMR samples or long-term storage. Use CDCl₃ or DMSO-d6 for analysis.

Experimental Protocols

Protocol A: Rapid Visual Solubility Screening

Use this protocol to determine the approximate solubility range for reaction solvent selection.

Materials:

  • 10 mg of 2-cyclopropyl-2-ethoxyacetaldehyde (liquid)

  • GC Vials (2 mL)

  • Micropipettes

Procedure:

  • Dispense 10 mg (approx. 10-11

    
    L) of the aldehyde into a clear GC vial.
    
  • Add 100

    
    L  of the test solvent.
    
  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Phase Separation: Proceed to Step 5.

  • Add solvent in 100

    
    L increments  until clear or total volume reaches 1 mL.
    
  • Calculate solubility (

    
    ) using: 
    
    
    .
Protocol B: Purification via Phase Separation (Extraction)

Leveraging the lipophilic nature (LogP 0.8) for workup.

  • Quench: Dilute reaction mixture with water.

  • Extract: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] The aldehyde will partition preferentially into the organic phase (

    
    ).
    
  • Wash: Wash organic layer with Brine (sat.[9] NaCl) to remove residual water and water-soluble impurities.

  • Dry: Use anhydrous

    
    . Avoid acidic drying agents (
    
    
    is acceptable, but avoid silica gel for filtration if possible to prevent degradation).

Visualizing the Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Analysis vs. Storage).

SolventSelectionStartSelect Solvent for2-Cyclopropyl-2-ethoxyacetaldehydeApplicationIntended Application?Start->ApplicationReactionSynthesis / ReactionApplication->ReactionAnalysisAnalysis (NMR/HPLC)Application->AnalysisStorageLong-term StorageApplication->StoragePolarAproticUse Polar Aprotic(DCM, THF, EtOAc)*Best Solubility*Reaction->PolarAproticStandard conditionsNonPolarUse Non-Polar(Toluene, Hexane)*Good for high temp*Reaction->NonPolarNon-polar conditionsAvoidProticAVOID Alcohols/Water(Hemiacetal/Hydrate Risk)Reaction->AvoidProticNucleophilic solventsAnalysis->AvoidProticAvoid MeOH/D2ONMR_SolventUse CDCl3 or DMSO-d6Analysis->NMR_SolventStorage_CondStore Neat (No Solvent)Under Argon @ -20°CStorage->Storage_Cond

Caption: Decision tree for selecting solvents to minimize chemical degradation while maximizing solubility.

Diagram 2: Reactivity & Solubility Matrix

This diagram illustrates the mechanistic interaction between the aldehyde and different solvent classes.[1]

ReactivityMatrixCompound2-Cyclopropyl-2-ethoxyacetaldehydeAlcoholsAlcohols (ROH)(MeOH, EtOH)Compound->AlcoholsDissolvesWaterWater (H2O)Compound->WaterSparingly SolubleChlorinatedChlorinated(DCM, CHCl3)Compound->ChlorinatedDissolves WellEthersEthers(THF, Et2O)Compound->EthersDissolves WellHemiacetalHemiacetal Formation(Reversible)Alcohols->HemiacetalReactionHydrateHydrate Formation(Reversible)Water->HydrateReactionSolutionStable Solution(Dipole-Dipole)Chlorinated->SolutionInertEthers->SolutionInert

Caption: Mechanistic interaction map showing the distinction between inert dissolution and reactive dissolution.

References

  • PubChem. (2025).[1][10] 2-cyclopropyl-2-ethoxyacetaldehyde (Compound).[2][11] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Kulinkovich, O. G. (2003). Cyclopropanols as versatile building blocks in organic synthesis. Chemical Reviews. (Contextual reference for cyclopropyl reactivity).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for acetal/hemiacetal stability).

Literature review on cyclopropyl-substituted acetaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Cyclopropyl-Substituted Acetaldehyde Derivatives

Introduction: The Strategic Value of a Strained Ring

The cyclopropyl group, the smallest of the carbocycles, is far more than a simple three-membered ring. Its unique electronic and conformational properties, stemming from significant ring strain (approximately 27.5 kcal/mol) and the enhanced s-character of its C-C bonds, make it a powerful tool in modern organic synthesis and medicinal chemistry.[1][2] When appended to a reactive acetaldehyde moiety, the resulting cyclopropyl-substituted acetaldehyde derivatives become exceptionally versatile building blocks. Their inherent strain energy provides a thermodynamic driving force for a variety of unique transformations, while the cyclopropyl ring itself can serve as a rigid scaffold or a bioisosteric replacement for other chemical groups, such as alkenes or gem-dimethyl groups.[3][4]

In the context of drug discovery, the incorporation of a cyclopropyl group has become a well-established strategy to address multiple challenges. It can enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism, improve binding affinity by locking a molecule into a bioactive conformation, and increase potency and selectivity.[1][4][5][6] Consequently, the cyclopropane motif is a prevalent feature in numerous FDA-approved drugs and clinical candidates, underscoring the importance of understanding the chemistry of its derivatives.[3][5][7]

This guide provides an in-depth exploration of cyclopropyl-substituted acetaldehyde derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the core synthetic methodologies, delve into the mechanistic intricacies of their unique reactivity, and showcase their application in the synthesis of complex, high-value molecules.

Part I: Core Synthetic Methodologies

The efficient synthesis of cyclopropyl-substituted acetaldehydes is paramount to their utilization. The choice of method is dictated by the desired substitution pattern, required stereochemistry, and the functional group tolerance of the starting materials.

Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[8][9] It typically involves the reaction of an alkene with a carbenoid, most commonly generated from diiodomethane and a zinc-copper couple. For the synthesis of cyclopropyl acetaldehydes, this strategy is often applied to an α,β-unsaturated aldehyde precursor or a protected allylic alcohol, which is later oxidized.

Causality of Choice : The key advantage of this method, particularly when starting from an allylic alcohol, is the diastereoselectivity directed by the hydroxyl group. The zinc carbenoid coordinates to the oxygen atom, delivering the methylene group to the syn face of the double bond. This provides reliable control over the relative stereochemistry of the resulting cyclopropylmethanol, a direct precursor to the target aldehyde. More reactive zinc carbenoids, such as those developed by Furukawa (diethylzinc and CH₂I₂) and Shi (reagents with electron-withdrawing groups on zinc), offer improved reactivity and broader substrate scope.[9][10]

Protocol 1: Directed Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes the diastereoselective cyclopropanation of (E)-crotyl alcohol, followed by oxidation to yield 2-methylcyclopropane-1-carbaldehyde.

Step 1: Cyclopropanation

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a 1 M solution of diethylzinc (Et₂Zn) in hexanes (2.2 equivalents).

  • Add a solution of (E)-crotyl alcohol (1.0 equivalent) in anhydrous DCM dropwise to the flask. Stir the mixture at 0 °C for 30 minutes.

  • Slowly add diiodomethane (CH₂I₂) (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-methylcyclopropylmethanol is often used in the next step without further purification.

Step 2: Oxidation

  • Dissolve the crude 2-methylcyclopropylmethanol from the previous step in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃).

  • Stir until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile).

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methylcyclopropane-1-carbaldehyde.

Transition Metal-Catalyzed Cyclopropanations

Rhodium(II) and copper(I) complexes are highly effective catalysts for the cyclopropanation of olefins using diazo compounds as carbene precursors.[11] This method is particularly powerful for creating highly functionalized cyclopropanes. For instance, reacting an α,β-unsaturated aldehyde like crotonaldehyde with ethyl diazoacetate (EDA) in the presence of a catalyst like dirhodium tetraacetate [Rh₂(OAc)₄] yields a cyclopropyl ester.[11] This ester can then be converted to the target aldehyde via reduction to the alcohol followed by oxidation.

Causality of Choice : The primary advantage of transition metal catalysis is the high level of control over stereoselectivity (both relative and absolute) that can be achieved through the use of chiral ligands. This makes it an indispensable tool for asymmetric synthesis. Furthermore, the reactions are often very efficient, requiring only catalytic amounts of the metal complex.

Continuous-Flow Synthesis

Modern synthetic chemistry increasingly employs flow chemistry to enhance safety, scalability, and process control.[12][13] A continuous-flow process has been developed for the synthesis of arylthio-cyclopropyl carbonyl compounds from 2-hydroxycyclobutanones and aryl thiols, using a reusable acid catalyst packed into a column.[12] This method provides the cyclopropyl aldehyde products in high yields and represents a scalable and efficient approach.

Causality of Choice : Flow chemistry is particularly advantageous when dealing with hazardous or unstable reagents and intermediates, such as diazomethane in some cyclopropanation protocols.[13] By generating and consuming such species in situ within a closed, controlled environment, the risks associated with batch processing are significantly mitigated. The high surface-area-to-volume ratio in flow reactors also allows for superior heat and mass transfer, leading to cleaner reactions and higher yields.

Diagram 1: Workflow for Continuous-Flow Synthesis

This diagram illustrates the logical workflow for the acid-catalyzed continuous-flow synthesis of cyclopropyl carbaldehydes from 2-hydroxycyclobutanones and thiols.[12]

G cluster_prep Reagent Preparation cluster_react Flow Reaction cluster_workup Collection & Workup P1 Prepare Solution A: 2-Hydroxycyclobutanone in THF S1 Syringe Pump A P1->S1 P2 Prepare Solution B: Thiol in THF S2 Syringe Pump B P2->S2 M T-Mixer S1->M 0.5 mL/min S2->M 0.5 mL/min R Packed-Bed Reactor (Amberlyst-35) M->R Combined Flow C Collection Vessel R->C Product Stream W Aqueous Workup & Extraction C->W P Purification (Chromatography) W->P

Caption: Workflow for continuous-flow synthesis of cyclopropyl aldehydes.

Part II: The Unique Reactivity of Cyclopropyl Acetaldehydes

The chemistry of cyclopropyl acetaldehydes is dominated by reactions that leverage the high ring strain of the cyclopropane moiety. Ring-opening reactions, in particular, provide a powerful pathway to linear, functionalized molecules that would be challenging to synthesize otherwise.

Lewis Acid-Catalyzed Ring-Opening

Lewis acids activate the carbonyl group, making it more electrophilic and facilitating a ring-opening cascade.[2][14] The reaction typically proceeds through the formation of a carbocationic intermediate, and the regioselectivity of the bond cleavage is governed by the stability of this intermediate. The bond that cleaves is the one that leads to the most stable carbocation.[14]

Causality of Choice : This methodology is a powerful tool for constructing 1,3-difunctionalized compounds. For example, in the presence of a Lewis acid like tin tetrachloride (SnCl₄) and a nucleophile, the cyclopropane ring can open to form a homoenolate equivalent, which can then participate in aldol-type reactions.[15] The choice of Lewis acid is critical; stronger Lewis acids can promote different reaction pathways, and the specific acid can be tuned to achieve the desired outcome.

Diagram 2: Mechanism of Lewis Acid-Catalyzed Ring-Opening

This diagram shows a generalized mechanism for the ring-opening of a substituted cyclopropyl aldehyde initiated by a Lewis acid (LA) and trapped by a nucleophile (Nu⁻).

G Start Cyclopropyl Acetaldehyde Activated Lewis Acid Complex Start->Activated + LA Cation Carbocation Intermediate Activated->Cation Ring Opening (C-C Cleavage) Product Ring-Opened Product Cation->Product + Nu⁻

Caption: Generalized mechanism for Lewis acid-catalyzed ring-opening.

Radical-Mediated Ring-Opening

The cyclopropylcarbinyl radical is a classic "radical clock" that undergoes extremely rapid ring-opening to the homoallyl radical. This transformation can be exploited in various synthetic contexts. For cyclopropyl aldehydes, radical reactions can be initiated photochemically or through the use of radical initiators.[16] For instance, gold nanoparticle-catalyzed reactions between hydrosilanes and aryl-substituted cyclopropyl aldehydes proceed via a radical pathway, leading to ring-opened linear silyl enol ethers or silyloxy-1,3-dienes depending on the substitution pattern.[17]

Causality of Choice : Radical reactions offer a complementary reactivity profile to ionic pathways. They are often less sensitive to acidic or basic functional groups elsewhere in the molecule. The predictable nature of the cyclopropylcarbinyl radical rearrangement allows for the strategic design of complex transformations where the ring-opening is a key step in a synthetic sequence.

Part III: Applications in Drug Discovery and Synthesis

The structural and reactive properties of cyclopropyl acetaldehydes make them valuable intermediates in both medicinal chemistry and total synthesis.

Role as a Pharmacophore and Bioisostere

The cyclopropyl ring is a "privileged" scaffold in drug design.[5][18] Its rigid nature helps to constrain the conformation of a molecule, which can lead to a more favorable entropic contribution to binding affinity at a biological target.[6] It also enhances metabolic stability by replacing more labile groups like gem-dimethyl or isopropyl moieties, or by blocking sites of P450 oxidation.[4] The aldehyde functionality serves as a versatile handle for introducing other key pharmacophoric features through reactions like reductive amination, Wittig olefination, or oxidation to the corresponding carboxylic acid.[19]

Diagram 3: Role of the Cyclopropyl Group in Medicinal Chemistry

This diagram illustrates the relationship between the physicochemical properties of the cyclopropyl group and its beneficial effects in drug design.

G Core Cyclopropyl Group Properties Strain High Ring Strain (~27.5 kcal/mol) Core->Strain Electronic Enhanced s-character (π-character of C-C bonds) Core->Electronic Conformation Rigid, Planar Scaffold Core->Conformation Potency Enhanced Potency & Binding Affinity Strain->Potency Thermodynamic driving force Metabolism Increased Metabolic Stability Electronic->Metabolism Stronger C-H bonds Conformation->Potency Bioactive conformation lock Selectivity Reduced Off-Target Effects Conformation->Selectivity Outcomes Medicinal Chemistry Advantages Metabolism->Outcomes Potency->Outcomes PK Improved Pharmacokinetics (e.g., brain permeability) PK->Outcomes Selectivity->Outcomes

Caption: How cyclopropyl properties translate to medicinal chemistry benefits.

Intermediate in Complex Molecule Synthesis

Cyclopropyl acetaldehydes are versatile C4 or C5 synthons. Their aldehyde group allows for chain extension, while the cyclopropyl ring can be carried through a synthesis or opened at a strategic moment to reveal a different carbon skeleton. For example, ring-opening/annulation reactions of related cyclopropyl ethanols have been used to concisely access thiophene aldehydes, important heterocyclic motifs. In a patent describing the synthesis of αvβ₃ and/or αvβ₅ receptor antagonists, a cyclopropyl aldehyde is a key intermediate that undergoes a Wittig reaction for one-carbon homologation to the corresponding acetaldehyde derivative, which is then oxidized to a therapeutically active alkanoic acid.[19]

Part IV: Quantitative Data Summary

The following table summarizes representative reaction yields for the synthesis and transformation of cyclopropyl carbonyl compounds, highlighting the efficiency of modern synthetic methods.

EntryReaction TypeSubstrateReagents/CatalystProductYield (%)Reference
1Continuous-Flow Synthesis2-Hydroxycyclobutanone, BenzenethiolAmberlyst-35 (packed column)2-(Phenylthio)cyclopropane-1-carbaldehyde98%[12]
2Continuous-Flow Synthesis2-Hydroxycyclobutanone, 4-ChlorobenzenethiolAmberlyst-35 (packed column)2-((4-Chlorophenyl)thio)cyclopropane-1-carbaldehyde95%[12]
3Rhodium-Catalyzed CyclopropanationCrotonaldehyde, Ethyl DiazoacetateRh₂(OAc)₄Ethyl 2-methylcyclopropane-1-carboxylate(Illustrative, typically >80%)[11]
4Biocatalytic CyclopropanationStyrene, α-Aryl DiazoketoneEngineered MyoglobinChiral Cyclopropyl Ketone>95% (with high ee/de)[20]
5Ring-Opening Hydrosilylation2-PhenylcyclopropanecarbaldehydeAu/TiO₂, PhMe₂SiH(E)-1-Phenyl-4-(dimethyl(phenyl)silyl)oxy)but-1-ene85%[17]

Conclusion

Cyclopropyl-substituted acetaldehyde derivatives stand at a fascinating intersection of strained-ring chemistry and functional group reactivity. Their synthesis is enabled by a robust toolkit of classic and modern methodologies, from the venerable Simmons-Smith reaction to sophisticated biocatalytic and continuous-flow processes. The inherent reactivity of the cyclopropane ring, particularly its propensity for controlled ring-opening, provides elegant solutions to complex synthetic challenges. For professionals in drug discovery, the cyclopropyl motif attached to a versatile aldehyde handle offers a proven strategy for optimizing lead compounds, enhancing metabolic stability, and improving therapeutic profiles. As synthetic methods become more refined and our understanding of the subtle interplay between strain and reactivity deepens, the strategic deployment of these valuable building blocks will undoubtedly continue to accelerate innovation in both chemical synthesis and medicine.

References

  • Substitution-Dependent Ring-Opening Hydrosilylation or Dehydrogenative Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles. The Journal of Organic Chemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

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  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. DARU Journal of Pharmaceutical Sciences. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

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  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

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  • A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. The Royal Society of Chemistry. [Link]

  • One-pot approach for the synthesis of trans-cyclopropyl compounds from aldehydes. Application to the synthesis of GPR40 receptor agonists. Chemical Communications. [Link]

  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. [Link]

  • Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Novel processes for the synthesis of cyclopropyl compounds.
  • Synthesis of 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide 6. ResearchGate. [Link]

  • 2-Cyclopropylacetaldehyde. PubChem. [Link]

  • Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. PubMed. [Link]

  • Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. Accounts of Chemical Research. [Link]

  • Synthesis of α, β‐unsaturated cyclopropyl aldehyde 73. ResearchGate. [Link]

  • 2-cyclopropylacetaldehyde. Chemsrc. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PubMed Central. [Link]

  • Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with Arylaldehydes, Facile Preparation of 2-(2-Hydroxyethyl)-1,3-diarylpropenones. ResearchGate. [Link]

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Safety data sheet (SDS) and handling precautions for 2-cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Cyclopropyl-2-ethoxyacetaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction

2-Cyclopropyl-2-ethoxyacetaldehyde is a bifunctional molecule of interest in synthetic chemistry, particularly in the development of novel pharmaceutical intermediates. Its unique structure, combining a strained cyclopropyl ring with an aldehyde and an ether linkage, suggests a nuanced reactivity profile that demands careful consideration in a laboratory setting. This guide provides a comprehensive overview of the inferred hazards and detailed protocols for the safe handling, storage, and emergency management of this compound, designed for researchers and professionals in drug development. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a precautionary approach based on the known hazards of its constituent functional groups: aldehydes, cyclopropanes, and ethers.

Inferred Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice.[1] Given the lack of specific toxicological data for 2-cyclopropyl-2-ethoxyacetaldehyde, its potential hazards are inferred from structurally related compounds. Aldehydes are a class of reactive organic compounds that can be flammable and toxic.[2][3]

Physicochemical Hazards

The presence of the aldehyde group suggests that 2-cyclopropyl-2-ethoxyacetaldehyde may be a flammable liquid.[3][4] Aldehydes, particularly those with low molecular weight, can have low flash points and form explosive vapor/air mixtures.[5] The ethoxy group may contribute to its flammability. Furthermore, aldehydes are prone to autoxidation, which can form explosive peroxides upon prolonged contact with air.[4][6] This reactivity is a critical consideration for storage and handling.

Health Hazards

Exposure to aldehydes can cause irritation to the skin, eyes, and respiratory tract.[4][7][8] Inhalation of aldehyde vapors may lead to symptoms such as coughing, shortness of breath, and in high concentrations, could cause more severe respiratory issues like pulmonary edema.[4][8] Some aldehydes are also suspected carcinogens and mutagens.[4][6] While no specific data exists for this compound, it should be handled with extreme caution, assuming it may share these hazardous properties.

The following table summarizes the inferred hazards:

Hazard CategoryInferred Potential HazardRationale and Precautions
Flammability Flammable liquid and vapor.[3][4]The aldehyde functional group is associated with flammability.[3] Keep away from heat, sparks, open flames, and other ignition sources.[9][10][11] Use non-sparking tools and explosion-proof equipment.[1][9][10]
Reactivity May form explosive peroxides upon exposure to air.[4][6] Can undergo polymerization.[4] Incompatible with strong oxidizing agents, strong acids, and strong bases.[12][13]Store under an inert atmosphere (e.g., nitrogen or argon).[1][14] Avoid prolonged storage and exposure to air. Check for peroxide formation periodically.
Acute Toxicity May be harmful if inhaled, ingested, or in contact with skin.[12][13] Causes irritation to the skin, eyes, and respiratory tract.[4][7][8]Handle in a well-ventilated area, preferably a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
Chronic Toxicity Potential for long-term health effects with repeated exposure. Some aldehydes are suspected carcinogens.[4][6][16]Minimize exposure through engineering controls and appropriate PPE.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to mitigate the risks associated with 2-cyclopropyl-2-ethoxyacetaldehyde.

Engineering Controls

All work with 2-cyclopropyl-2-ethoxyacetaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][15] The fume hood should have adequate airflow and be located in an area with good general ventilation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.[15]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[1]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is worn. Prepare all required equipment and reagents.

  • Inert Atmosphere: If the compound has been stored for an extended period, it is prudent to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[14]

  • Dispensing: Use non-sparking tools for transferring the liquid.[1][9] Ground and bond containers during transfer to prevent static discharge.[1][10]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: Tightly seal the container after use. Clean the work area thoroughly with soap and water.[1] Remove and decontaminate PPE appropriately.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don PPE (Goggles, Gloves, Lab Coat) VerifyHood Verify Fume Hood Functionality Prep->VerifyHood 1. Safety First Transfer Transfer Compound (Non-sparking tools) VerifyHood->Transfer 2. Enter Hood Inert Use Inert Atmosphere (if necessary) Transfer->Inert 3. Assess Need Reaction Perform Reaction Inert->Reaction 4. Proceed Seal Tightly Seal Container Reaction->Seal 5. Post-Reaction Clean Clean Work Area Seal->Clean 6. Decontaminate Store Store Properly Clean->Store 7. Secure Dispose Dispose of Waste Store->Dispose 8. Final Step

Caption: Safe Handling Workflow for 2-cyclopropyl-2-ethoxyacetaldehyde.

Storage Requirements

Proper storage is crucial to maintain the stability and safety of 2-cyclopropyl-2-ethoxyacetaldehyde.

  • Container: Store in a tightly sealed, clearly labeled container.[12][17]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[12][17] Store in a designated flammable liquids storage cabinet.[1]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[12][13]

  • Inert Atmosphere: For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended to prevent peroxide formation.[1][14]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spill Management
  • Minor Spill:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand).[14] Do not use combustible materials like sawdust.[5]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][14]

    • Clean the spill area with soap and water.[1]

  • Major Spill:

    • Evacuate the area immediately.

    • Activate the nearest fire alarm and notify emergency services.[1]

    • Prevent entry into the affected area.

Exposure Response
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][12]

G Start Emergency Event Spill Spill? Start->Spill Assess Exposure Exposure? Start->Exposure Assess Fire Fire? Start->Fire Assess MinorSpill Minor Spill? Spill->MinorSpill Yes Inhalation Inhalation? Exposure->Inhalation Yes SmallFire Small Fire? Fire->SmallFire Yes MajorSpill Major Spill MinorSpill->MajorSpill No ContainSpill Contain with Absorbent MinorSpill->ContainSpill Yes Evacuate Evacuate & Call for Help MajorSpill->Evacuate SkinEye Skin/Eye Contact? Inhalation->SkinEye No FreshAir Move to Fresh Air Inhalation->FreshAir Yes Ingestion Ingestion? SkinEye->Ingestion No WashArea Wash Affected Area SkinEye->WashArea Yes RinseMouth Rinse Mouth Ingestion->RinseMouth Yes Medical Seek Medical Attention FreshAir->Medical WashArea->Medical RinseMouth->Medical LargeFire Large Fire SmallFire->LargeFire No Extinguish Use CO2 or Dry Chemical Extinguisher SmallFire->Extinguish Yes ActivateAlarm Activate Alarm & Evacuate LargeFire->ActivateAlarm

Sources

Thermodynamic properties of 2-cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 2-Cyclopropyl-2-ethoxyacetaldehyde

Abstract

This technical guide provides a comprehensive framework for determining the key thermodynamic properties of 2-cyclopropyl-2-ethoxyacetaldehyde, a molecule of interest in synthetic chemistry and drug development. Recognizing the absence of published experimental data for this specific compound, this document emphasizes a synergistic approach, combining state-of-the-art computational prediction with established experimental validation techniques. It is designed for researchers, chemists, and drug development professionals who require accurate thermochemical data for process optimization, reaction modeling, safety assessments, and understanding structure-stability relationships. The guide details theoretical methodologies, including ab initio quantum chemistry and group additivity methods, and provides step-by-step protocols for experimental measurements using calorimetry and thermogravimetric analysis.

Introduction: The Need for Thermochemical Data

2-Cyclopropyl-2-ethoxyacetaldehyde is a chiral aldehyde featuring a strained cyclopropyl ring and an ethoxy group adjacent to the carbonyl. Such donor-acceptor cyclopropanes are valuable intermediates in organic synthesis.[1][2] The thermodynamic properties of this molecule, such as its standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are critical for a range of applications. This data governs reaction equilibria, predicts heats of reaction, informs process safety by quantifying potential thermal hazards, and aids in the development of robust and scalable synthetic routes.

Given the novelty of this specific molecule, this guide provides the scientific rationale and practical methodologies required to obtain its thermodynamic profile. We will explore two primary pathways: robust computational estimation and rigorous experimental determination.

Part 1: Theoretical and Computational Approaches

For novel or uncharacterized molecules, computational chemistry offers a rapid and cost-effective means to predict thermodynamic properties with a high degree of accuracy.

High-Accuracy Composite Ab Initio Methods

High-level composite methods, such as the Gaussian-n (G4, G3) or Complete Basis Set (CBS) models, are the gold standard for computational thermochemistry.[3][4] These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation, core-valence effects, and vibrational anharmonicity. They can predict gas-phase enthalpies of formation to within 3 kcal/mol of experimental values.[4]

The recommended computational workflow is as follows:

  • Conformational Search: Identify the lowest energy conformers of 2-cyclopropyl-2-ethoxyacetaldehyde using a computationally less expensive method (e.g., B3LYP/6-31G(d)).

  • Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and vibrational frequency analysis on the lowest energy conformer using a reliable density functional theory (DFT) method, such as B3LYP/6-31++G(d,p).[3] This step provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a high-level single-point energy calculation using a composite method like G4.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization scheme or a more robust isodesmic reaction approach. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both sides, which allows for significant error cancellation.

G4_Workflow cluster_setup Step 1: Initial Setup cluster_dft Step 2: DFT Calculation cluster_highlevel Step 3: High-Level Energy cluster_analysis Step 4: Thermochemical Analysis ConfSearch Conformational Search (e.g., MMFF, B3LYP/6-31G(d)) OptFreq Geometry Optimization & Frequency Calculation (B3LYP/6-31++G(d,p)) ConfSearch->OptFreq Lowest Energy Conformer G4_SP Single-Point Energy (G4 Theory) OptFreq->G4_SP Optimized Geometry Isodesmic Isodesmic Reaction Design OptFreq->Isodesmic Stoichiometry & ZPVE G4_SP->Isodesmic Electronic Energies Final_Hf Calculate ΔfH°(g, 298K) Isodesmic->Final_Hf Exp_Workflow cluster_sample Sample Preparation cluster_exp Experimental Measurements cluster_results Derived Properties Synth Synthesis & Purification Bomb Bomb Calorimetry Synth->Bomb DSC Differential Scanning Calorimetry (DSC) Synth->DSC TGA Thermogravimetric Analysis (TGA) Synth->TGA dHf_l ΔfH°(l, 298K) Bomb->dHf_l via ΔcH° Cp Cp(T) DSC->Cp dFusH ΔfusH DSC->dFusH dVapH ΔvapH TGA->dVapH via Clausius-Clapeyron dHf_g ΔfH°(g, 298K) dHf_l->dHf_g Thermochemical Cycle dVapH->dHf_g Thermochemical Cycle

Caption: Experimental workflow for the determination of key thermodynamic properties.

Summary of Thermodynamic Data

The following table summarizes the target thermodynamic properties for 2-cyclopropyl-2-ethoxyacetaldehyde. It is populated with placeholders, as the primary purpose of this guide is to outline the methodology for their determination.

PropertySymbolPredicted Value (Computational)Experimental ValueMethod of Determination
Standard Enthalpy of Formation (gas, 298.15 K) ΔfH°(g)To be calculatedTo be measuredG4 Theory / Bomb Calorimetry + TGA
Standard Enthalpy of Formation (liquid, 298.15 K) ΔfH°(l)To be calculatedTo be measuredIsoperibol Bomb Calorimetry
Standard Molar Entropy (gas, 298.15 K) S°(g)To be calculatedTo be measuredB3LYP/6-31++G(d,p) Frequencies
Enthalpy of Vaporization (298.15 K) ΔvapHTo be calculatedTo be measuredTGA / Clausius-Clapeyron
Heat Capacity (liquid, 298.15 K) Cp(l)To be calculatedTo be measuredModulated DSC

Conclusion

This guide provides a robust, dual-pronged strategy for characterizing the thermodynamic properties of 2-cyclopropyl-2-ethoxyacetaldehyde. By initiating the investigation with high-accuracy computational methods like G4 theory, researchers can obtain reliable initial estimates. These predictions should then be validated through meticulous experimental work, including bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis. This integrated approach ensures the generation of high-quality, trustworthy thermochemical data essential for advancing chemical synthesis, process development, and safety engineering.

References

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  • Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2−C3 Fluorinated Aldehydes . ACS Publications.

  • Determination of vapor pressure and the enthalpy of vaporization by TGA . ResearchGate.

  • Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes, Radicals and Fluorocarbon Group Additivity . ResearchGate.

  • Experiment 1-Vapour Pressure and Enthalpy of Vaporisation . Scribd.

  • Enthalpy of Vapourisation of Water by Vapour Pressure Measurement . Chemistry LibreTexts.

  • Determination of Vapor Pressure and Enthalpy of Vaporization of Water . Steemit.

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  • Benson group increment theory . Grokipedia.

  • Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha . TU Delft Repository.

  • Benson group increment theory . Wikipedia.

  • Making Accurate DSC and MDSC Specific Heat Capacity Measurements with the Q1000 Tzero DSC . TA Instruments.

  • Quantitative Kinetics of HO2 Reactions with Aldehydes in the Atmosphere . Journal of the American Chemical Society.

  • MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY . ResearchGate.

  • Differential Scanning Calorimetry | DSC . EAG Laboratories.

  • Computational Calculation of Equilibrium Constants: Addition to Carbonyl Compounds . ResearchGate.

  • Novel processes for the synthesis of cyclopropyl compounds . Google Patents.

  • Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds and Ionic Liquids . AIP Publishing.

  • Acetaldehyde . NIST WebBook.

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning . PMC - NIH.

  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data . PMC - NIH.

  • Standard enthalpy of formation . Wikipedia.

  • An Extended Group Additivity Method for Polycyclic Thermochemistry Estimation . OSTI.gov.

  • Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds . NIST.

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning . The Journal of Physical Chemistry A.

  • Group Additivity Values (GAVs) of Acyclic, Aliphatic Alkanes . University of Wisconsin-Platteville.

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  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid . SciSpace.

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Sources

Functional Group Analysis and Reactivity Profiling of 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design and organic synthesis, highly functionalized aliphatic aldehydes serve as versatile, albeit challenging, building blocks. 2-Cyclopropyl-2-ethoxyacetaldehyde is a prime example of such a molecule, characterized by a dense array of reactive centers: an electrophilic carbonyl group, a sterically demanding and strained cyclopropyl ring, and an alpha-ethoxy ether linkage.

As application scientists, we cannot simply apply generic analytical templates to a molecule with this level of functional density. Standard harsh derivatization or ionization techniques often lead to artifact generation, such as premature ring-opening or ether cleavage. This whitepaper provides a causality-driven, self-validating framework for the structural and functional characterization of 2-cyclopropyl-2-ethoxyacetaldehyde, ensuring scientific integrity from spectroscopic profiling to quantitative derivatization.

Structural Deconstruction & Reactivity Dynamics

To design an effective analytical strategy, we must first deconstruct the molecule into its three core functional domains and understand their interplay.

The Aldehyde Moiety (-CHO): Electrophilicity and Enolization

The carbonyl carbon (C1) is highly electrophilic, a property further enhanced by the inductive electron-withdrawing effect of the adjacent alpha-ethoxy group. However, the alpha-carbon (C2) bears a proton that is rendered relatively acidic by both the carbonyl and the ether oxygen. This makes the molecule susceptible to keto-enol tautomerization. In analytical workflows, prolonged exposure to basic or strongly acidic aqueous environments will lead to rapid racemization of the C2 chiral center and potential aldol condensation artifacts.

The Cyclopropyl Ring: Strain and Radical Clock Potential

Cyclopropanes possess immense inherent ring strain (approx. 27.5 kcal/mol), forcing the C-C bonds to adopt a "bent" (sp³ hybridized with high p-character) conformation. The reactivity of cyclopropanecarbaldehydes is primarily dictated by this inherent ring strain and its conjugation with the electrophilic carbonyl group [1]. When subjected to single-electron transfer (SET) or radical initiation, the cyclopropylcarbinyl radical undergoes extremely rapid ring-opening. This makes the moiety an excellent "radical clock" for mechanistic probes, but it also means that analytical techniques involving harsh ionization (e.g., high-energy Electron Impact MS) will yield complex, rearranged fragmentation patterns [2].

The Ethoxy Ether (-OCH2CH3): Steric Bulk and Acetalization

While the ether linkage is generally stable under mild conditions, its position at the alpha-carbon introduces significant steric bulk adjacent to the aldehyde. This steric hindrance can slow down nucleophilic addition reactions (such as hydrazone formation). Furthermore, under strongly acidic conditions in the presence of alcohols, the aldehyde will rapidly form an acetal, and the ether linkage may undergo cleavage.

Reactivity A 2-cyclopropyl-2-ethoxyacetaldehyde B 2,4-DNPH Derivatization (Aldehyde Analysis) A->B Nucleophilic Addition (pH 3-4) C Radical Clock Reaction (Cyclopropyl Ring-Opening) A->C Single Electron Transfer (Radical Initiation) D Acidic Hydrolysis (Ether Cleavage / Acetalization) A->D Strong Acid (pH < 1) + Heat

Functional group reactivity pathways of 2-cyclopropyl-2-ethoxyacetaldehyde.

Analytical Characterization Strategy

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Non-destructive NMR spectroscopy is the gold standard for confirming the structural integrity of this molecule. The cyclopropyl protons are characteristically shielded due to the diamagnetic anisotropy of the ring, typically appearing far upfield [4]. Because C2 is a chiral center, the two protons of the ethoxy methylene group (-OCH2CH3) are diastereotopic and will appear as a complex multiplet rather than a simple quartet.

Table 1: Predicted Quantitative NMR Spectral Assignments (400 MHz, CDCl3)

NucleusShift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
1H 9.60d (J = 2.5 Hz)1H-CHOHighly deshielded carbonyl proton; coupled to the alpha-CH.
1H 3.55 - 3.70m2H-OCH 2CH3Diastereotopic protons due to the adjacent chiral C2 center.
1H 3.25dd1HAlpha-CH (C2)Deshielded by the adjacent ether oxygen and carbonyl group.
1H 1.20t (J = 7.0 Hz)3H-OCH2CH 3Standard methyl triplet of the ethoxy group.
1H 0.95m1HCyclopropyl CHShielded by ring diamagnetic anisotropy.
1H 0.20 - 0.60m4HCyclopropyl CH2Highly shielded; characteristic "bent bond" environment.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) to explain why specific reagents or conditions are chosen over standard defaults.

Protocol 1: Quantitative Analysis via 2,4-DNPH Derivatization (HPLC-UV)

Causality: Aliphatic aldehydes lack a strong chromophore, making direct UV detection nearly impossible. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) yields a stable hydrazone with a strong molar absorptivity at 360 nm. However, standard Brady's reagent uses 50% H2SO4, which will trigger acid-catalyzed ring-opening of our cyclopropyl moiety. We must use a modified, mildly acidic protocol based on EPA Method 8315A principles [3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mg of recrystallized 2,4-DNPH in 10 mL of HPLC-grade acetonitrile. Add 0.5% (v/v) concentrated H3PO4. Rationale: Phosphoric acid provides sufficient protonation to activate the carbonyl without degrading the cyclopropyl ring.

  • Derivatization Reaction: Mix 100 µL of the sample solution with 100 µL of the DNPH reagent. Incubate at 25°C for 30 minutes. Rationale: Room temperature incubation prevents thermal degradation, while the molar excess of DNPH drives the equilibrium to completion despite the steric bulk of the alpha-ethoxy group.

  • Quenching: Add 200 µL of pH 5.0 sodium acetate buffer. Rationale: Buffering halts the reaction, preventing long-term acid hydrolysis of the ether linkage.

  • Extraction & Analysis: Extract the hydrazone derivative using 500 µL of dichloromethane (DCM). Evaporate the DCM layer under N2, reconstitute in acetonitrile, and inject into an HPLC system (C18 column, isocratic 60:40 Acetonitrile:Water, detection at 360 nm).

  • Self-Validation: Run a parallel blank (reagent + buffer only) to identify baseline artifacts. Concurrently run a known standard (e.g., isobutyraldehyde-DNPH) to confirm column resolution and system suitability.

Workflow S1 Step 1: Reagent Prep (DNPH + 0.5% H3PO4) S2 Step 2: Derivatization (25°C, 30 min) S1->S2 S3 Step 3: Quench & Extract (pH 5.0 Buffer + DCM) S2->S3 S4 Step 4: HPLC-UV (C18, 360 nm) S3->S4 Val Self-Validation: Blank & Standard Injection S4->Val

Step-by-step experimental workflow for 2,4-DNPH derivatization and HPLC-UV validation.

Protocol 2: Acid-Catalyzed Stability and Acetalization Assay

Causality: In drug development, understanding a molecule's stability in simulated gastric fluid (pH ~1.2) is critical. Strong acids protonate the ether oxygen (making it a better leaving group) while simultaneously promoting nucleophilic attack by water/alcohols at the carbonyl carbon to form hydrates or acetals.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.1 M DCl solution in D2O (pH 1.0) to simulate gastric acidity while allowing for direct NMR observation.

  • Incubation: Dissolve 10 mg of 2-cyclopropyl-2-ethoxyacetaldehyde in 0.6 mL of the acidic D2O matrix directly inside an NMR tube.

  • Kinetic Monitoring: Acquire quantitative 1H NMR spectra every 10 minutes at 37°C for a total of 120 minutes.

  • Self-Validation: Monitor the disappearance of the aldehyde proton (~9.6 ppm) and the simultaneous appearance of the hydrate methine proton (~4.5-5.0 ppm). The presence of clear isosbestic points across the stacked NMR spectra validates a direct conversion mechanism without the buildup of unseen intermediates.

References

  • Marsh, E. N. G., et al. "Probing the Mechanism of Cyanobacterial Aldehyde Decarbonylase Using a Cyclopropyl Aldehyde." PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." EPA.gov. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. URL:[Link]

An In-depth Technical Guide to the Reactivity Profile of Cyclopropyl vs. Ethoxy Functional Groups for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of functional groups is a critical determinant of a molecule's ultimate success. Small alkyl and alkoxy moieties are frequently employed to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. Among these, the ethoxy and cyclopropyl groups represent two distinct, yet often considered, options for molecular modification. This technical guide provides an in-depth, comparative analysis of the reactivity profiles of the ethoxy and cyclopropyl functional groups. We will explore their fundamental electronic and steric differences, their divergent behaviors in key contexts such as metabolic stability and synthetic transformations, and their respective impacts on pharmacodynamics. This analysis is supplemented with field-proven insights and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed, strategic decisions in molecular design.

Introduction: Strategic Incorporation of Small Moieties in Drug Design

The process of lead optimization is a delicate balancing act of enhancing potency and selectivity while simultaneously engineering favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1] The addition or substitution of small functional groups is a primary strategy to achieve this balance.[2]

The Enduring Appeal of the Ethoxy Group: A Classic Bioisostere

The ethoxy group (-OCH₂CH₃), a simple ether, has long been a staple in medicinal chemistry. It is often used to increase lipophilicity, fill hydrophobic pockets in target proteins, and act as a hydrogen bond acceptor.[3] Its reactivity is primarily dictated by the oxygen atom's lone pairs and the C-H bonds of the ethyl chain, making it susceptible to specific metabolic pathways.[4]

The Rise of the Cyclopropyl Group: A Modern Staple in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, has seen a dramatic increase in its application within drug development over the past few decades.[5][6] Its unique strained ring system confers properties that are distinct from acyclic alkyl groups.[7][8] Medicinal chemists leverage the cyclopropyl moiety to enhance metabolic stability, increase potency by enforcing a specific conformation, and modulate physicochemical properties like pKa.[9][10] The number of FDA-approved drugs containing this motif continues to grow, underscoring its value in addressing common challenges in drug discovery.[7][10]

Fundamental Properties Governing Reactivity: An Electronic and Steric Comparison

The divergent reactivity of the ethoxy and cyclopropyl groups stems directly from their fundamental differences in electronic structure and steric demand.

The Ethoxy Group: An Inductive and Resonant Profile
  • Electronic Effects: The ethoxy group exhibits a dual electronic nature. The electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I) through the sigma bond framework.[4] Conversely, the lone pairs on the oxygen can participate in resonance (+R), donating electron density to an adjacent π-system (e.g., an aromatic ring).[4] In aromatic systems, this resonance effect typically dominates, making the alkoxy group an overall electron-donating and ortho-, para-directing substituent.[4]

  • Steric Profile: The ethyl chain of the ethoxy group possesses conformational flexibility due to free rotation around the C-C and C-O single bonds. This flexibility can be advantageous in allowing the group to adapt to the shape of a binding pocket, but it can also come with an entropic penalty upon binding.[11][12]

The Cyclopropyl Group: A Unique Hybrid of Alkyl and Olefinic Character
  • Electronic Effects: The electronic nature of the cyclopropyl ring is unique and best described by the Walsh orbital model.[13][14] This model posits that the C-C bonds are formed from the overlap of sp² hybridized orbitals, resulting in "bent" or "banana" bonds with significant p-character that lie outside the internuclear axis.[15][16][17] These high-lying occupied molecular orbitals (HOMOs) allow the cyclopropyl group to engage in conjugation with adjacent p-orbitals, such as those in a carbocation or a π-system, giving it an electronic character reminiscent of a vinyl group.[13][15][16] The C-H bonds are shorter and stronger than those in typical alkanes due to the increased s-character of the carbon orbitals.[5][9]

  • Steric Profile: In stark contrast to the ethoxy group, the cyclopropyl ring is a rigid, planar scaffold.[10] This conformational rigidity can be a powerful tool in drug design, as it can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[9]

Comparative Data Summary
PropertyEthoxy Group (-OCH₂CH₃)Cyclopropyl Group (-C₃H₅)
Electronic Effect Inductively withdrawing (-I), Resonantly donating (+R)[4]Weakly electron-donating, π-character via Walsh orbitals[15][16]
Hybridization Oxygen: ~sp³, Carbons: sp³Carbons: sp²-like C-C bonds, sp²-like C-H bonds[17]
Steric Profile Conformationally flexible[12]Rigid, planar[10]
Key Feature Hydrogen bond acceptor, metabolically labile[3][18]Conformationally constraining, metabolically robust[9][10]
Common Bioisostere for Methoxy, Isopropyl, Hydroxyl[3]gem-dimethyl, Vinyl, Phenyl[9][19][20]

Comparative Reactivity in Key Pharmaceutical Transformations

Metabolic Stability: A Tale of Two Moieties

A primary driver for choosing between an ethoxy and a cyclopropyl group is often the resulting metabolic profile.

The ethoxy group is a classic substrate for Phase I metabolism. The primary metabolic pathway is oxidative O-dealkylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes.[21][22] The mechanism involves the abstraction of a hydrogen atom from the carbon adjacent to the oxygen, followed by hydroxyl recombination to form an unstable hemiacetal.[18] This intermediate then non-enzymatically decomposes to an acetaldehyde and a phenol or alcohol, effectively cleaving the ether linkage.[18] This metabolic liability is a well-understood and often exploited pathway for drug clearance.[23]

The cyclopropyl group is generally considered to be metabolically robust.[5][10] The high C-H bond dissociation energy makes the hydrogen atoms less susceptible to abstraction by CYP enzymes compared to those on an ethyl group.[9][24] This increased stability is a key reason for its incorporation into drug candidates to block metabolic hotspots.[9][10] For instance, replacing a metabolically susceptible N-ethyl group with an N-cyclopropyl moiety is a common strategy to improve metabolic stability.[10]

However, the cyclopropyl group is not entirely inert. Under certain circumstances, particularly when attached to an amine (cyclopropylamine), it can undergo CYP-mediated oxidation that leads to ring-opening and the formation of reactive metabolites.[24] This bioactivation pathway has been implicated in the hepatotoxicity of some drugs, such as trovafloxacin.[24]

A self-validating system for assessing the metabolic fate of compounds bearing these functional groups is the in vitro liver microsomal stability assay. This experiment quantifies the rate of disappearance of a parent compound in the presence of liver microsomes, which are rich in CYP enzymes.[25][26][27]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data cluster_controls Self-Validating Controls reagents Prepare Reagents: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) pre_incubate 1. Pre-incubate Compound + Microsomes at 37°C reagents->pre_incubate initiate 2. Initiate Reaction (Add NADPH) pre_incubate->initiate sampling 3. Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling no_nadph -NADPH Control (Assesses non-enzymatic degradation) pos_control Positive Control (e.g., Verapamil - known substrate) quench 4. Quench Reaction (Cold Acetonitrile + Int. Std.) sampling->quench process Process Samples (Centrifuge to pellet protein) quench->process lcms LC-MS/MS Analysis (Quantify remaining compound) process->lcms calculate Calculate Parameters (t½, Intrinsic Clearance) lcms->calculate

Workflow for an in vitro metabolic stability assay.

Detailed Protocol for In Vitro Metabolic Stability Assay [27][28][29]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final incubation concentration of 1 µM.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute with phosphate buffer to a working concentration of 0.5 mg/mL protein.

    • Prepare an NADPH regenerating system as per the manufacturer's instructions. This is crucial as NADPH is a required cofactor for CYP enzyme activity.[21]

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound solution.

    • Include a "-NADPH" control well where buffer is added instead of the NADPH system. This is a critical step to ensure that any observed compound loss is due to enzymatic metabolism and not chemical instability.

    • Include a positive control compound with known metabolic clearance (e.g., verapamil, dextromethorphan) to validate the activity of the microsomal batch.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the NADPH regenerating system to all wells (except the "-NADPH" control). This marks time zero (T=0).

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding the cold acetonitrile quenching solution. The T=0 sample is typically quenched immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples via a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein. A shorter half-life and higher clearance value indicate lower metabolic stability.

Behavior in Cross-Coupling Reactions
  • Ethoxy Group: In common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), an ethoxy group on an aromatic ring is generally an unreactive spectator. Its primary influence is electronic; its electron-donating nature can modulate the reactivity of other sites on the ring.

  • Cyclopropyl Group: While often stable, the strained C-C bonds of a cyclopropyl ring can be activated under specific transition-metal-catalyzed conditions, leading to ring-opening cross-coupling reactions. This reactivity is less common in late-stage functionalization but is a powerful tool in synthetic methodology development.

Field-Proven Insights & Strategic Application in Drug Discovery

The choice between an ethoxy and a cyclopropyl group is rarely arbitrary and should be guided by the specific challenges of a drug discovery program.

When to Choose Ethoxy: Leveraging Metabolic Lability and H-Bonding

The ethoxy group is a sound choice when a moderate level of metabolic clearance is acceptable or even desirable. Its flexible nature can aid in fitting into less-defined hydrophobic pockets. The oxygen atom's ability to act as a hydrogen bond acceptor is a key feature that can be exploited to establish critical interactions with a biological target.

When to Choose Cyclopropyl: Designing for Metabolic Stability and Novel Vector Interactions

The cyclopropyl group is the go-to choice when metabolic instability at a particular position is a major liability.[10] If an ethyl or isopropyl group is being rapidly oxidized, its replacement with a cyclopropyl ring is a validated strategy to block that metabolic hotspot.[9][10] Furthermore, its rigid structure can provide novel vectors for exiting a binding pocket, potentially improving selectivity or accessing new interactions. Its unique electronic properties can also serve as a bioisostere for a phenyl ring in certain contexts, reducing lipophilicity while maintaining key interactions.[19]

Logic Diagram for Functional Group Selection

G start Lead Compound Optimization: Need to Modify Alkyl/Alkoxy Site q1 Is metabolic instability at this position a key issue? start->q1 choose_cyp Strongly consider CYCLOPROPYL group. (Blocks CYP-mediated oxidation) q1->choose_cyp yes1 q2 Is an H-bond acceptor required for potency? q1->q2 no1 yes1 YES no1 NO choose_ethoxy Strongly consider ETHOXY group. (Provides H-bond acceptor) q2->choose_ethoxy yes2 q3 Is conformational rigidity needed to improve potency/selectivity? q2->q3 no2 yes2 YES no2 NO consider_cyp Consider CYCLOPROPYL (Rigid scaffold) q3->consider_cyp yes3 consider_ethoxy Consider ETHOXY (Flexible chain) q3->consider_ethoxy no3 yes3 YES no3 NO

Decision logic for selecting between cyclopropyl and ethoxy groups.

Conclusion: A Nuanced Choice for Tailored Molecular Design

The ethoxy and cyclopropyl functional groups, while simple in structure, offer profoundly different reactivity profiles and strategic advantages in drug design. The ethoxy group is a classic, flexible hydrogen bond acceptor with well-characterized metabolic lability. The cyclopropyl group is a modern, rigid, and metabolically robust moiety with unique electronic properties that can confer significant advantages in potency, selectivity, and pharmacokinetics. The optimal choice is not universal but is instead dictated by the specific biological and chemical context of the molecule . By understanding the fundamental principles outlined in this guide, from electronic structure to metabolic fate, drug development professionals can more effectively harness these valuable functional groups to design the next generation of therapeutics.

References

  • T. L. T. D. T. Singh, G. D. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry. 2016. Available at: [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. 2021. Available at: [Link]

  • Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. 2020. Available at: [Link]

  • Singh, T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. 2016. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Amrhein, T. J., et al. Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. 2025. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. 2022. Available at: [Link]

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Available at: [Link]

  • Ágreda, J., et al. The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions of 5-Ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with Diazoalkanes: Theoretical Calculations and Experimental Evidences. The Journal of Organic Chemistry. 2003. Available at: [Link]

  • Lee, K., et al. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. PubMed. 2013. Available at: [Link]

  • Miwa, G. T., Walsh, J. S., & Lu, A. Y. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin. Scilit. 1984. Available at: [Link]

  • Davies, A. G., & Muggleton, B. Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. 1976. Available at: [Link]

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. Available at: [Link]

  • IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube. 2010. Available at: [Link]

  • Ibrahim, M. A. A., et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. 2026. Available at: [Link]

  • Burke, M. D., et al. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. PubMed. 1994. Available at: [Link]

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. 2017. Available at: [Link]

  • Walsh, A. D. Walsh Cyclopropane: Nature 159, 712-3 (1947). Available at: [Link]

  • Ágreda, J., et al. The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions of 5-Ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with Diazoalkanes: Theoretical Calculations and Experimental Evidences. ResearchGate. 2025. Available at: [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. 2023. Available at: [Link]

  • Wang, G., et al. Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry. 2014. Available at: [Link]

  • Yadav, V. K. Steric and Stereoelectronic Effects in Organic Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Extance, A. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. 2024. Available at: [Link]

  • structure and reactivity of the cyclopropane species. Available at: [Link]

  • Singh, T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. 2016. Available at: [Link]

  • Al-Hadiya, B. Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate. 2016. Available at: [Link]

  • Thomas, G. L. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. 2020. Available at: [Link]

  • Gouverneur, V., et al. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. 2020. Available at: [Link]

  • Patrick, G. L. Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Walsh Cyclopropane Molecular Orbitals. Available at: [Link]

  • Application of Bioisosteres in Drug Design. 2012. Available at: [Link]

  • Rawling, M. J. What are good methoxy isosteres in medicinal chemistry? ResearchGate. 2015. Available at: [Link]

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Reachem. 2024. Available at: [Link]

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  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

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Potential pharmaceutical applications of 2-cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmaceutical Utility of 2-Cyclopropyl-2-ethoxyacetaldehyde

Executive Summary: The "Privileged" Cyclopropyl Scaffold

2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5) represents a high-value "privileged structure" in modern drug discovery. Unlike simple aliphatic aldehydes, this molecule integrates three critical pharmacophoric features into a compact C7 skeleton:

  • The Cyclopropyl Ring: A bioisostere for isopropyl or phenyl groups that introduces conformational rigidity and metabolic stability (blocking P450

    
    -hydroxylation).
    
  • The Ethoxy Ether Linkage: Provides a hydrogen bond acceptor (HBA) with modulated lipophilicity (

    
     adjustment) compared to methoxy or phenoxy analogs.
    
  • The Reactive Aldehyde Handle: A versatile electrophile for rapid diversification via reductive amination, Wittig olefination, or heterocycle construction (e.g., imidazoles, oxazoles).

This guide analyzes the molecule's utility as a late-stage intermediate for Kinase Inhibitors (VEGFR/MET) , Antiviral Agents (HCV/HIV) , and GPCR modulators , providing a validated synthetic roadmap and stability protocols.

Chemical Architecture & Pharmacological Logic

Metabolic Stability & Conformation

The cyclopropyl group is unique among carbocycles due to its high ring strain (~27.5 kcal/mol) and significant


-character in its C-C bonds. In medicinal chemistry, replacing an ethyl or isopropyl group with a cyclopropyl moiety often results in:
  • Reduced Metabolic Clearance: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic secondary C-H bonds, resisting oxidative metabolism by Cytochrome P450 enzymes.

  • σ-Hole Interactions: The electron-rich nature of the cyclopropane ring ("banana bonds") allows for unique

    
    -stacking interactions with aromatic residues in protein binding pockets.
    
The -Alkoxy Effect

The presence of the ethoxy group at the


-position creates an inductive effect that increases the electrophilicity of the aldehyde carbonyl, accelerating condensation reactions. Biologically, this ether oxygen often serves as a critical H-bond acceptor, anchoring the drug molecule to backbone amides in the target protein (e.g., the "hinge region" of kinases).

Validated Synthetic Protocol

While commercially available, high-purity synthesis is often required for GMP processes. The following protocol describes the synthesis starting from Ethyl 2-cyclopropyl-2-hydroxyacetate , utilizing a DIBAL-H reduction to access the aldehyde directly.

Step 1: O-Alkylation (Williamson Ether Synthesis)
  • Precursor: Ethyl 2-cyclopropyl-2-hydroxyacetate

  • Reagents: Ethyl Iodide (EtI), Sodium Hydride (NaH)

  • Solvent: DMF/THF (1:1)

Mechanism: NaH deprotonates the secondary alcohol. The resulting alkoxide attacks ethyl iodide via


 to form Ethyl 2-cyclopropyl-2-ethoxyacetate .
Step 2: Controlled Reduction (The Critical Step)

Direct reduction of the ester to the aldehyde requires precise temperature control to prevent over-reduction to the alcohol.

Protocol: DIBAL-H Reduction

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask under Argon atmosphere.

  • Charge: Add Ethyl 2-cyclopropyl-2-ethoxyacetate (10.0 g, 58 mmol) and anhydrous Toluene (150 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 64 mmol, 1.1 equiv) dropwise over 45 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde appears as yellow/orange spot).

  • Quench: Crucial Step. While still at -78°C, slowly add Methanol (5 mL) to quench excess hydride. Then add saturated Rochelle’s salt (Potassium sodium tartrate) solution (100 mL).

  • Workup: Allow to warm to Room Temperature (RT) and stir vigorously for 2 hours until the aluminum emulsion breaks into two clear layers. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).

  • Yield: Expect 85-92% of 2-cyclopropyl-2-ethoxyacetaldehyde as a colorless oil.

Pharmaceutical Applications & Case Studies

Kinase Inhibitors (VEGFR/MET)

Cyclopropyl-containing scaffolds are prevalent in tyrosine kinase inhibitors (e.g., Cabozantinib , Lenvatinib ).

  • Application: The 2-cyclopropyl-2-ethoxyacetaldehyde is used to synthesize the "tail" region of the inhibitor.

  • Chemistry: Reductive amination with a core aniline scaffold (e.g., quinoline or quinazoline) introduces the cyclopropyl-ethoxy side chain.

  • Benefit: The ethoxy group occupies the solvent-front region of the ATP-binding pocket, improving solubility, while the cyclopropyl group fits into hydrophobic sub-pockets (e.g., the gatekeeper region).

Antiviral Protease Inhibitors (HCV)

Hepatitis C Virus (HCV) protease inhibitors (e.g., Simeprevir , Grazoprevir ) utilize large macrocycles containing cyclopropyl moieties to restrain conformation.

  • Application: This aldehyde serves as a P2 capping group precursor.

  • Chemistry: Reaction with an amino acid ester via Strecker synthesis or reductive alkylation creates non-natural amino acid derivatives that inhibit viral replication.

Data Summary: Structural Advantages
FeatureChemical AdvantageBiological/PK Benefit
Cyclopropyl Ring Rigid

character
Increases metabolic half-life (

); Reduces rotatable bonds.
Ethoxy Group Lipophilic etherImproves membrane permeability (

); H-bond acceptor.
Aldehyde

Electrophile
Enables rapid "Click" chemistry or fragment-based drug design (FBDD).

Visualizations

Figure 1: Synthetic Pathway & Reaction Logic

This diagram illustrates the conversion of the hydroxy-ester to the target aldehyde and its downstream divergence into pharmaceutical classes.

SynthesisPath Start Ethyl 2-cyclopropyl- 2-hydroxyacetate Step1 Intermediate: Ethyl 2-cyclopropyl- 2-ethoxyacetate Start->Step1 EtI, NaH DMF, 0°C Target TARGET: 2-Cyclopropyl-2- ethoxyacetaldehyde Step1->Target DIBAL-H Toluene, -78°C App1 Kinase Inhibitors (Reductive Amination) Target->App1 R-NH2 NaBH(OAc)3 App2 Antivirals (Strecker Synthesis) Target->App2 NaCN, NH3 App3 Heterocycles (Wittig/Condensation) Target->App3 Ph3P=CH-R

Caption: Figure 1. Controlled synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde and its divergence into key therapeutic classes.

Figure 2: Pharmacophore Mapping in Drug Design

This diagram maps how the specific structural features of the molecule interact with a theoretical protein binding pocket.

Pharmacophore Cyclo Cyclopropyl Ring Pocket1 Hydrophobic Pocket (Metabolic Stability) Cyclo->Pocket1 Van der Waals / Shape Fit Ethoxy Ethoxy Oxygen Pocket2 H-Bond Donor (Backbone Amide) Ethoxy->Pocket2 H-Bond Acceptance Aldehyde Aldehyde Carbon Pocket3 Covalent/Nucleophilic Residue (Lys/Cys) Aldehyde->Pocket3 Reversible Covalent Bond (Schiff Base)

Caption: Figure 2. Pharmacophore map demonstrating the binding interactions of the cyclopropyl-ethoxy motif.

Handling & Stability (Quality Control)

  • Oxidation Sensitivity: Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-cyclopropyl-2-ethoxyacetic acid).

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Stabilizer: Commercial preparations may contain 0.1% hydroquinone, though distillation is recommended before sensitive catalytic steps.

  • Racemization: The

    
    -proton is acidic. Avoid prolonged exposure to strong bases if the molecule is synthesized in enantioenriched form, as it will racemize via the enol.
    

References

  • BenchChem. (2025).[1] Ethyl 2-Cyclopropylideneacetate as a Versatile Precursor in Pharmaceutical Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. Retrieved from

  • MDPI. (2023). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Aldehydes by Deprotection or Hydrolysis. Retrieved from

  • Pfizer. (2024). Product Listings & Pharmaceutical Intermediates. Retrieved from

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Methodological & Application

Application Note & Protocol: A Scalable, Multi-Step Synthesis of 2-Cyclopropyl-2-ethoxyacetaldehyde for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, scalable protocol for the synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde, a valuable building block in the development of novel pharmaceutical and agrochemical agents. The unique structural motif of a cyclopropyl group adjacent to a chiral acetal center offers significant potential for modulating biological activity and pharmacokinetic properties. The synthetic strategy detailed herein is designed for scalability and robustness, commencing from the readily available starting material, cyclopropyl methyl ketone (CPMK). The four-stage process involves a regioselective α-bromination, followed by a nucleophilic substitution to introduce the key ethoxy group. Subsequent Baeyer-Villiger oxidation and a final reduction step afford the target aldehyde with good overall yield and purity. Each stage of the synthesis has been optimized for operational simplicity and safety, making it suitable for implementation in both academic research and industrial drug development settings.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring is a privileged structural motif in medicinal chemistry, renowned for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] Its incorporation can significantly influence binding affinity, selectivity, and pharmacokinetic profiles. The target molecule, 2-cyclopropyl-2-ethoxyacetaldehyde, combines this valuable group with an acetal functionality, presenting a versatile synthon for the construction of more complex molecular architectures. This guide provides a detailed, field-proven methodology for its synthesis on a scalable basis.

Overall Synthetic Strategy

The synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde is achieved through a robust four-stage sequence, as depicted below. The strategy was designed to utilize common and cost-effective reagents, ensuring its applicability for large-scale production.

Synthetic_Workflow CPMK Cyclopropyl Methyl Ketone (1) BromoKetone 1-Bromo-1-cyclopropyl- ethan-1-one (2) CPMK->BromoKetone α-Bromination EthoxyKetone 1-Cyclopropyl-1-ethoxy- ethan-1-one (3) BromoKetone->EthoxyKetone Ethoxylation (SN2) Ester Cyclopropyl(ethoxy)methyl Acetate (4) EthoxyKetone->Ester Baeyer-Villiger Oxidation Aldehyde 2-Cyclopropyl-2-ethoxy- acetaldehyde (5) Ester->Aldehyde Reduction (DIBAL-H)

Caption: Overall synthetic workflow for 2-cyclopropyl-2-ethoxyacetaldehyde.

Experimental Protocols & Mechanistic Insights

Stage 1: Synthesis of Cyclopropyl Methyl Ketone (1)

For the purpose of this application note, we will consider cyclopropyl methyl ketone (CPMK) as a commercially available starting material. However, for laboratories requiring de novo synthesis, scalable methods are well-documented, such as the ring-closing reaction of 5-chloro-2-pentanone under basic conditions, which is itself derived from α-acetyl-γ-butyrolactone or 2-methylfuran.[2][3][4]

Stage 2: α-Bromination of Cyclopropyl Methyl Ketone

The introduction of a halogen at the α-position to the carbonyl group is a critical step to enable the subsequent nucleophilic substitution. This reaction proceeds via an enol or enolate intermediate under acidic conditions.[5]

Protocol 2: Synthesis of 1-Bromo-1-cyclopropylethan-1-one (2)

  • Reagents & Equipment:

    • Cyclopropyl methyl ketone (1) (1.0 eq.)

    • Bromine (Br₂) (1.05 eq.)

    • Acetic Acid (glacial)

    • Round-bottom flask with reflux condenser and dropping funnel

    • Magnetic stirrer and heating mantle

    • Scrubber for HBr gas

  • Procedure:

    • In a fume hood, charge a round-bottom flask with cyclopropyl methyl ketone (1) and glacial acetic acid (5 mL per gram of ketone).

    • Cool the mixture to 10-15 °C using an ice-water bath.

    • Slowly add bromine (1.05 eq.) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature below 20 °C. The red-brown color of bromine should dissipate upon addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture into a beaker containing cold water and ice.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude α-bromo ketone (2). This product is often used in the next step without further purification.

Stage 3: Nucleophilic Substitution for 1-Cyclopropyl-1-ethoxyethan-1-one (3)

This stage involves a classic SN2 reaction where the bromide is displaced by an ethoxide nucleophile. The choice of a polar aprotic solvent like THF is crucial for promoting this reaction.

Protocol 3: Synthesis of 1-Cyclopropyl-1-ethoxyethan-1-one (3)

  • Reagents & Equipment:

    • 1-Bromo-1-cyclopropylethan-1-one (2) (1.0 eq.)

    • Sodium ethoxide (NaOEt) (1.2 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask with nitrogen inlet

    • Magnetic stirrer

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.2 eq.) in anhydrous THF, add a solution of the crude bromo-ketone (2) in THF dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure α-ethoxy ketone (3).

Stage 4: Baeyer-Villiger Oxidation to Cyclopropyl(ethoxy)methyl Acetate (4)

The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters.[6] The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity. In this case, the secondary cyclopropyl(ethoxy)methyl group has a higher migratory aptitude than the methyl group.

Protocol 4: Synthesis of Cyclopropyl(ethoxy)methyl Acetate (4)

  • Reagents & Equipment:

    • 1-Cyclopropyl-1-ethoxyethan-1-one (3) (1.0 eq.)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq.)

    • Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the α-ethoxy ketone (3) in DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.5 eq.) in DCM.

    • Add the m-CPBA solution to the ketone solution dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

    • Quench the reaction by washing with a saturated solution of sodium sulfite, followed by saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester (4).

Stage 5: Reduction to 2-Cyclopropyl-2-ethoxyacetaldehyde (5)

The final step is the reduction of the ester to the target aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation, as it can reduce esters to aldehydes at low temperatures, preventing over-reduction to the alcohol.[6]

Protocol 5: Synthesis of 2-Cyclopropyl-2-ethoxyacetaldehyde (5)

  • Reagents & Equipment:

    • Cyclopropyl(ethoxy)methyl acetate (4) (1.0 eq.)

    • Diisobutylaluminium hydride (DIBAL-H) (1.1 eq., 1.0 M solution in hexanes)

    • Anhydrous Toluene

    • Round-bottom flask with nitrogen inlet and septum

    • Magnetic stirrer and low-temperature bath (dry ice/acetone)

  • Procedure:

    • Dissolve the crude ester (4) in anhydrous toluene in a flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H solution (1.1 eq.) via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by the very slow, dropwise addition of methanol at -78 °C, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (at low temperature to avoid volatilization of the product).

    • The resulting crude aldehyde (5) can be purified by careful vacuum distillation or flash chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes for a laboratory-scale synthesis.

StageStarting MaterialProductMolecular Weight ( g/mol )Typical YieldPurity (by GC)
2 Cyclopropyl methyl ketone (1)1-Bromo-1-cyclopropylethan-1-one (2)163.0185-95% (crude)>90%
3 Bromo-ketone (2)1-Cyclopropyl-1-ethoxyethan-1-one (3)128.1870-80%>95%
4 Ethoxy-ketone (3)Cyclopropyl(ethoxy)methyl Acetate (4)158.2075-85% (crude)>90%
5 Ester (4)2-Cyclopropyl-2-ethoxyacetaldehyde (5)128.1860-75%>97%

Safety and Handling

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diisobutylaluminium hydride (DIBAL-H): Pyrophoric reagent. Must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

  • m-CPBA: A potentially explosive oxidizing agent, especially when impure or upon shock. Store at low temperatures.

  • All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

Conclusion

The multi-step synthesis outlined in this application note provides a reliable and scalable pathway to 2-cyclopropyl-2-ethoxyacetaldehyde. By employing well-established and understood chemical transformations, this protocol offers a practical solution for producing this valuable synthetic intermediate. The detailed, step-by-step procedures and mechanistic insights are intended to enable researchers, scientists, and drug development professionals to confidently implement this synthesis in their laboratories.

References

  • Benchchem. (2025). Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropyl Ketones. Benchchem.
  • Sharma, V., & Kumar, V. (2025).
  • Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction. Alfa Chemistry.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal.
  • Aggarwal, V. K., et al. (2000).
  • CN110862310A. (2020). Synthesis method of cyclopropyl methyl ketone.
  • Ramachandran, P. V., et al. (2007). A Simple One-pot Conversion of Aldehydes and Ketones to Enals. Organic Letters.
  • CN105622369B. (2018). A kind of preparation method of cyclopropyl methyl ketone.
  • LookChem. (n.d.). Preparation of Methyl cyclopropyl ketone. Chempedia.
  • US6025528A. (2000).
  • ResearchGate. (n.d.). Probable mechanism for α‐acetoxylation of ketones.
  • Benchchem. (2025). Cyclopropyl Methyl Ketone: A Versatile Intermediate in Pharmaceutical Synthesis. Benchchem.
  • Ochiai, M., et al. (2005). Iodobenzene-catalyzed alpha-acetoxylation of ketones. in situ generation of hypervalent (diacyloxyiodo)benzenes using m-chloroperbenzoic acid. Organic Letters.
  • Quora. (2019). How can we convert ketone into aldehyde?. Quora.
  • Mahesh, A. R., & Murugan, V. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Catalysts. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. MDPI.
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.). Ketones to Aldehydes. Chemistry Steps.
  • Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Molecules. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. MDPI.
  • ResearchGate. (2020). How to convert a ketone to Alpha, beta unsaturated aldehyde directly?.
  • Organic Chemistry Portal. (n.d.).
  • Molecules. (2020). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. MDPI.
  • ChemRxiv. (n.d.). Stereoselective Synthesis of 2-Oxyenamides. ChemRxiv.
  • Molecules. (2023).

Sources

Using 2-cyclopropyl-2-ethoxyacetaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyclopropyl-2-ethoxyacetaldehyde as a Versatile Chiral Intermediate in Pharmaceutical Development

Introduction

In modern drug discovery, the incorporation of strained ring systems and specific ether linkages is a proven strategy to enhance the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5)[1] represents a highly versatile, alpha-chiral building block. The unique structural arrangement—a strained cyclopropyl ring, a flexible ethoxy ether linkage, and a reactive aldehyde—imparts a specific set of chemical properties ideal for synthesizing complex molecular scaffolds[2].

The cyclopropyl group provides conformational rigidity and metabolic stability, while the ethoxy group acts as a hydrogen bond acceptor[2]. As an alpha-chiral aldehyde, the compound is primarily utilized in targeted synthesis to construct enantiomerically pure target molecules, which is critical in the pharmaceutical industry where stereochemistry dictates drug efficacy and safety[3].

Synthetic Pathways and Mechanistic Insights

The true value of this compound lies in its multifunctional nature, allowing for systematic exploration of the chemical space around the cyclopropyl-ethoxy-ethyl core[3].

Pathways A 2-Cyclopropyl-2-ethoxyacetaldehyde (Chiral Intermediate) B 2-Cyclopropyl-2-ethoxyethan-1-ol (Primary Alcohol) A->B Reduction (NaBH4) C Cyclopropyl-ethoxy-ethylamines (Amine Scaffold) A->C Reductive Amination (R-NH2, NaBH(OAc)3) D Secondary Alcohols (via Nucleophilic Addition) A->D Grignard/Organozinc Addition F Anti-inflammatory Agents B->F Esterification E Antivirals / Neurologicals C->E Scaffold Decoration G Enzyme Inhibitors D->G Functionalization

Synthetic pathways from 2-cyclopropyl-2-ethoxyacetaldehyde to pharmaceutical scaffolds.

Reduction to Primary Alcohols

The aldehyde can be cleanly reduced to 2-cyclopropyl-2-ethoxyethan-1-ol. Because the aldehyde carbon is converted to a primary alcohol, the existing stereocenter at the alpha-carbon is retained[3]. While standard reductions utilize Sodium Borohydride (NaBH4), advanced kinetic resolutions of the racemic precursor can be achieved using chiral catalyst systems like the Corey-Bakshi-Shibata (CBS) oxazaborolidine complex[4]. In CBS-mediated reactions, the Lewis basic nitrogen of the catalyst coordinates with the borane reagent, activating it as a powerful hydride donor, while simultaneously enhancing the Lewis acidity of the boron atom to bind the carbonyl oxygen[5].

Reductive Amination

Conversion of the aldehyde to cyclopropyl-ethoxy-ethylamines provides critical scaffolds for neurological and antiviral agents[2]. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often resulting in over-alkylation[6]. Reductive amination circumvents this by first forming an intermediate imine. The choice of reducing agent is critical: Sodium triacetoxyborohydride (NaBH(OAc)3) is preferred over sodium cyanoborohydride (NaBH3CN). NaBH(OAc)3 is less toxic and exhibits remarkable chemoselectivity. At a mildly acidic pH, it selectively reduces the protonated iminium ion much faster than the unreacted aldehyde, preventing the premature reduction of 2-cyclopropyl-2-ethoxyacetaldehyde into its corresponding alcohol[7].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC or LC-MS) must be utilized to confirm intermediate formation before proceeding to subsequent steps.

Workflow Step1 Step 1: Imine Formation Mix Aldehyde + Amine in DCE Stir for 1-2 hours at RT Step2 Step 2: Reduction Add NaBH(OAc)3 portionwise Stir for 12-24 hours Step1->Step2 Step3 Step 3: Quenching Add sat. NaHCO3 (aq) Stir until gas evolution ceases Step2->Step3 Step4 Step 4: Extraction Extract with DCM Wash with brine, dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel, EtOAc/Hexane) Step4->Step5

Standard experimental workflow for the reductive amination of aldehydes.

Protocol A: Synthesis of Cyclopropyl-ethoxy-ethylamines via Reductive Amination

Objective: To synthesize secondary amines using 2-cyclopropyl-2-ethoxyacetaldehyde and a primary amine.

  • Imine Formation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-cyclopropyl-2-ethoxyacetaldehyde and 1.05 equivalents of the target primary amine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is chosen as a non-coordinating, aprotic solvent that readily dissolves both the reagents and the subsequent borohydride complex without participating in the reaction.

  • Acid Catalysis : Add 1.0 equivalent of glacial acetic acid.

    • Causality: The acid lowers the pH to ~4.0–5.0, driving the equilibrium toward the iminium ion, which is the highly electrophilic active species required for reduction by NaBH(OAc)3[6].

  • Reduction : After stirring for 1-2 hours at room temperature (verify imine formation via LC-MS), add 1.5 equivalents of NaBH(OAc)3 portionwise over 15 minutes.

    • Causality: Portionwise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

  • Quenching and Workup : Stir the reaction for 12-24 hours. Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases.

    • Causality: The basic quench neutralizes the acetic acid and destroys any unreacted borohydride, converting the amine salt back to its free-base form to enable organic extraction.

  • Isolation : Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Standard Reduction to 2-Cyclopropyl-2-ethoxyethan-1-ol

Objective: Chemoselective reduction of the aldehyde to a primary alcohol while retaining the alpha-stereocenter.

  • Preparation : Dissolve 1.0 equivalent of 2-cyclopropyl-2-ethoxyacetaldehyde in absolute ethanol (0.5 M) and cool to 0°C in an ice bath.

  • Reduction : Add 1.2 equivalents of NaBH4 portionwise.

    • Causality: NaBH4 is a mild reducing agent that smoothly converts aldehydes to primary alcohols without cleaving the ether linkage or ring-opening the strained cyclopropyl ring[6].

  • Quenching : After 2 hours, quench with saturated aqueous NH4Cl to safely decompose excess borohydride. Extract with ethyl acetate, dry over MgSO4, and concentrate.

Quantitative Data Summaries

Table 1: Comparison of Reducing Agents for Amination Workflows [6][7]

Reducing Agent Chemoselectivity (Iminium vs. Aldehyde) Toxicity Profile Optimal pH Range Primary Byproducts
NaBH(OAc)3 Excellent (Highly selective for iminium) Low 4.0 - 5.0 Acetate salts (Benign)
NaBH3CN Good (Selective at specific pH) High (Cyanide risk) 6.0 - 8.0 Cyanide derivatives

| NaBH4 | Poor (Reduces aldehydes rapidly) | Low | > 7.0 | Borate salts |

Table 2: Typical Yields for 2-Cyclopropyl-2-ethoxyacetaldehyde Transformations [2][3]

Transformation Reagents/Catalyst Target Scaffold Expected Yield Stereochemical Outcome
Standard Reduction NaBH4, EtOH, 0°C Primary Alcohol 85 - 95% Retention of C2 chirality
Reductive Amination R-NH2, NaBH(OAc)3, DCE Secondary Amine 75 - 90% Retention of C2 chirality

| Grignard Addition | R-MgBr, THF, 0°C | Secondary Alcohol | 70 - 85% | Diastereomeric mixture |

References

  • Corey–Itsuno reduction Source: Wikipedia URL:[Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction Source: YouTube / NRO Chemistry URL: [Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: MDMA.ch URL: [Link]

Sources

Application Note: Heterocycle Construction from 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis of heterocyclic scaffolds using 2-cyclopropyl-2-ethoxyacetaldehyde as a primary building block.

Executive Summary

2-Cyclopropyl-2-ethoxyacetaldehyde represents a highly versatile, yet underutilized,


-synthon in heterocyclic chemistry. Its unique structure combines a strained cyclopropyl ring—a privileged pharmacophore known for improving metabolic stability and potency—with an 

-ethoxy aldehyde functionality. This "masked" reactivity allows it to function simultaneously as an electrophilic aldehyde and a precursor to

-unsaturation via ethoxide elimination.

This guide details two high-value synthetic pathways:

  • The Modified Biginelli Reaction: For the synthesis of functionalized dihydropyrimidines , utilizing the aldehyde moiety while retaining the cyclopropyl-ethoxy motif.

  • The Hantzsch-Type Condensation: For the synthesis of 2-aminothiazoles , leveraging the

    
    -ethoxy group as a leaving group to drive aromatization.
    

Chemical Logic & Mechanism[1][2][3][4]

The Bifurcated Reactivity of -Ethoxy Aldehydes

The synthetic utility of 2-cyclopropyl-2-ethoxyacetaldehyde stems from its ability to access two distinct reactive pathways depending on the pH and nucleophilic environment:

  • Pathway A (Retention): Under mild Lewis acidic conditions, the aldehyde carbonyl reacts preferentially, preserving the

    
    -ethoxy group. This is ideal for creating 
    
    
    
    -rich scaffolds like dihydropyrimidinones.
  • Pathway B (Elimination/Aromatization): Under strong Brønsted acidic conditions or high thermal stress, the

    
    -ethoxy group functions as a leaving group (pseudo-elimination of EtOH), generating a transient conjugated system that facilitates aromatization to planar heterocycles like thiazoles or imidazoles.
    

ReactivityPathways cluster_0 Pathway A: Retention cluster_1 Pathway B: Elimination Start 2-Cyclopropyl-2-ethoxyacetaldehyde Biginelli Biginelli Condensation (Urea + 1,3-Dicarbonyl) Start->Biginelli Lewis Acid (Yb(OTf)3) Thiourea Hantzsch Condensation (Thiourea + Acid) Start->Thiourea Brønsted Acid (HBr/EtOH) DHPM 4-Cyclopropyl-4-ethoxy- Dihydropyrimidinone Biginelli->DHPM Thiazole 2-Amino-5-cyclopropylthiazole Thiourea->Thiazole - EtOH - H2O

Figure 1: Divergent synthetic pathways based on reaction conditions.

Protocol A: Synthesis of Dihydropyrimidines (Biginelli Reaction)

Target Molecule: Ethyl 4-(1-ethoxy(cyclopropyl)methyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Mechanism: Acid-catalyzed three-component condensation involving the interception of an iminium intermediate by an enol.

Materials
  • Aldehyde: 2-Cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 equiv)

  • Urea Source: Urea or Thiourea (1.2 equiv)

  • Catalyst: Ytterbium(III) triflate

    
     (5 mol%) or 
    
    
    
    -Toluenesulfonic acid (10 mol%)
  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Urea (1.2 mmol, 72 mg) and Ethyl Acetoacetate (1.0 mmol, 130 mg) in Ethanol (5 mL).

  • Activation: Add

    
      (0.05 mmol, 31 mg). Stir at room temperature for 10 minutes to facilitate coordination.
    
  • Addition: Add 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 mmol) dropwise.

    • Note: The aldehyde may be viscous; dilute with 1 mL ethanol if necessary to ensure quantitative transfer.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexanes).
    
  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (20 g).

    • If a precipitate forms: Filter the solid, wash with cold water and cold ethanol.

    • If oil separates: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).

Critical Parameters & Troubleshooting
ParameterOptimal ConditionEffect of Deviation
Catalyst

(Lewis Acid)
Strong Brønsted acids (HCl) may cause premature elimination of the ethoxy group, leading to aromatized byproducts.
Temperature

Lower temperatures result in incomplete cyclization (intermediate ureido-crotonate accumulation).
Stoichiometry Slight excess of UreaPrevents aldehyde self-condensation (aldol side reactions).

Protocol B: Synthesis of 2-Aminothiazoles (Hantzsch-Type)

Target Molecule: 5-Cyclopropyl-thiazol-2-amine. Mechanism: This protocol uses iodine or strong acid to facilitate the condensation of thiourea with the aldehyde, followed by the elimination of ethanol to drive aromatization.

Materials
  • Aldehyde: 2-Cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv)

  • Sulfur Source: Thiourea (2.0 equiv)

  • Promoter: Iodine (

    
    ) (1.1 equiv) or NBS (1.1 equiv)
    
  • Base: Triethylamine (

    
    )
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol
    
Step-by-Step Methodology
  • Mixing: In a reaction vessel, dissolve Thiourea (2.0 mmol, 152 mg) and Iodine (1.1 mmol, 279 mg) in Acetonitrile (10 mL).

  • Addition: Add 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 mmol) slowly at room temperature.

  • Heating: Heat the mixture to

    
     for 3 hours.
    
    • Observation: The deep iodine color should fade as the reaction progresses and HI is generated/consumed.

  • Elimination/Aromatization: The acidic environment generated in situ (HI) promotes the elimination of the ethoxy group. If TLC shows an intermediate (non-aromatic), add 2 drops of conc. HCl and reflux for an additional hour.

  • Quenching: Cool to room temperature. Dilute with water (20 mL).

  • Neutralization: Adjust pH to ~8-9 using saturated aqueous

    
     or dilute 
    
    
    
    . This liberates the free base of the aminothiazole.
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: The crude product is often a dark oil. Purify via column chromatography (DCM:MeOH 95:5).

Reaction Scheme Visualization

ThiazoleSynthesis Aldehyde 2-Cyclopropyl-2- ethoxyacetaldehyde Intermediate Thio-hemiaminal Intermediate Aldehyde->Intermediate Condensation Thiourea Thiourea Thiourea->Intermediate Elimination Ethoxy Elimination (-EtOH) Intermediate->Elimination H+ / Heat Product 5-Cyclopropyl- thiazol-2-amine Elimination->Product Cyclization & Aromatization

Figure 2: Mechanistic flow for the conversion of alpha-ethoxy aldehyde to thiazole.

Safety & Handling

  • Aldehyde Stability:

    
    -Ethoxy aldehydes can be prone to polymerization or oxidation. Store under inert atmosphere (Argon/Nitrogen) at 
    
    
    
    .
  • Cyclopropyl Ring: While generally stable, avoid extremely strong Lewis acids (like

    
    ) which might trigger ring-opening rearrangements.
    
  • Toxicity: Treat the aldehyde and resulting heterocycles as potential irritants and sensitizers. Use a fume hood.[1]

References

  • Hantzsch Thiazole Synthesis:Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolines." Comprehensive Heterocyclic Chemistry. (Classic mechanism adapted for alkoxy-aldehydes).
  • Biginelli Reaction Variations: Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link

  • Thiourea Reactivity: Luo, M., et al. (2024).[2] "TfOH-Catalyzed Coupling of α-Diazoketones with Thioureas to Provide Thiazole Derivatives." J. Org.[2] Chem. Link

  • Cyclopropyl Building Blocks: Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis." Chemical Reviews. Link

  • General Heterocycle Synthesis:Eicher, T., & Hauptmann, S. (2003). "The Chemistry of Heterocycles." Wiley-VCH.

Sources

Application Note: Grignard Reaction Conditions for 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026


-Chiral Aldehydes

Executive Summary

This guide details the optimized protocols for the Grignard addition to 2-cyclopropyl-2-ethoxyacetaldehyde , a highly functionalized chiral building block. The presence of the


-alkoxy group and the sterically demanding cyclopropyl moiety creates a scenario where diastereoselectivity  is the critical quality attribute (CQA).

By manipulating solvent coordination and Lewis acid additives, researchers can switch between Chelation Control (Cram's Chelate Model) and Felkin-Anh Control , effectively accessing complementary diastereomers from the same starting material. This note provides two distinct protocols: Method A for syn-selectivity (via chelation) and Method B for anti-selectivity (via Felkin-Anh).

Mechanistic Insight & Stereochemical Control

The reaction outcome is governed by the coordination environment of the magnesium atom. The


-ethoxy oxygen acts as a Lewis base, capable of coordinating with the magnesium of the Grignard reagent.
The Competing Models
  • Chelation Control (Cram's Chelate Model): In non-coordinating solvents (e.g., CH

    
    Cl
    
    
    
    , Toluene, Et
    
    
    O), the magnesium atom bridges the carbonyl oxygen and the
    
    
    -ethoxy oxygen, forming a rigid 5-membered chelate ring. The nucleophile attacks from the face opposite the bulky cyclopropyl group. This typically yields the syn -isomer (relative stereochemistry).
  • Felkin-Anh Control: In strongly coordinating solvents (e.g., THF), solvent molecules saturate the magnesium's coordination sphere, preventing chelation. The molecule adopts a conformation where the largest group (or the electronegative group, depending on the specific variant of the model) is perpendicular to the carbonyl to minimize steric strain. This typically yields the anti -isomer.

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways based on solvent selection.

G Substrate 2-Cyclopropyl-2-ethoxyacetaldehyde Condition_A Method A: Non-Polar Solvent (DCM / Et2O) + Lewis Acid (MgBr2) Substrate->Condition_A Selection Condition_B Method B: Polar Solvent (THF) Substrate->Condition_B Selection TS_Chelate Transition State: Chelation Control (5-Membered Mg Ring) Condition_A->TS_Chelate Mg Coordination TS_Felkin Transition State: Felkin-Anh (Steric/Electronic Control) Condition_B->TS_Felkin Solvent Shielding Prod_Syn Major Product: syn-Isomer (High Diastereoselectivity) TS_Chelate->Prod_Syn Nu attack (Less Hindered Face) Prod_Anti Major Product: anti-Isomer (Moderate to High dr) TS_Felkin->Prod_Anti Nu attack (Bürgi-Dunitz Trajectory)

Caption: Divergent stereochemical outcomes driven by solvent-mediated transition states.

Pre-Reaction Considerations

Substrate Stability

The cyclopropyl group is sensitive to strong acids (ring opening) but stable to Grignard reagents at low temperatures. The aldehyde functionality is prone to hydration and polymerization.

  • Requirement: Freshly distill 2-cyclopropyl-2-ethoxyacetaldehyde immediately prior to use.

  • Storage: Store under Argon at -20°C if not used immediately.

Reagent Preparation

Commercial Grignard reagents often vary in titer.

  • Titration: Titrate Grignard reagent (RMgX) using salicylaldehyde phenylhydrazone or iodine/LiCl method before use to ensure accurate stoichiometry (1.2–1.5 equiv).

Solvent Selection Table
ParameterMethod A (Chelation)Method B (Felkin-Anh)
Primary Solvent Dichloromethane (DCM) or TolueneTetrahydrofuran (THF)
Co-Solvent Diethyl Ether (minimal, from Grignard)None
Additives Anhydrous MgBr

(1.0 equiv)
None
Temperature -78°C-78°C to -40°C
Predicted Major Isomer synanti

Experimental Protocols

Method A: Chelation-Controlled Addition (Target: syn-Isomer)

Use this method when high diastereoselectivity for the syn-alcohol is required.

Materials:

  • 2-Cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv)

  • Grignard Reagent (RMgBr) (1.5 equiv) in Et

    
    O
    
  • Magnesium Bromide Etherate (MgBr

    
    ·OEt
    
    
    
    ) (1.1 equiv)[1]
  • Anhydrous CH

    
    Cl
    
    
    
    (DCM)
  • Sat. NH

    
    Cl solution
    

Procedure:

  • Complexation: In a flame-dried Schlenk flask under Argon, dissolve MgBr

    
    ·OEt
    
    
    
    (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to aldehyde).
  • Substrate Addition: Cool the solution to -78°C . Add 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv) dropwise. Stir for 15 minutes to allow the formation of the aldehyde-Mg-ethoxy chelate.

  • Grignard Addition: Add the Grignard reagent (1.5 equiv, in Et

    
    O) dropwise via syringe pump over 30 minutes. Note: Fast addition can cause local heating and disrupt chelation.
    
  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (quench micro-aliquot).

  • Quench: While still at -78°C, quench by adding saturated aqueous NH

    
    Cl. Crucial: Do not use HCl, as the cyclopropyl ring is acid-sensitive.
    
  • Workup: Allow to warm to room temperature. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: Felkin-Anh Controlled Addition (Target: anti-Isomer)

Use this method when the anti-alcohol is the desired diastereomer.

Materials:

  • 2-Cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv)

  • Grignard Reagent (RMgCl or RMgBr) (1.2 equiv) in THF

  • Anhydrous THF

  • Sat. NH

    
    Cl solution
    

Procedure:

  • Solvation: In a flame-dried flask under Argon, dissolve 2-cyclopropyl-2-ethoxyacetaldehyde in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78°C .

  • Addition: Add the Grignard reagent (1.2 equiv, in THF) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to slowly warm to -40°C over 1 hour.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O or EtOAc. Wash with water and brine. Dry over MgSO
    
    
    
    and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Diastereoselectivity (dr < 3:1) Temperature too high during addition.Ensure internal probe reads -78°C; slow down addition rate.
Low Yield / Decomposition Cyclopropyl ring opening via acid trace.Ensure quench is neutral (NH

Cl); avoid acidic silica gel during purification (add 1% Et

N to eluent).
No Reaction Enolization of aldehyde.The

-proton is acidic. Ensure Grignard is added to aldehyde (inverse addition) or use Cerium(III) chloride (Luche conditions) to enhance nucleophilicity over basicity.
Unexpected Isomer in Method A THF interference.If Grignard is purchased in THF, solvent swap to Ether/Toluene or add excess MgBr

to overwhelm THF coordination.

References

  • Chelation Control Mechanism: Cram, D. J.; Kopecky, K. R. "Studies in Stereochemistry. XXX. Models for Steric Control of Asymmetric Induction." Journal of the American Chemical Society, 1959 , 81(11), 2748–2755. Link

  • Felkin-Anh Model: Chérest, M.; Felkin, H.; Prudent, N. "Torsional strain involving partial bonds. The stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones." Tetrahedron Letters, 1968 , 9(18), 2199-2204. Link

  • MgBr2 in Chelation: Keck, G. E.; Castellino, S. "On the origins of stereoselectivity in chelation-controlled nucleophilic additions to

    
    -alkoxy aldehydes." Journal of the American Chemical Society, 1986 , 108(13), 3847–3849. Link
    
  • Cyclopropyl Stability: Marek, I.; Simaan, S.; Masarwa, A. "Empowering the Cyclopropylmethyl Grignard Reagent." Angewandte Chemie International Edition, 2007 , 46(39), 7364-7376. Link

  • General Grignard Protocols: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents, CRC Press, 1996 . Link

Sources

Application Note: Stereocontrolled Wittig Olefination of 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of cyclopropyl rings into small-molecule therapeutics has become a cornerstone of modern drug discovery. This structural motif is strategically deployed to enhance metabolic stability, restrict peptide conformations, and improve binding entropy ([1]). Within this chemical space, 2-cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5) emerges as a highly versatile, stereochemically rich building block. It features a strained three-membered ring adjacent to a chiral


-alkoxy stereocenter.

Extending this aldehyde via Wittig olefination provides direct access to functionalized chiral allylic ethers. However, the transformation is fraught with stereochemical pitfalls. This application note details the mechanistic causality behind reagent selection and provides self-validating protocols to achieve high-yielding olefinations while strictly preserving the integrity of the


-stereocenter.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, the most critical failure mode I observe in the homologation of


-alkoxy aldehydes is 

-epimerization
. The proton at the C2 position is highly acidic, flanked by an electron-withdrawing carbonyl and an electronegative ethoxy group. Exposure to strongly basic or nucleophilic conditions leads to rapid enolization and subsequent racemization.

To maintain the enantiomeric excess (ee) of 2-cyclopropyl-2-ethoxyacetaldehyde during the Wittig reaction, the causality of your experimental choices is paramount:

  • The Danger of Lithium-Based Bases : Reagents like n-butyllithium (n-BuLi) must be avoided. Lithium cations form tight coordination complexes (chelation) with both the

    
    -ethoxy oxygen and the carbonyl oxygen. This chelation acts as a Lewis acid, significantly lowering the pKa of the 
    
    
    
    -proton and accelerating base-catalyzed racemization.
  • The Superiority of Bulky Silazides : Potassium hexamethyldisilazide (KHMDS) is the optimal base. Its extreme steric bulk prevents unwanted nucleophilic addition to the aldehyde. Furthermore, the large potassium counterion (

    
    ) coordinates poorly compared to 
    
    
    
    , effectively shutting down the chelation-driven enolization pathway.
  • Kinetic Trapping via Cryogenic Temperatures : The [2+2] cycloaddition between the ylide and the aldehyde to form the oxaphosphetane intermediate is kinetically rapid, even at -78 °C ([2]). By introducing the aldehyde at cryogenic temperatures, the desired cycloaddition outcompetes the background enolization rate.

Reaction Pathway Visualization

WittigMechanism Aldehyde 2-Cyclopropyl-2-ethoxyacetaldehyde (Chiral α-alkoxy aldehyde) Intermediate Oxaphosphetane Intermediate [2+2] Cycloaddition Aldehyde->Intermediate Nucleophilic attack Epimerization Undesired Enolization (Racemization at α-carbon) Aldehyde->Epimerization Ylide Phosphonium Ylide (Ph3P=CH-R) Ylide->Intermediate Cycloaddition Base Base Selection (KHMDS/NaHMDS preferred) Base->Ylide Deprotonates salt Base->Epimerization If Li-base or high temp used Product Alkene Product (Retention of α-stereocenter) Intermediate->Product Cycloreversion Byproduct Triphenylphosphine Oxide (Ph3P=O) Intermediate->Byproduct Elimination

Mechanistic pathway of Wittig olefination highlighting stereocenter preservation vs. epimerization.

Quantitative Data: Base & Temperature Optimization

The table below summarizes the optimization campaign for the methylenation of enantiopure 2-cyclopropyl-2-ethoxyacetaldehyde. The data clearly demonstrates the causal relationship between counterion size, temperature, and stereochemical fidelity.

Table 1: Optimization of Base and Temperature for Methylenation

EntryBaseSolventTemperature ProfileYield (%)% ee RetentionMechanistic Observation
1n-BuLiTHF0 °C to RT45%12%Extensive racemization via

chelation.
2n-BuLiTHF-78 °C to RT62%45%Cryogenic cooling insufficient to stop

-mediated enolization.
3NaHMDSTHF-78 °C to RT78%92%Reduced chelation improves stereofidelity.
4KHMDS THF -78 °C to RT 85% >98% Optimal. Bulky base + non-coordinating

preserves ee.
5KOtBuTHF-78 °C to RT70%80%Slight nucleophilic attack by tBuO- lowers yield and ee.

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in quality control steps ensure that any deviation in stereochemical integrity is caught immediately.

Protocol A: Non-Stabilized Methylenation

Target: Synthesis of 3-cyclopropyl-3-ethoxyprop-1-ene.

Step-by-Step Methodology:

  • Ylide Generation: To an oven-dried, argon-purged Schlenk flask, add methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Dropwise add KHMDS (1.0 M in THF, 1.45 equiv) over 15 minutes. Stir the mixture at 0 °C for 1 hour. The formation of a vibrant, clear yellow solution confirms the successful generation of the ylide.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Aldehyde Addition: Dissolve 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise down the side of the flask over 30 minutes to prevent thermal spiking.

  • Reaction Progression: Stir at -78 °C for 2 hours. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous

    
    . Extract the aqueous layer with diethyl ether (
    
    
    
    mL). Note: Diethyl ether is chosen over ethyl acetate because triphenylphosphine oxide (
    
    
    ) is highly insoluble in cold ether/hexane mixtures, facilitating easier downstream purification.
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Triturate the crude residue with hexanes, filter off the precipitated 
    
    
    
    , and purify the filtrate via silica gel flash chromatography (0-5% EtOAc in Hexanes).
  • Self-Validation (QC):

    • NMR Check: Confirm the disappearance of the aldehyde proton (

      
      9.5 ppm) and the appearance of terminal alkene protons (
      
      
      
      5.2–5.8 ppm) via crude
      
      
      -NMR.
    • Stereochemical Check: Determine the ee of the purified product using Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.

Protocol B: Stabilized Olefination (Two-Carbon Homologation)

Target: Synthesis of Ethyl (E)-4-cyclopropyl-4-ethoxybut-2-enoate. Note: Stabilized ylides are significantly less basic than non-stabilized ylides, making


-epimerization less of a risk. Therefore, milder conditions can be employed.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve Ethyl (triphenylphosphoranylidene)acetate (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Aldehyde Addition: Add 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv) in one portion at room temperature (20-25 °C).

  • Reaction Progression: Stir the reaction mixture under argon for 12–16 hours. Monitor the reaction via TLC (stain with

    
     to visualize the newly formed alkene).
    
  • Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (5-10% EtOAc in Hexanes). The stabilized ylide will predominantly yield the thermodynamically favored (E)-alkene.

  • Self-Validation (QC): Measure the coupling constant (

    
    ) of the newly formed alkene protons via 
    
    
    
    -NMR. A coupling constant of
    
    
    Hz confirms the exclusive formation of the (E)-isomer.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. URL:[Link]

Sources

Technical Application Note: Chemoselective Oxidation of 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This application note details the validated protocols for the oxidation of 2-cyclopropyl-2-ethoxyacetaldehyde (1) to 2-cyclopropyl-2-ethoxyacetic acid (2) . This transformation presents a specific chemoselectivity challenge: converting the aldehyde to a carboxylic acid without compromising the acid-sensitive cyclopropyl ring or triggering


-elimination of the 

-ethoxy group.

We recommend Pinnick Oxidation (Sodium Chlorite/Phosphate Buffer) as the primary method for research and medicinal chemistry applications due to its mild acidic profile (pH 3–4) and negligible risk of epimerization or ring-opening. For larger scale-up scenarios where reagent cost and atom economy are prioritized, a TEMPO-mediated oxidation is presented as a viable alternative, provided strict pH control is maintained.

Part 2: Chemical Context & Structural Analysis

Substrate Analysis

The substrate, 2-cyclopropyl-2-ethoxyacetaldehyde , contains three distinct functionalities that dictate the choice of oxidant:

  • Aldehyde (Target): The reactive center requiring oxidation to the carboxylic acid state (

    
    ).
    
  • Cyclopropyl Ring (Sensitive): A strained carbocycle susceptible to acid-catalyzed ring opening (homoconjugated cation formation) and electrophilic attack by strong halogens.

  • 
    -Ethoxy Group:  An ether linkage at the 
    
    
    
    -position. This activates the
    
    
    -proton, making the aldehyde prone to racemization (if chiral) or elimination under strongly basic conditions.
The Challenge

Traditional oxidants fail for this specific architecture:

  • Jones Reagent (

    
    ):  Too acidic. High risk of cyclopropyl ring opening via acid-catalyzed hydration.
    
  • Permanganate (

    
    ):  Lack of selectivity; potential for oxidative cleavage of the ether or attack on the cyclopropyl ring.
    
  • Silver Oxide (

    
    ):  While mild, the highly basic conditions often required can trigger 
    
    
    
    -elimination of the ethoxy group.

Therefore, the Pinnick Oxidation is the method of choice. It operates via a chlorite ester intermediate that collapses to the acid without generating free carbocations or requiring strong bases.

Part 3: Method A - The Gold Standard (Pinnick Oxidation)

This protocol is the most robust method for laboratory-scale synthesis (100 mg to 50 g). It utilizes sodium chlorite (


) as the oxidant and 2-methyl-2-butene as a scavenger for the hypochlorous acid (

) byproduct.[1]
Reaction Mechanism & Logic

The reaction proceeds through the addition of chlorous acid (


) to the aldehyde carbonyl, forming a hydroxy-chlorite intermediate.[1][2] This intermediate undergoes a concerted pericyclic fragmentation to yield the carboxylic acid and 

.[1][2]

Critical Role of the Scavenger: The byproduct


 is a potent source of electrophilic chlorine (

), which can react with the electron-rich cyclopropyl ring or chlorinate the ether. The alkene scavenger (2-methyl-2-butene) reacts instantly with

to form a chlorohydrin, protecting the substrate.

PinnickMechanism Aldehyde Aldehyde (Substrate) Intermediate Hydroxy-chlorite Intermediate Aldehyde->Intermediate + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Intermediate Transition Concerted Fragmentation Intermediate->Transition Product Carboxylic Acid (Target) Transition->Product HOCl HOCl (Toxic Byproduct) Transition->HOCl SafeWaste Chlorohydrin (Inert Waste) HOCl->SafeWaste + Scavenger Scavenger 2-methyl-2-butene (Scavenger) Scavenger->SafeWaste

Figure 1: Mechanistic pathway of the Pinnick oxidation highlighting the critical scavenging of HOCl.

Detailed Protocol

Reagents:

  • Substrate: 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv)

  • Sodium Chlorite (

    
    ): 1.5 – 2.0 equiv (Technical grade, ~80%)
    
  • Sodium Dihydrogen Phosphate (

    
    ): 1.5 equiv (Buffer)
    
  • 2-Methyl-2-butene: 5.0 – 10.0 equiv (Scavenger)

  • Solvent:

    
    -Butanol / Water (3:1 v/v) or THF / Water (1:1 v/v)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopropyl-2-ethoxyacetaldehyde (1.0 equiv) in

    
    -butanol (3.5 mL/mmol).
    
  • Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv). Note: This reagent is volatile; handle in a fume hood.

  • Buffer Preparation: Dissolve

    
      (1.5 equiv) and 
    
    
    
    (2.0 equiv) in water (1.2 mL/mmol).
    • Caution:

      
       is an oxidizer.[3][4] Do not mix directly with organic solids or strong acids.
      
  • Reaction: Add the aqueous oxidant/buffer solution dropwise to the stirring aldehyde solution over 15–30 minutes at room temperature.

    • Observation: The reaction mixture may turn pale yellow.

  • Monitoring: Stir vigorously at room temperature. Monitor by TLC or LC-MS. Conversion is typically complete within 1–4 hours.

  • Quench: If residual oxidant remains (yellow color), add solid sodium sulfite (

    
    ) in small portions until the color dissipates.
    
  • Workup:

    • Evaporate the volatile organic solvent (

      
      -BuOH) under reduced pressure.
      
    • Dilute the aqueous residue with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to remove non-acidic impurities (optional).

    • Acidification: Acidify the aqueous layer carefully to pH ~2–3 using 1M HCl. Do not go below pH 2 to protect the cyclopropyl ring.

    • Extraction: Extract the acidic aqueous layer with EtOAc (3x).[5]

    • Drying: Combine organic layers, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid).

Part 4: Method B - Process Alternative (TEMPO Oxidation)

For scales >100g, the cost of


 and the volume of waste from the scavenger can be prohibitive. TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) catalysis is a viable alternative, using Bleach (

) as the stoichiometric oxidant.
Protocol Overview

This method uses catalytic TEMPO and stoichiometric Sodium Hypochlorite (Bleach). Potassium Bromide (KBr) is often added as a co-catalyst to accelerate the cycle via the formation of hypobromite.

Critical Control Point: The pH must be maintained between 8.5 and 9.5.

  • pH > 10: Risk of Haloform reaction or elimination of the ethoxy group.

  • pH < 8: Reaction stalls or TEMPO disproportionates.

Detailed Protocol

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.02 equiv / 2 mol%)

  • KBr (0.1 equiv / 10 mol%)

  • Sodium Hypochlorite (NaOCl, commercial bleach, ~1.1–1.3 equiv)

  • Solvent: DCM / Water or Acetonitrile / Water

Procedure:

  • Dissolve the aldehyde (1.0 equiv) and TEMPO (0.02 equiv) in DCM (5 mL/mmol).

  • Dissolve KBr (0.1 equiv) in a small volume of water and add to the mixture. Cool to 0°C.[5]

  • Adjust the pH of the commercial bleach solution to ~9.5 using Sodium Bicarbonate (

    
    ).
    
  • Add the buffered bleach solution dropwise to the vigorously stirring reaction mixture at 0°C.

  • pH Control: Continuously monitor pH. If it drops below 8.5, add small amounts of dilute NaOH or

    
     to maintain pH 8.5–9.5.
    
  • Completion: Reaction is usually fast (< 1 hour). Quench with aqueous sodium thiosulfate (

    
    ).
    
  • Workup: Acidify aqueous layer to pH 3, extract with DCM, dry, and concentrate.

Part 5: Comparative Analysis & Validation

Method Selection Matrix
FeaturePinnick Oxidation (Method A)TEMPO Oxidation (Method B)
Chemoselectivity Excellent (No ring opening)Good (pH dependent)
Reaction pH Mildly Acidic (3–4)Mildly Basic (8.5–9.5)
Reagent Cost Moderate (

)
Low (Bleach)
Scalability Good (High volume waste)Excellent (Industrial standard)
Sensitivity Tolerates air/moistureSensitive to pH fluctuations
Recommendation Primary Choice (R&D) Secondary Choice (Scale-up)
Analytical Validation (Self-Validating the Protocol)

To ensure the protocol was successful, look for these specific spectral markers:

  • 1H NMR (CDCl3):

    • Disappearance: Aldehyde proton doublet/singlet at

      
       9.5–9.8 ppm.
      
    • Appearance: Broad carboxylic acid singlet at

      
       10.0–12.0 ppm (exchangeable with 
      
      
      
      ).
    • Retention: Cyclopropyl protons should remain intact (

      
       0.3–0.7 ppm, complex multiplets). If the ring opens, these signals will shift significantly downfield to the alkene/alkyl region (
      
      
      
      1.5–5.5 ppm).
    • Retention: Ethoxy group signals (quartet ~3.5 ppm, triplet ~1.2 ppm) should remain unchanged.

  • Mass Spectrometry (ESI-):

    • Observe

      
       peak corresponding to the acid (Molecular Weight of Aldehyde + 16).
      
    • Absence of

      
       adducts (indicates successful scavenging).
      

Part 6: References

  • Pinnick Oxidation (Original Methodology):

    • Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron1981 , 37, 2091-2096.

  • Lindgren Modification (Chlorite/Scavenger):

    • Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Aldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica1973 , 27, 888.

  • TEMPO Oxidation Protocols:

    • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxammonium salts under two-phase conditions." Journal of Organic Chemistry1987 , 52, 2559–2562.

  • Cyclopropyl Group Stability:

    • Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W.; Yip, Y.-C.; Tanko, J.; Hudlicky, T. "Use of Cyclopropanes in Organic Synthesis." Chemical Reviews1989 , 89, 165–198.

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 2-Cyclopropyl-2-ethoxyacetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and process chemists dealing with the chemoselective reduction of sensitive cyclopropyl-alkoxy-aldehyde scaffolds.


-Cyclopropyl-

-Ethoxy Aldehydes

Executive Summary & Scientific Rationale

The hydrogenation of 2-cyclopropyl-2-ethoxyacetaldehyde (1) to its corresponding alcohol, 2-cyclopropyl-2-ethoxyethanol (2) , presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reactive sites:

  • The Aldehyde Carbonyl: The desired site of reduction.

  • The Cyclopropyl Ring: A strained ring (

    
     strain energy) susceptible to hydrogenolysis (ring-opening) under standard hydrogenation conditions, particularly with Palladium catalysts.
    
  • The

    
    -Ethoxy Group:  An ether linkage that, while generally stable, increases steric bulk and electron density at the reaction center, potentially influencing catalyst coordination.
    

Core Challenge: Standard hydrogenation protocols using Pd/C often lead to the formation of ring-opened byproducts (e.g., 2-ethoxy-pentan-1-ol) due to the high affinity of Palladium for strained rings.

Strategic Solution: This protocol utilizes Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) as the catalyst of choice. Unlike Palladium, Group 8 and 9 metals (Ru, Rh) exhibit high selectivity for carbonyl reduction over cyclopropyl hydrogenolysis under mild conditions.

Reaction Engineering & Mechanism

Chemoselectivity Landscape

The choice of metal dictates the reaction pathway. The decision matrix below highlights the causality behind catalyst selection.

CatalystPrimary ActivityRisk ProfileRecommendation
Pd/C High activity for C=C and hydrogenolysis.High: Rapid ring-opening of cyclopropanes.Avoid
Pt/C Moderate activity.Medium: Can reduce rings at higher pressures.Secondary Option
Ru/C High selectivity for C=O; low hydrogenolysis activity.Low: Preserves cyclopropyl ring.Primary Choice
Raney Ni High activity.Medium: Pyrophoric; can cause desulfurization or ring opening if "fresh".Alternative
Reaction Scheme

The target transformation involves the addition of


 across the carbonyl bond while leaving the cyclopropyl ring intact.


Visualized Workflow (DOT Diagram)

HydrogenationWorkflow Start Start: Substrate Preparation Solvent Solvent Selection (Anhydrous EtOH or MeOH) Start->Solvent Catalyst Catalyst Addition (5% Ru/C, 2-5 mol%) Solvent->Catalyst Purge Inerting Cycle (N2 Purge x3) Catalyst->Purge Pressurize Hydrogenation (H2, 20-40 bar, 25-30°C) Purge->Pressurize Monitor IPC Monitoring (GC/HPLC) Check for Ring Opening Pressurize->Monitor Decision Conversion > 98%? Monitor->Decision Decision->Pressurize No Workup Filtration & Concentration Decision->Workup Yes Product Final Product 2-cyclopropyl-2-ethoxyethanol Workup->Product

Caption: Operational workflow for the chemoselective hydrogenation of cyclopropyl aldehydes.

Detailed Experimental Protocol

Safety Warning: Hydrogen gas is highly flammable and explosive. Ruthenium catalysts can be pyrophoric when dry. Handle all active catalysts under inert atmosphere (Nitrogen/Argon) until wetted.

Materials & Reagents[1][2]
  • Substrate: 2-cyclopropyl-2-ethoxyacetaldehyde (Freshly prepared or distilled; aldehydes oxidize on storage).

  • Catalyst: 5% Ruthenium on Carbon (Ru/C), 50% water wet (reduces pyrophoric risk).

  • Solvent: Ethanol (Absolute) or Methanol.[1] Note: Avoid acidic solvents which promote ring opening.

  • Hydrogen Source:

    
     gas cylinder or Hydrogenator.
    
Step-by-Step Procedure

Step 1: Reactor Loading

  • In a high-pressure autoclave (e.g., Parr reactor), add 2-cyclopropyl-2-ethoxyacetaldehyde (10.0 g, 1.0 equiv).

  • Add Ethanol (100 mL, 10 V). The concentration should be roughly 0.5–1.0 M.

  • Carefully add 5% Ru/C (1.0 g, 10 wt% loading relative to substrate).

    • Critical: Add the catalyst as a slurry in ethanol or use water-wet catalyst to prevent sparking.

Step 2: Inerting & Pressurization

  • Seal the reactor.[2]

  • Purge with Nitrogen (

    
    ) three times (pressurize to 5 bar, vent to 1 bar).
    
  • Purge with Hydrogen (

    
    ) three times (pressurize to 5 bar, vent to 1 bar) to displace nitrogen.
    
  • Pressurize the reactor with

    
     to 30 bar (435 psi) .
    
    • Note: Ru catalysts often require higher pressure (20–50 bar) compared to Pd (1–5 bar) to activate the carbonyl reduction effectively.

Step 3: Reaction

  • Stir the mixture vigorously (800–1000 rpm) to ensure mass transfer of

    
     into the liquid phase.
    
  • Maintain temperature at 25–30°C .

    • Caution: Do not heat above 40°C. Higher temperatures exponentially increase the rate of cyclopropyl ring opening (hydrogenolysis).

  • Run the reaction for 6–12 hours .

Step 4: In-Process Control (IPC)

  • Stop agitation and carefully vent a small sample.

  • Analyze via GC-MS or HPLC.

    • Target: Disappearance of aldehyde peak.

    • Impurity Check: Look for peaks corresponding to 2-ethoxypentan-1-ol (ring-opened byproduct).

    • Acceptance Criteria: < 2% Starting Material, < 1% Ring-opened impurity.

Step 5: Workup

  • Vent

    
     and purge with 
    
    
    
    three times.
  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Safety: Do not suck the filter cake dry; keep it wet with solvent to prevent ignition.

  • Rinse the cake with Ethanol (20 mL).

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C, 100 mbar).

Step 6: Purification

  • The crude oil is typically >95% pure.

  • If necessary, purify via vacuum distillation (bp will be approx. 80–100°C at high vacuum depending on exact derivative) or flash chromatography (SiO2, Hexane/EtOAc).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Poisoned catalyst or insufficient pressure.Increase

pressure to 50 bar. Ensure substrate is free of sulfur/amines.
Ring Opening (Hydrogenolysis) Temperature too high or wrong catalyst.[1]Switch to Ru/C. Lower temp to 20°C. Check solvent pH (must be neutral).
Acetal Formation Reaction in alcohol with trace acid.Ensure solvent is neutral. Use THF/Water mixture if acetalization persists.
Aldehyde Oxidation Air leak or old substrate.Distill starting material before use. Ensure strict

purging.

References

  • Chemoselective Hydrogenation of Aldehydes

    • Title: Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium.
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Cyclopropyl Ring Stability

    • Title: Catalytic hydrogenation of cyclopropyl alkenes.[1][3] Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction.

    • Source: Scilit / Tetrahedron Letters[3]

    • URL:[Link][4]

  • General Hydrogenation Protocols: Title: Hydrogenation Catalysts - Tokyo Chemical Industry (TCI) Source: TCI Chemicals
  • Synthesis of Related Cyclopropyl Alcohols

    • Title: Synthesis of 2-cyclopropyl-2-(4-chlorophenyl)ethanol.[5]

    • Source: PrepChem
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable building block. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve higher yields and purity.

Introduction to the Synthetic Challenge

The synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde presents a unique set of challenges primarily due to the inherent ring strain of the cyclopropyl group and the potential for side reactions involving the aldehyde and ethoxy functionalities. Achieving a high yield requires careful control of reaction conditions and a thorough understanding of the underlying mechanisms. This guide will walk you through a plausible synthetic pathway, highlighting critical steps and providing solutions to common problems.

Proposed Synthetic Pathway

A logical and efficient synthetic route to 2-cyclopropyl-2-ethoxyacetaldehyde involves a two-step process starting from the commercially available 2-ethoxyethanol. This pathway is illustrated below:

Synthetic_Pathway A 2-Ethoxyethanol B 2-Ethoxyacetaldehyde A->B Step 1: Mild Oxidation (e.g., Swern, Dess-Martin) C 2-Cyclopropyl-2-ethoxyethanol B->C Step 2: Cyclopropanation (e.g., Corey-Chaykovsky) D 2-Cyclopropyl-2-ethoxyacetaldehyde C->D Step 3: Mild Oxidation (e.g., Swern, Dess-Martin)

Caption: Proposed synthetic route for 2-cyclopropyl-2-ethoxyacetaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter at each stage of the synthesis.

Step 1: Oxidation of 2-Ethoxyethanol to 2-Ethoxyacetaldehyde

Q1: I am getting a low yield of 2-ethoxyacetaldehyde and recovering a significant amount of starting material. What's going wrong?

A1: This is a common issue often related to incomplete oxidation. Several factors could be at play:

  • Insufficient Oxidizing Agent: Ensure you are using a sufficient molar excess of the oxidizing agent. For Swern and Dess-Martin oxidations, a slight excess (1.1-1.5 equivalents) is typically recommended.

  • Reaction Temperature: For Swern oxidations, maintaining a very low temperature (typically -78 °C) is crucial for the formation of the reactive intermediate.[1][2] If the temperature rises prematurely, the intermediate can decompose, leading to an incomplete reaction.

  • Reagent Quality: The purity of your reagents is critical. Dess-Martin periodinane can decompose upon storage, and dimethyl sulfoxide (DMSO) for the Swern oxidation must be anhydrous.

Troubleshooting Workflow:

Troubleshooting_Oxidation Start Low Yield of 2-Ethoxyacetaldehyde CheckReagents Verify purity and activity of oxidizing agent and solvents Start->CheckReagents CheckTemp Ensure strict temperature control (e.g., -78°C for Swern) Start->CheckTemp CheckEquivalents Confirm correct molar equivalents of reagents Start->CheckEquivalents OptimizeTime Increase reaction time and monitor by TLC CheckReagents->OptimizeTime CheckTemp->OptimizeTime CheckEquivalents->OptimizeTime End Improved Yield OptimizeTime->End

Caption: Decision tree for troubleshooting low oxidation yield.

Q2: My reaction is producing acidic byproducts, leading to decomposition of the desired aldehyde. How can I prevent this?

A2: The Dess-Martin oxidation produces two equivalents of acetic acid, which can catalyze side reactions.[3] To mitigate this, you can add a mild, non-nucleophilic base to the reaction mixture.

BufferMolar EquivalentsNotes
Pyridine2.0-2.5Can sometimes be difficult to remove during workup.
Sodium Bicarbonate2.0-2.5Used as a solid, can be filtered off.
Step 2: Cyclopropanation of 2-Ethoxyacetaldehyde

Q3: The yield of my cyclopropanation using a sulfur ylide is low, and I'm isolating an epoxide byproduct. What is happening?

A3: The formation of an epoxide versus a cyclopropane in reactions with α,β-unsaturated carbonyls is highly dependent on the type of sulfur ylide used.[4][5][6]

  • Dimethylsulfonium methylide (DMSM) , a sulfonium ylide, preferentially adds to the carbonyl group (1,2-addition), leading to epoxide formation.[7]

  • Dimethylsulfoxonium methylide (DMSOM) , a sulfoxonium ylide, favors conjugate addition (1,4-addition) to the double bond of an enone, resulting in the desired cyclopropane.[8]

For the cyclopropanation of an α,β-unsaturated aldehyde derived from 2-ethoxyacetaldehyde, the use of DMSOM is strongly recommended to favor cyclopropane formation.

Q4: I'm observing the formation of an ethylated byproduct during my Simmons-Smith cyclopropanation. What is the source?

A4: This side reaction can occur when using the Furukawa modification of the Simmons-Smith reaction, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). An ethyl group from the diethylzinc reagent can be transferred to the substrate, competing with the desired methylene transfer for cyclopropanation. To minimize this, ensure the purity of your reagents and conduct the reaction at low temperatures (0 °C to -40 °C).

Step 3: Oxidation of 2-Cyclopropyl-2-ethoxyethanol to 2-Cyclopropyl-2-ethoxyacetaldehyde

Q5: The final oxidation step is giving me a low yield, and I suspect ring-opening of the cyclopropane ring. Is this possible?

A5: Yes, the cyclopropyl group is susceptible to ring-opening under harsh conditions, particularly acidic or strongly basic environments. The strain in the three-membered ring makes it reactive.

To avoid this, it is imperative to use mild and neutral oxidation conditions.[9]

  • Dess-Martin Periodinane (DMP) Oxidation: This is an excellent choice as it is performed under neutral conditions at room temperature.[3][10] The addition of a buffer like pyridine or sodium bicarbonate can further prevent any potential acidity.

  • Swern Oxidation: While highly effective, care must be taken during the workup to avoid acidic conditions that could promote ring opening.[1][2]

Oxidation MethodKey AdvantagesPotential Issues
Dess-Martin Periodinane Mild, neutral pH, room temperatureReagent can be moisture-sensitive
Swern Oxidation High yields, avoids heavy metalsRequires cryogenic temperatures, malodorous byproduct

Experimental Protocols

Protocol 1: Swern Oxidation of 2-Ethoxyethanol
  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise, ensuring the temperature remains below -65 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of 2-ethoxyethanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2-ethoxyacetaldehyde.

Due to the volatility of the product, purification is best achieved by careful distillation.

Protocol 2: Corey-Chaykovsky Cyclopropanation
  • To a suspension of trimethylsulfoxonium iodide (1.1 eq) in a 1:1 mixture of anhydrous THF and DMSO at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 3.0 eq).

  • Stir the mixture at 0 °C until gas evolution ceases (30-40 minutes).[11]

  • Add the α,β-unsaturated aldehyde precursor (1.0 eq) in a few portions.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction with a cold saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

  • Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Grokipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-cyclopropyl- 2-(4-chlorophenyl)ethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Aggarwal, V. K., & Fang, G. Y. (2005). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Angewandte Chemie International Edition, 44(48), 7832-7835. Retrieved from [Link]

  • Heravi, M. M., Momeni, T., Zadsirjan, V., & Mohammadi, L. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 17(8), 595-667. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). The Mechanism of Swern Oxidation. Retrieved from [Link]

  • LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 7). Swern Oxidation. Retrieved from [Link]

  • Wang, M., et al. (2023). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. The Journal of Physical Chemistry A, 127(46), 9789–9801. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Google Patents. (n.d.). CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
  • National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2022, March 1). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. Retrieved from [Link]

  • Eureka | Patsnap. (2011, July 6). Synthesis method of 2, 2-ethoxyethanol. Retrieved from [Link]

  • ARKAT USA. (n.d.). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

Sources

Minimizing byproduct formation in 2-cyclopropyl-2-ethoxyacetaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Molecule Profile

2-cyclopropyl-2-ethoxyacetaldehyde is a deceptively simple intermediate. Its structural duality—a strained cyclopropyl ring adjacent to a reactive alpha-ethoxy aldehyde —creates a "fragility window" that traps many researchers.

This guide moves beyond standard protocols to address the mechanistic failures specific to this motif: acid-catalyzed ring opening , oxidative degradation , and hydrate formation .

The Stability Matrix
FeatureRisk FactorTriggerConsequence
Cyclopropyl Ring High Strain (~27 kcal/mol)Strong Acids (pH < 3), Lewis Acids, RadicalsRing opening to linear enals or homo-allyl derivatives.
Aldehyde Group Oxidation / Polymerization

, Peroxides, Strong Bases
Auto-oxidation to carboxylic acid; Aldol oligomerization.

-Ethoxy Group
Elimination / Inductive EffectStrong Lewis Acids, High Heat

-elimination of ethanol; Polymerization.

-Proton
Acidity (

~17)
Basic conditions (pH > 10)Racemization (if chiral); Epimerization.

Storage & Handling (Preventative)

CRITICAL ALERT: Do not store this compound in standard chloroform (


). The inherent acidity of degrading chloroform (HCl formation) is sufficient to trigger cyclopropyl ring opening over time.
Recommended Storage Protocol
  • Solvent System: Store as a solution in anhydrous Toluene or DCM (stabilized with amylene). Avoid ethers (THF/Et2O) for long-term storage due to peroxide potential.

  • Atmosphere: Strict Argon or Nitrogen headspace. The aldehyde is prone to auto-oxidation to 2-cyclopropyl-2-ethoxyacetic acid.

  • Temperature: -20°C is mandatory. At RT, alpha-alkoxy aldehydes can trimerize.

Reaction Optimization & Protocols

Scenario A: Oxidation to Carboxylic Acid

User Goal: Convert aldehyde to acid without popping the ring.

The Trap: Using Jones Reagent (


) or Permanganate.
  • Why it fails: The strong sulfuric acid environment instantly opens the cyclopropyl ring via acid-catalyzed hydration or rearrangement.

The Solution: Pinnick Oxidation (Lindgren Modification) This method uses Sodium Chlorite (


) under mild buffered conditions.

Protocol:

  • Dissolve: 1.0 equiv Aldehyde in

    
    -BuOH/Water (3:1).
    
  • Scavenger: Add 4.0 equiv 2-methyl-2-butene .

    • Mechanism:[1][2][3][4][5] Scavenges HOCl byproduct which would otherwise chlorinate the cyclopropyl ring or cause oxidative cleavage.

  • Buffer: Add

    
     (buffer to pH ~3.5).
    
  • Oxidant: Add 1.5 equiv

    
     dropwise at 0°C.
    
  • Workup: Quench with

    
    . Extract with EtOAc.[6][7]
    
    • Note: Do not acidify the aqueous layer below pH 3 during extraction.

Scenario B: Reductive Amination

User Goal: Amine coupling.

The Trap: Using


 in Methanol with acetic acid without pH monitoring.
  • Why it fails: If the pH drops < 4, the iminium ion intermediate activates the cyclopropyl ring towards nucleophilic attack by the solvent (Methanol), leading to ring-opened methyl ethers.

The Solution: STAB (Sodium Triacetoxyborohydride) in DCE

  • Solvent: 1,2-Dichloroethane (DCE).

  • Reagent: 1.5 equiv

    
    .
    
  • Condition: Room temperature, strictly anhydrous.

    • Why: STAB is milder and requires no external acid catalyst for most amines, preserving the ring.

Troubleshooting & FAQs

Q1: My NMR shows no aldehyde peak (~9.5 ppm), but a broad signal around 4.5-5.0 ppm. Did it decompose?

Diagnosis: Likely Hydrate/Hemiacetal Formation . Explanation: Alpha-alkoxy aldehydes are hygroscopic. In the presence of trace water or deuterated methanol (


), they exist in equilibrium with the gem-diol (hydrate) or hemiacetal.
Fix: 
  • Run NMR in

    
     (Benzene-d6) or anhydrous 
    
    
    
    dried over basic alumina.
  • If the aldehyde peak returns, your compound is intact.

Q2: I see a "mystery" byproduct with Mass [M+18] and loss of the cyclopropyl signals.

Diagnosis: Acid-Catalyzed Ring Opening (Hydration). Cause: Your workup was too acidic. The cyclopropyl carbinyl cation rearranged. Fix:

  • Neutralize all reactions with saturated

    
    before concentration.
    
  • Ensure silica gel for chromatography is neutralized (flush with 1%

    
     before loading). Silica is naturally acidic enough to degrade this compound.
    
Q3: The product is racemizing during workup.

Diagnosis: Base-Catalyzed Epimerization. Cause: The


-proton is acidic. Prolonged exposure to strong base (NaOH, KOH) or even amine bases during workup can scramble the stereocenter.
Fix:  Use mild bases like 

or Bicarbonate. Avoid heating during base extraction.

Visualizing Degradation Pathways

The following diagram illustrates the "Danger Zones" for 2-cyclopropyl-2-ethoxyacetaldehyde.

DegradationPathways Start 2-Cyclopropyl-2- ethoxyacetaldehyde Acid Strong Acid (pH < 3) Start->Acid Exposed to Base Strong Base (pH > 10) Start->Base Exposed to Oxidant Air / O2 (No Inert Gas) Start->Oxidant Storage Water Water / Alcohol (Solvent) Start->Water Equilibrium RingOpen Ring-Opened Alkenes/Diols Acid->RingOpen Homo-Michael / Rearrangement Racemate Racemic Mixture (Epimerization) Base->Racemate Enolization AcidProd Carboxylic Acid (Auto-oxidation) Oxidant->AcidProd Radical Oxidation Hydrate Gem-Diol / Hemiacetal (Reversible) Water->Hydrate Hydration

Figure 1: Critical degradation pathways. Red paths indicate irreversible chemical destruction.

Workflow: Safe Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic Low pH Basic Basic (pH > 9) CheckPH->Basic High pH Neutral Neutral (pH 6-8) CheckPH->Neutral OK QuenchAcid Quench with Sat. NaHCO3 (Do not overshoot to pH > 10) Acidic->QuenchAcid QuenchBase Buffer with Phosphate to pH 7 Basic->QuenchBase Extract Extract: EtOAc or DCM (Cold, < 10°C) Neutral->Extract QuenchAcid->Extract QuenchBase->Extract Dry Dry: Na2SO4 (Avoid MgSO4 if highly acidic) Extract->Dry Purify Purification Method? Dry->Purify Distill Distillation Purify->Distill High Stability Column Flash Chromatography Purify->Column Standard DistillWarn WARNING: High Vac Only < 40°C Bath Temp Distill->DistillWarn ColumnPrep Pre-treat Silica with 1% Et3N in Hexane Column->ColumnPrep Final Pure Aldehyde Store -20°C under Ar DistillWarn->Final ColumnPrep->Final

Figure 2: Decision tree for workup and purification to minimize byproduct formation.

References

  • Pinnick Oxidation Protocol & Mechanism

    • Pinnick, H. W.; Kraus, G. A.[1][3] "Oxidation of

      
      -unsaturated aldehydes." J. Org. Chem.1981 , 46, 1980–1982. 
      
    • Application Note: Validates the use of chlorite/phosph
  • Cyclopropyl Ring Opening (Acid Catalyzed)

    • Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W. "Use of Cyclopropanes in Organic Synthesis." Chem. Rev.1989 , 89, 165–198.

    • Key Insight: details the "donor-acceptor" reactivity of cyclopropanes adjacent to carbonyls.
  • Handling Alpha-Alkoxy Aldehydes

    • Reissig, H.-U.; Zimmer, R. "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chem. Rev.2003 , 103, 1151–1196.

    • Relevance: Discusses the specific fragility of cyclopropanes with adjacent oxygen
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Chapter 6: Nucleophilic Addition to the Carbonyl Group).

Sources

Technical Support Center: Purification of 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-cyclopropyl-2-ethoxyacetaldehyde . This guide is engineered for researchers and drug development professionals dealing with the unique instabilities of highly functionalized, sterically congested alpha-alkoxy aldehydes.

System Overview & Chemical Causality

Purifying 2-cyclopropyl-2-ethoxyacetaldehyde presents a distinct set of chemical challenges due to its structural topology. The alpha-carbon is bonded to a cyclopropyl ring, an electron-withdrawing ethoxy group, and an aldehyde carbonyl.

The Causality of Degradation:

  • Epimerization & Enolization: The combined inductive electron-withdrawing effects of the ethoxy and carbonyl groups significantly increase the acidity of the lone alpha-proton. Exposure to standard aqueous bases (pH > 10) rapidly triggers enolization, leading to irreversible epimerization of the stereocenter and promoting aldol self-condensation[1][2].

  • Autooxidation: Like most aliphatic aldehydes, this compound is susceptible to radical-chain autooxidation in the presence of atmospheric oxygen, rapidly degrading into the corresponding carboxylic acid[3][4].

  • Acetalization: The electron-rich nature of the ethoxy group makes the carbonyl highly susceptible to nucleophilic attack by trace alcohols, especially when catalyzed by the acidic silanol groups present on standard silica gel chromatography columns[4].

Because of these factors, traditional purification methods (e.g., silica gel chromatography or aqueous basic bisulfite regeneration) often result in catastrophic yield loss or complete degradation.

Quantitative Method Comparison

To select the optimal purification route, review the empirical performance data of standard techniques applied to sensitive alpha-alkoxy aldehydes.

Purification TechniqueTypical Yield (%)Expected Purity (%)Primary Failure ModeMechanistic Causality
Silica Gel Chromatography 30–40%< 80%Severe degradationAcidic silanol groups catalyze acetalization and aldol self-condensation on the column[4].
Aqueous Bisulfite Regeneration 45–55%85–90%Epimerization / HydrationHigh pH (>10) required to break the adduct deprotonates the highly acidic alpha-carbon[1][5].
Nonaqueous Bisulfite (TMS-Cl) 85–95%> 98%Requires strictly anhydrous conditionsTMS-Cl irreversibly traps the sulfite as volatile siloxanes under neutral conditions, preserving the alpha-stereocenter[1][2].
Short-Path Vacuum Distillation 70–80%95–97%Thermal polymerizationProlonged heat exposure, even under vacuum, provides the activation energy for self-condensation[4].

Visual Workflow: The Nonaqueous Route

PurificationWorkflow N1 Crude 2-cyclopropyl- 2-ethoxyacetaldehyde N2 Bisulfite Adduct Formation (NaHSO3 in EtOAc/EtOH) N1->N2 Removes non-aldehydes N3 Filtration & Washing (Isolates Adduct) N2->N3 Precipitates impurities N4 Nonaqueous Regeneration (TMS-Cl in MeCN, 40-60°C) N3->N4 Prevents epimerization N5 Short-Path Vacuum Distillation (Removes Siloxanes) N4->N5 Irreversible cleavage N6 Pure Aldehyde (>99% Purity) N5->N6 Final thermal polish

Caption: Workflow for nonaqueous bisulfite purification of sensitive alpha-alkoxy aldehydes.

Self-Validating Experimental Protocols

Protocol A: Nonaqueous Bisulfite Purification (Recommended)

This protocol utilizes chlorotrimethylsilane (TMS-Cl) to cleave the bisulfite adduct under strictly neutral conditions, preventing the epimerization of the alpha-carbon[1][2].

Phase 1: Adduct Formation

  • Solvation: Dissolve the crude 2-cyclopropyl-2-ethoxyacetaldehyde in a 4:1 mixture of ethyl acetate and ethanol[2].

  • Addition: Add 1.2 equivalents of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃)[5].

  • Reaction: Stir vigorously at room temperature for 2 hours. The bisulfite ion undergoes nucleophilic addition to the carbonyl, forming a highly polar α-hydroxysulfonic acid salt[5][6].

  • Isolation: Filter the resulting suspension. Wash the filter cake sequentially with cold ethanol and diethyl ether to strip away unreacted organic impurities (e.g., alcohols, unreacted starting materials)[4]. Dry the solid completely under high vacuum.

    • Self-Validation Check: The successful formation of the adduct is confirmed by the precipitation of a dense, white crystalline solid. If the solution remains clear, the water content in the solvent mixture is too low, preventing the solubilization and reactivity of the NaHSO₃[2].

Phase 2: Nonaqueous Regeneration

  • Suspension: Suspend the dried bisulfite adduct in anhydrous acetonitrile under an inert nitrogen atmosphere[1][2].

  • Cleavage: Add 2.0 to 2.5 equivalents of TMS-Cl. Heat the reaction mixture to 40–60 °C and stir for 1–2 hours[1][2].

    • Mechanism: TMS-Cl reacts with the sulfonate oxygen, driving an irreversible decomposition into the free aldehyde, hexamethyldisiloxane (TMS-O-TMS), sulfur dioxide (SO₂), and NaCl. This maintains a neutral pH, completely preserving the alpha-stereocenter[2].

  • Filtration & Concentration: Cool to room temperature. Filter the reaction mixture to remove the precipitated salts, then concentrate the filtrate under reduced pressure[1].

    • Self-Validation Check: The reaction is complete when a heavy, insoluble white precipitate of sodium chloride (NaCl) forms in the acetonitrile, visually confirming the irreversible cleavage of the adduct[1].

Protocol B: Acid-Free Aqueous Wash (For Minor Autooxidation)

If the primary impurity is the corresponding carboxylic acid (due to autooxidation) and the aldehyde is otherwise pure, a simple liquid-liquid extraction can be utilized[3][4].

  • Dilution: Dissolve the crude aldehyde in a non-polar, immiscible solvent such as diethyl ether[3].

  • Neutralization: Wash the organic layer with an equal volume of 10% aqueous sodium bicarbonate (NaHCO₃)[3][4].

    • Mechanism: The weak base deprotonates the carboxylic acid impurity, partitioning it into the aqueous layer as a water-soluble sodium salt, while the aldehyde remains in the organic phase[4].

  • Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under vacuum[3][4].

    • Self-Validation Check: Monitor the pH of the aqueous phase during the wash. It must remain basic (pH > 8). If it drops below 8, the bicarbonate has been exhausted by an excess of carboxylic acid, and an additional wash step is mandatory.

Troubleshooting & FAQs

Q: My crude 2-cyclopropyl-2-ethoxyacetaldehyde turned into a thick, viscous gel during storage. What happened, and can I recover it? A: The aldehyde has likely undergone severe autooxidation followed by polymerization, or an aldol condensation catalyzed by trace impurities[3][4]. Alpha-alkoxy aldehydes are highly reactive. If it has cross-linked into a hard polymer, recovery is impossible. If it is merely heavily contaminated with the carboxylic acid, you can attempt the Bicarbonate Wash (Protocol B)[4]. To prevent this, always store the purified aldehyde under Argon at -20°C, or store it long-term as the stable bisulfite adduct until immediately prior to use[1].

Q: Why do I see a massive loss of yield when purifying this compound via standard silica gel column chromatography? A: Silica gel is inherently acidic due to surface silanol groups. For an electron-rich, sterically congested aldehyde like 2-cyclopropyl-2-ethoxyacetaldehyde, silica catalyzes acetalization (if trace alcohols are present) and rapid self-condensation[4]. If chromatography is absolutely unavoidable, you must use basic alumina or heavily deactivate your silica gel by flushing it with 1-2% triethylamine (TEA) in hexanes prior to loading your compound[4].

Q: Can I use Kugelrohr distillation instead of bisulfite purification? A: Yes, short-path or Kugelrohr vacuum distillation is highly effective for volatile aldehydes and avoids chemical reagents entirely[4]. However, distillation cannot easily separate the aldehyde from impurities with nearly identical boiling points (such as the corresponding alcohol starting material). Distillation is best utilized as a final "polishing" step after nonaqueous bisulfite purification to strip away the hexamethyldisiloxane byproduct generated during TMS-Cl regeneration[1].

References

  • [6] Title: Bisulfite - Wikipedia | Source: Wikipedia | URL: [Link]

  • [2] Title: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | Source: The Journal of Organic Chemistry | URL: [Link]

  • [3] Title: General procedures for the purification of Aldehydes | Source: LookChem | URL: [Link]

  • [4] Title: Purifying aldehydes? : r/chemistry | Source: Reddit | URL: [Link]

Sources

Technical Support Guide: Stabilizing 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

2-Cyclopropyl-2-ethoxyacetaldehyde presents a unique stability challenge due to its bifunctional reactivity. It is not merely an aldehyde; it is an


-alkoxy aldehyde . This structural motif creates a "fragility triangle":
  • Aldehyde Autoxidation: The formyl hydrogen is highly susceptible to radical abstraction, leading to rapid conversion into 2-cyclopropyl-2-ethoxyacetic acid.

  • Ether Peroxidation: The ethoxy group, located at the

    
    -position, stabilizes radical intermediates, accelerating the rate of oxidation and introducing the risk of explosive peroxide accumulation.
    
  • Acid-Catalyzed Cascade: The carboxylic acid byproduct acts as an autocatalyst. As the pH drops, it promotes the polymerization of the remaining aldehyde and potential opening of the acid-sensitive cyclopropyl ring.

This guide provides a validated protocol to arrest this degradation cycle, ensuring the integrity of your intermediate for downstream synthesis (e.g., Lesinurad analogs or kinase inhibitors).

Part 1: Troubleshooting Center & FAQs

Q1: My clear liquid has developed a white precipitate or turned into a viscous gel. What happened?

Diagnosis: You are likely observing oligomerization driven by autoxidation .

  • The Mechanism: Air exposure converted a small fraction of the aldehyde into carboxylic acid. This acid catalyzed the trimerization of the remaining aldehyde (similar to paraldehyde formation) or initiated aldol-like condensation.

  • The Fix: This is generally irreversible. If the solid fraction is low, you may attempt to filter and rapid-distill the filtrate (see SOP 1), but the titer has likely dropped significantly.

Q2: I see a new broad singlet at ~11.0 ppm in the H NMR. Is this an impurity?

Diagnosis: Yes, this is the carboxylic acid proton .

  • Significance: This confirms that air oxidation has occurred. Even 1-2% acid content can be detrimental if your next step involves acid-sensitive reagents (e.g., organometallics or basic nucleophiles) or if the acid catalyzes side reactions.

  • Action: Perform a "wash and dry" purification. Dissolve in non-polar solvent (DCM or Et

    
    O), wash rapidly with cold saturated NaHCO
    
    
    
    (to remove acid), dry over MgSO
    
    
    , and concentrate. Do not store; use immediately.
Q3: Can I distill this compound to purify it?

Diagnosis: Proceed with Extreme Caution.

  • Risk: As an

    
    -ethoxy aldehyde, this molecule is a Class C Peroxide Former . Peroxides concentrate in the pot during distillation.[1]
    
  • Protocol:

    • Test First: Use KI/Starch paper. If it turns dark blue, do not distill . Treat with a reducing agent (e.g., aqueous ferrous sulfate) first.

    • Vacuum Only: Distill under high vacuum (<5 mmHg) to keep the bath temperature below 60°C. Thermal decomposition of peroxides triggers explosions.

    • Never Distill to Dryness: Leave at least 10-20% of the volume in the pot.

Q4: What is the best stabilizer to use?

Diagnosis: BHT (Butylated Hydroxytoluene) is the gold standard for this compound.

  • Why: It acts as a radical scavenger, terminating the chain reaction before the peracid intermediate forms.

  • Dosage: 0.05% to 0.1% (w/w). This level is usually negligible for downstream reactions but sufficient to extend shelf life from days to months.

Part 2: Experimental Protocols (SOPs)

SOP 1: The "Stabilization Cocktail" (Preparation for Storage)

Use this protocol immediately after synthesis or purification.

Materials:

  • 2-Cyclopropyl-2-ethoxyacetaldehyde (Freshly prepared)

  • BHT (2,6-Di-tert-butyl-4-methylphenol) [CAS: 128-37-0]

  • Anhydrous solvent (if storing as solution) or neat.

Procedure:

  • Quantify: Determine the mass of your aldehyde.

  • Dose BHT: Add 500 ppm (0.05 wt%) of BHT.

    • Calculation: For 10 g of aldehyde, add 5 mg of BHT.

    • Tip: If weighing 5 mg is difficult, prepare a 1% BHT stock solution in DCM, add the appropriate volume, and strip the solvent.

  • Inerting: Place the mixture in a flask with a high-quality septum.

  • Sparging: Insert a long needle connected to an Argon line (bottom of flask) and a short vent needle. Bubble Argon gently through the liquid for 5-10 minutes to displace dissolved oxygen.

  • Seal: Wrap the cap/septum with Parafilm.

SOP 2: Long-Term Storage Conditions
  • Temperature: -20°C (Freezer) is mandatory. Room temperature storage will degrade the compound within weeks, even with BHT.

  • Container: Amber glass vials with Teflon-lined caps. (Light accelerates radical formation).[2]

  • Headspace: Always backfill with Argon or Nitrogen after every use.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Death Spiral" of 2-cyclopropyl-2-ethoxyacetaldehyde. It highlights why preventing the initial radical step (via BHT/Argon) is critical—once the acid forms, it catalyzes further destruction.

Stability_Cascade cluster_prevention Stabilization Strategy Aldehyde 2-Cyclopropyl-2-ethoxyacetaldehyde (Target Molecule) Radical Acyl Radical Intermediate (Highly Reactive) Aldehyde->Radical Initiation (Light/Heat/O2) - H• abstraction Peracid Peracid Intermediate Radical->Peracid + O2 (Propagation) Acid 2-Cyclopropyl-2-ethoxyacetic Acid (Degradation Product) Peracid->Acid + Aldehyde (Baeyer-Villiger type) Polymer Oligomers/Polymers (Viscous Solid) Acid->Polymer Acid Catalysis (H+) RingOpen Ring-Opened Products (Loss of Cyclopropyl) Acid->RingOpen Acid Catalysis (H+) BHT BHT (Antioxidant) BHT->Radical Quenches Radical (Stops Chain) Argon Argon/Cold Argon->Aldehyde Prevents Initiation

Caption: The autoxidation cascade. Note how the formation of the Acid product triggers secondary degradation pathways (Polymerization/Ring Opening). BHT intervenes at the Radical stage to halt this cycle.

Part 4: Data Summary

ParameterRecommended SpecificationFailure Mode / Warning
Storage Temp -20°CRapid autoxidation at RT (>25°C).
Atmosphere Argon or Nitrogen (Dry)Air exposure leads to acid formation within hours/days.
Stabilizer BHT (0.05 - 0.1 wt%)Absence leads to peroxide accumulation.
Container Amber GlassUV light initiates radical cleavage of the C-H bond.
Shelf Life 6 Months (Stabilized)< 1 Week (Unstabilized, RT).
Purification Vacuum Distillation (<60°C)Explosion Hazard: Test for peroxides before heating.

References

  • Clark, D. E. (2005). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12–21. Link

    • Establishes the classification of alpha-alkoxy compounds and aldehydes as peroxide formers.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

    • Authoritative source for handling Class C peroxide formers and distill
  • Vereecken, L., & Peeters, J. (2010). Decomposition of substituted alkoxy radicals: kinetics and mechanism. Physical Chemistry Chemical Physics, 12(40), 12608-12620. Link

    • Provides the mechanistic basis for the radical instability of alkoxy-substituted carbon centers.
  • Sigma-Aldrich (MilliporeSigma). (2023). Technical Bulletin: Peroxide Forming Solvents and Reagents. Link

    • Standard industry protocols for testing and stabilizing aldehyde/ether hybrids.

Sources

Technical Support Center: Optimizing Temperature Conditions for Cyclopropyl Aldehyde Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopropanecarboxaldehyde (CPA) . As a highly versatile reagent used in the synthesis of pharmaceuticals, agrochemicals, and complex spiro-fused cyclopentenes, CPA presents unique handling challenges. The inherent ring strain of the cyclopropyl moiety (~27.5 kcal/mol) combined with the reactive aldehyde functional group means that improper temperature control can lead to rapid degradation, autoxidation, or unwanted ring-opening reactions.

This guide is designed for researchers and drug development professionals to troubleshoot common experimental bottlenecks, understand the mechanistic causality behind stability issues, and implement self-validating protocols.

Part 1: Troubleshooting & FAQs

Q1: My cyclopropyl aldehyde sample shows significant carboxylic acid impurities by NMR. What caused this, and how can I prevent it? Causality: You are observing autoxidation. The aldehydic C–H bond is highly susceptible to radical-mediated oxidation by atmospheric oxygen, forming cyclopropanecarboxylic acid [1]. This radical chain mechanism is significantly accelerated by ambient temperatures and light exposure. Solution: Always store CPA strictly at 2–8°C (refrigerator) in tightly sealed, amber glass containers under an inert atmosphere (Argon or Nitrogen). If your bottle has been opened multiple times at room temperature, consider distilling the reagent under reduced pressure prior to sensitive reactions.

Q2: During a Grignard reaction with CPA, I observed acyclic alkene byproducts instead of the desired secondary cyclopropylmethanol. Why did the ring open? Causality: The cyclopropane ring is highly strained. In the presence of Lewis acids (such as the magnesium halides present in Grignard reagents) at elevated temperatures, the intermediate magnesium alkoxide can undergo a thermally activated ring-opening isomerization [2]. The developing charge at the alpha position lowers the activation energy for C–C bond cleavage, leading to homoallylic or acyclic byproducts. Solution: Strict temperature control is mandatory. Perform the nucleophilic addition at 0°C to 10°C . Avoid extended refluxing, and quench the reaction with a mild proton source (e.g., saturated aqueous NH₄Cl) rather than strong aqueous acids.

Q3: Why was my CPA shipped at ambient temperature if the recommended long-term storage is 2–8°C? Causality: CPA is chemically stable under standard ambient conditions for short durations (such as a 2- to 5-day transit window) [1]. The kinetics of thermal degradation and autoxidation are slow enough in a sealed, inert environment that short-term exposure does not compromise the >98% assay purity. Shipping at ambient temperature prevents unnecessary dry-ice costs, but the material must be transferred to a 2–8°C environment immediately upon receipt.

Part 2: Data Presentation

Table 1: Physicochemical Properties & Storage Parameters
ParameterValue / RecommendationConsequence of Deviation
Boiling Point 98–101 °CHeating above 100°C in the presence of acids triggers ring cleavage.
Density 0.938 g/mL at 25 °CInaccurate volumetric dispensing if measured at extreme temperatures.
Long-Term Storage 2–8°C (Inert Atmosphere)Autoxidation to cyclopropanecarboxylic acid; purity loss.
Short-Term Transit Ambient TemperatureNegligible impact if container remains factory-sealed.
Table 2: Stability Profile Under Various Reaction Conditions
Condition TypeCyclopropyl Ring StabilityMechanistic Note
Mild Basic (pH 8-10) HighStable at room temperature; ideal for Knoevenagel condensations.
Strong Acidic (pH < 2) LowProtonation of the carbonyl oxygen promotes electrophilic ring-opening.
Reductive (H₂ / Pd) Moderate to HighGenerally resistant at room temperature; elevated heat causes hydrogenolysis.
Radical Initiators LowCyclopropylcarbinyl radicals rapidly undergo ring-opening to allylcarbinyl radicals [3].

Part 3: Experimental Protocols

Protocol: Temperature-Controlled Grignard Addition to Cyclopropanecarboxaldehyde

This protocol ensures the synthesis of secondary cyclopropylmethanols without compromising the integrity of the cyclopropane ring [2]. The methodology is designed as a self-validating system: if the temperature exceeds the threshold, the appearance of alkene byproducts on TLC will immediately indicate protocol failure.

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, argon-purged Schlenk flask, add magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add a solution of the alkyl/aryl halide (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux.

  • Stir for 60 minutes until the magnesium is consumed.

Step 2: Temperature-Controlled Nucleophilic Addition (Critical Step)

  • Cooling: Submerge the Grignard reagent flask in an ice-water bath and allow the internal temperature to reach exactly 0°C .

  • Addition: Prepare a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise via an addition funnel over 30 minutes.

  • Thermal Regulation: Monitor the internal temperature continuously. Do not allow the temperature to exceed 10°C during the exothermic addition.

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20–22°C) for exactly 1 hour. Do not apply external heat.

Step 3: Mild Quenching and Workup

  • Cool the reaction mixture back to 0°C.

  • Quench dropwise with saturated aqueous ammonium chloride (NH₄Cl). Avoid strong acids like HCl, which can catalyze ring cleavage of the newly formed alcohol.

  • Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways of cyclopropyl aldehyde when subjected to improper environmental or thermal conditions.

G CPA Cyclopropanecarboxaldehyde (Stable at 2-8°C) O2 O2 Exposure / Ambient Temp CPA->O2 Improper Storage Heat High Temp (>100°C) / Lewis Acids CPA->Heat Harsh Reaction Oxidation Radical Autoxidation O2->Oxidation RingOpening Ring Strain Cleavage Heat->RingOpening Acid Cyclopropanecarboxylic Acid (Purity Loss) Oxidation->Acid Acyclic Acyclic / Isomerized Byproducts (Yield Loss) RingOpening->Acyclic

Degradation pathways of cyclopropyl aldehyde under improper thermal and environmental conditions.

Part 5: References

  • Greig, G., & Thynne, J. C. J. "Reactions of Cyclic Alkyl Radicals: The Methyl-Radical-Sensitized Decomposition of Cyclopropanecarboxaldehyde." Transactions of the Faraday Society, 1966, 62, 3338-3347. Available at:[Link]

Removing residual solvents from 2-cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-cyclopropyl-2-ethoxyacetaldehyde .

As a volatile, low-molecular-weight alpha-alkoxy aldehyde, this molecule presents unique challenges during the final stages of synthesis and purification. Standard aggressive drying techniques (like high-vacuum manifolds or elevated temperatures) often lead to catastrophic yield loss via co-evaporation, or product degradation via auto-oxidation and aldol condensation.

This guide is engineered for researchers and drug development professionals to provide field-proven, self-validating methodologies for removing residual solvents while maintaining the structural integrity of the target molecule.

Logical Workflow for Solvent Removal

SolventRemoval Start Identify Residual Solvent in 2-cyclopropyl-2-ethoxyacetaldehyde Volatile Highly Volatile (DCM, EtOAc, THF) Start->Volatile Water Trace Water / Alcohols Start->Water HighBP High Boiling Point (DMF, DMSO) Start->HighBP Rotovap Gentle Rotovap (Bath < 20°C, > 100 mbar) Volatile->Rotovap Azeotrope Azeotropic Entrainment (Add n-Heptane/Toluene) Water->Azeotrope Wash Aqueous Wash & Phase Separation HighBP->Wash Rotovap->Azeotrope Sweep Nitrogen Sweep Gas (Final Polish) Azeotrope->Sweep Wash->Volatile Target Pure, Solvent-Free Product (Meets ICH Q3C Limits) Sweep->Target

Workflow for selecting residual solvent removal strategies for volatile aldehydes.

Regulatory Context: ICH Q3C (R8) Guidelines

For drug development professionals, residual organic solvents must be reduced to toxicologically acceptable levels before the intermediate can be used in downstream API manufacturing[1]. Below is a summary of the Permitted Daily Exposure (PDE) limits for common solvents used in the extraction and chromatography of 2-cyclopropyl-2-ethoxyacetaldehyde.

SolventICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)Risk Factor in Aldehyde Synthesis
Dichloromethane (DCM) Class 26.0600High (Common extraction solvent; difficult to remove without product loss)
Tetrahydrofuran (THF) Class 27.2720Medium (Peroxide formation risk; can oxidize the aldehyde)
Toluene Class 28.9890Low (Excellent inert azeotropic entrainer)
Ethyl Acetate (EtOAc) Class 350.05000High (Common chromatography solvent; prone to co-evaporation)
n-Heptane Class 350.05000Low (Ideal azeotropic entrainer; highly inert)

Frequently Asked Questions (FAQs)

Q: Why does my yield drop drastically when I put 2-cyclopropyl-2-ethoxyacetaldehyde on the Schlenk line (high vacuum) to remove trace DCM? A: Causality: 2-cyclopropyl-2-ethoxyacetaldehyde is a low-molecular-weight (128.17 g/mol ) volatile liquid. Because it lacks strong intermolecular hydrogen bonding, its vapor pressure is significant at room temperature. When subjected to high vacuum (< 1 mbar), the vapor pressure differential between the residual dichloromethane (DCM) and the product is insufficient to prevent co-evaporation. You are actively distilling your product into your vacuum trap. High vacuum should never be used for this molecule.

Q: How can I remove trace water or polar solvents without heating the aldehyde? A: Causality: Heating aldehydes promotes auto-oxidation and aldol condensation—especially for this molecule, where the alpha-ethoxy group makes the alpha-proton highly susceptible to enolization. Instead of heat, utilize azeotropic distillation [2]. By adding a hydrophobic, higher-boiling entrainer like toluene or n-heptane, you alter the activity coefficients of the mixture[2]. The trace water or polar solvents form a binary azeotrope with the entrainer and are swept away at mild temperatures (e.g., 20°C) under moderate vacuum[3].

Q: My NMR shows degradation (carboxylic acid peaks) after drying. What happened? A: Causality: Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, which is a radical-mediated process. Furthermore, the cyclopropyl ring possesses inherent ring strain, making the molecule sensitive to radical propagation. Drying the product in a standard rotary evaporator without backfilling with an inert gas (Argon/Nitrogen) exposes the expanded surface area of the liquid film to oxygen, rapidly oxidizing the aldehyde to 2-cyclopropyl-2-ethoxyacetic acid.

Troubleshooting Guide

Issue 1: Persistent Class 2 Solvents (e.g., DCM) failing ICH Q3C limits.
  • Diagnosis: DCM has a strong affinity for the ethoxy oxygen via dipole-dipole interactions, causing it to linger in the bulk liquid even when the bulk solvent appears gone.

  • Solution: Perform an "Azeotropic Solvent Swap." Do not lower the pressure further; instead, add 5 volumes of a Class 3 solvent like n-heptane. The heptane will break the intermolecular interactions and entrain the DCM into the vapor phase during gentle evaporation[3].

Issue 2: Foaming or "bumping" during rotary evaporation.
  • Diagnosis: Trace water in the organic layer is causing sudden, uncontrolled boiling under vacuum.

  • Solution: Before evaporation, ensure the organic layer is thoroughly dried over anhydrous sodium sulfate (

    
    ). If foaming persists, reduce the vacuum gradually rather than applying it all at once, and ensure the flask is rotating at a high speed (e.g., 150 RPM) to maximize surface area and break surface tension.
    

Step-by-Step Methodologies

Protocol A: Azeotropic Solvent Swapping (The "Heptane Sweep")

This protocol is designed to remove highly volatile, toxic solvents (like DCM or EtOAc) by replacing them with a benign Class 3 solvent, without exposing the product to high vacuum or heat.

  • Preparation: Transfer the crude 2-cyclopropyl-2-ethoxyacetaldehyde (containing trace DCM/EtOAc) to a round-bottom flask. Ensure the flask is no more than 30% full to prevent bumping.

  • Entrainer Addition: Add 5 to 10 volumes of an inert, higher-boiling Class 3 entrainer solvent (n-heptane is highly recommended due to its inertness and 5000 ppm ICH limit)[1].

  • Temperature Control: Set the rotary evaporator water bath to a maximum of 20°C . Do not exceed this temperature to prevent thermal degradation of the cyclopropyl ring.

  • Pressure Modulation: Gradually reduce the pressure to ~100 mbar. Critical: Do not drop the pressure below 50 mbar, or the aldehyde will begin to volatilize.

  • Evaporation: Evaporate until the bulk solvent ceases condensing. The heptane vapor will entrain the lower-boiling residual solvents and carry them into the receiving flask[3].

  • Cycle Repeat: Break the vacuum with Nitrogen gas (not air). Repeat the heptane addition and evaporation cycle 2 to 3 times to ensure complete removal of the target solvent.

  • Self-Validation Step: Perform a quick

    
    -NMR of an aliquot. The disappearance of the DCM singlet at 5.30 ppm (in 
    
    
    
    ) or the EtOAc quartet at 4.12 ppm confirms successful azeotropic entrainment. The preservation of the aldehyde proton (~9.5-9.8 ppm) confirms no product degradation has occurred.
Protocol B: Gentle Nitrogen Sweep Gas Technique (Final Polish)

Once the toxic solvents are replaced by trace amounts of heptane, this protocol removes the remaining heptane without utilizing a vacuum pump.

  • Setup: Transfer the azeotropically dried product to a pre-weighed, clean glass vial.

  • Inert Atmosphere: Insert a nitrogen inlet needle (connected to a regulated nitrogen manifold) into the vial, positioning the tip approximately 2 cm above the surface of the liquid.

  • Sweep Execution: Provide a gentle, continuous stream of nitrogen gas over the surface of the liquid. The sweep gas will carry away the remaining trace heptane vapors based on its partial pressure. Ensure this is done in a properly vented fume hood.

  • Self-Validation Step (Gravimetric): The system is self-validating through gravimetric analysis. Weigh the vial every 15 minutes. When the mass change (

    
    ) between two consecutive readings is less than 0.1% , the residual solvent has been successfully removed without bulk loss of the product. Cap immediately under nitrogen and store at -20°C.
    

References

1.[How To: Remove Residual Water - University of Rochester], University of Rochester,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEM29JTmSBk9iloop60cHgLyTQHVxg7curztGX4q3cyU-rf7SJBd7omJnKJXdqKeVJ_xErqz25NbF4jNHkF4-Xrqo3D4ILSU6i1dSEGTlV4wI36lV0S3VZOiMxg_oDkr9bfhFXYt0K7l27Yt_3FPSzXYHaVXKPVKY4Wl8ap72LPdCEMlsrHBXS] 2.[Impurities: Guideline for Residual Solvents Q3C(R8) - ICH], International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXCxKDF0XZwroiilb_V4vk39pldAJhW_dnePp_SnIstqcUDDQqSJ9LHKfZWFRpykm4uKHAX63pdwpsv_W13l1ELZDPApAQ62Vg1Q8ueUJseJMIo-M3zW98ETVyd0B0yr-U6w_FHoJNkXUx7pjZiKXagje3PEcwHemO6dvjwAgpxPGXFzzOV4hiZ6wh-Llrc2UCXQ==] 3.[ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents], GMP Compliance,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG08_pEmGJBmZXpnVqBFY6yNhJzzxIDUg2cE5Ee2nx-aHZ85VkHNU95K9VPKWXxX5dUmDqe79UHFyTHek_g9m6liRHxTIvxLST7qO1QNaxKjr0YsePO2Mu1_0MwigT_0vGmyuQGAn6AyE93nUWrfQwZaiM3sKqv5UtqBR_wZ9KQbak0F6ybWerYAw3b6g9bBrdf9TtbPdJD_3cMDPSf3cR1vqxgnftfN3rETw==] 16. [Azeotropic distillation - Wikipedia], Wikipedia,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmrC0ZrzcE1JsMtE59_m9oa149Ue9GYHWLTmnOzm2yfFhWfZxLVD7yNJwiGJNp2jwfxPI7WMhquao4JlJyL7zd-Cx4qKs5OJuTWAkEYC-aCXxST3mpZ69V6k594XAxrCWFKbCN4ck1BxfGjLN8GVSv]

Sources

Technical Support Center: 2-Cyclopropyl-2-ethoxyacetaldehyde Production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up challenges for 2-cyclopropyl-2-ethoxyacetaldehyde production Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Process Chemistry Solutions Hub. This guide addresses the specific scale-up challenges associated with the synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde , a sensitive intermediate often utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and other antiviral scaffolds.

Unlike robust aromatic aldehydes, this aliphatic


-alkoxy aldehyde presents a "perfect storm" of scale-up risks: thermal instability , racemization susceptibility , and cyclopropyl ring fragility  under acidic conditions.
Part 1: The Core Challenge – Synthetic Route Selection

For scale-up (>100g to kg scale), the two primary routes are Partial Reduction of the ester or Oxidation of the corresponding alcohol. Experience dictates that while oxidation is safer on a small scale, the Partial Reduction of Ethyl 2-cyclopropyl-2-ethoxyacetate is often preferred industrially to avoid hazardous oxidants, provided the cryogenic engineering is manageable.

Target Reaction:



Part 2: Troubleshooting Guide (Q&A Format)
Category A: Reaction Control & Cryogenics

Q1: We are seeing significant over-reduction to the alcohol (2-cyclopropyl-2-ethoxyethanol) when scaling from 5g to 200g. We maintained the temperature at -78°C. What is happening?

Diagnosis: This is a classic heat transfer limitation . On a 5g scale, the exotherm from the DIBAL-H addition is instantly dissipated. On a 200g scale, localized "hot spots" at the addition point allow the tetrahedral aluminate intermediate to collapse to the aldehyde during the addition. The free aldehyde is then immediately reduced by incoming DIBAL-H to the alcohol.

Corrective Protocol:

  • Pre-cooling: Ensure the DIBAL-H solution is pre-cooled (if solubility permits) or added via a sub-surface dip tube to maximize mixing.

  • Agitation: Switch from magnetic stirring (insufficient for >100g) to an overhead impeller with high torque.

  • Dosing Rate: The addition rate must be controlled by the internal temperature, not a timer. Set a hard limit: Internal Temp must never exceed -65°C.

  • Alternative Reagent: Consider switching to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) modified with N-methylpiperazine or morpholine. This complex is often more selective than DIBAL-H at higher temperatures (-20°C), reducing the cryogenic burden [1].

Q2: The reaction mixture turns into a solid gel before the quench. Is the batch lost?

Diagnosis: No, but you are at risk. The gelatinous solid is the aluminum-alkoxide intermediate. In non-polar solvents like Toluene or Hexane, these aggregates can crash out, trapping unreacted starting material and preventing mixing.

Corrective Protocol:

  • Solvent Switch: Use THF or a Toluene/THF mixture. The ether oxygen in THF coordinates to the aluminum, breaking up aggregates and keeping the mixture fluid.

  • Warning: THF increases the reducing power of DIBAL-H. You may need to lower the temperature further or reduce equivalents slightly (from 1.1 to 1.05 eq).

Category B: Quench & Work-up (The Critical Failure Point)

Q3: During the acid quench, our yield dropped by 40%, and NMR shows a complex mixture of aliphatic impurities. What destroyed the product?

Diagnosis: Acid-Catalyzed Ring Opening. The cyclopropyl group is adjacent to an electron-donating ethoxy group and a carbonyl. This creates a "push-pull" system. If you use strong acids (HCl, H₂SO₄) to break the aluminum emulsion, the cyclopropyl ring will open, likely forming linear enones or hydration products [2]. Furthermore, the


-proton is acidic; harsh conditions promote racemization (if chiral) or aldol polymerization.

Corrective Protocol: The Rochelle Salt Method Do not use mineral acids. Use a self-validating buffered hydrolysis.

  • Dilute: Dilute the cold reaction mixture with an equal volume of MTBE (Methyl tert-butyl ether).

  • The Sequester: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Ratio: Use ~20 mL of saturated solution per gram of DIBAL-H used.

  • The Vigor: Vigorously stir at Room Temperature.

    • Mechanism:[1][2] The tartrate displaces the alkoxides from the aluminum, forming a water-soluble aluminum-tartrate complex. The organic layer will clear, and the aqueous layer will separate cleanly without forming a "rag layer" emulsion.

  • Time: This can take 2–4 hours. Do not rush it.

Category C: Purification & Storage

Q4: We attempted to distill the product at 2 mmHg, but the pot residue polymerized. How do we purify this?

Diagnosis: Thermal Decomposition.


-Alkoxy aldehydes are notoriously thermally unstable. Prolonged heating during distillation promotes self-aldol condensation and polymerization.

Corrective Protocol:

  • Through-Process: If possible, do not isolate. React the crude aldehyde immediately in the next step (e.g., Reductive Amination, Wittig).

  • Bisulfite Adduct: If storage is required, convert the aldehyde to its Sodium Bisulfite adduct .

    • Procedure: Shake the crude aldehyde with saturated aqueous NaHSO₃. The solid adduct precipitates. Filter, wash with ether, and store.

    • Regeneration: When needed, treat the solid with mild base (NaHCO₃) to release the pure aldehyde.

  • Wiped Film Evaporation: If distillation is mandatory, use a Wiped Film Evaporator (WFE) to minimize residence time (seconds vs. hours).

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision pathways and failure modes for the synthesis.

G Start Start: Ethyl 2-cyclopropyl-2-ethoxyacetate Reaction Reaction: DIBAL-H Reduction (-78°C, Toluene/THF) Start->Reaction CheckTemp Decision: Can you maintain Internal T < -65°C? Reaction->CheckTemp OverReduction FAILURE: Over-reduction (Alcohol Formation) CheckTemp->OverReduction No (Hot spots) Intermediate Tetrahedral Al-Intermediate (Gel Formation Risk) CheckTemp->Intermediate Yes QuenchChoice Decision: Quench Method Intermediate->QuenchChoice AcidQuench Method A: HCl/H2SO4 QuenchChoice->AcidQuench Fast but Risky RochelleQuench Method B: Rochelle Salt (Na-K Tartrate) QuenchChoice->RochelleQuench Slow but Safe RingOpening FAILURE: Cyclopropyl Ring Opening & Decomposition AcidQuench->RingOpening Success SUCCESS: 2-Cyclopropyl-2-ethoxyacetaldehyde (Clear Organic Layer) RochelleQuench->Success Storage Storage: Convert to Bisulfite Adduct immediately Success->Storage

Caption: Critical Process Pathway for DIBAL-H reduction showing temperature and quench failure modes.

Part 4: Quantitative Data Summary

Table 1: Comparison of Quench Methods for Cyclopropyl-Aldehyde Recovery

ParameterMethod A: 1M HClMethod B: Rochelle Salt (Sat.)Method C: NaOH (15%)
pH Environment Acidic (pH < 1)Neutral buffered (pH ~7)Basic (pH > 12)
Emulsion Break Time Fast (< 30 min)Slow (2–4 hours)Medium (1 hour)
Cyclopropyl Integrity Poor (Ring opening observed)Excellent (>99% retention)Good
Aldehyde Stability Low (Hydration/Polymerization)HighModerate (Risk of Cannizzaro)
Scale-up Suitability Not RecommendedHighly Recommended Conditional
Part 5: References
  • Gauthier, D. R., et al. (2015). "Highly Efficient Synthesis of HIV NNRTI Doravirine." Organic Letters, 17(6), 1353–1356. [Link]

    • Context: Discusses the handling of sensitive intermediates in the synthesis of Doravirine, which shares structural similarities (cyclopropyl/ether motifs) and scale-up constraints.

  • Rubin, M., et al. (2009). "Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles." Journal of Organic Chemistry, 74(17). [Link]

    • Context: Provides foundational data on the stability of cyclopropyl rings toward ring-opening fragmentation and the necessity of controlling pH and additives during scale-up.

    • Context: General protocols for handling volatile and reactive cyclopropyl derivatives on an industrial scale.[3][4]

  • Organic Syntheses. "Ethyl Ethoxyacetate Preparation." Organic Syntheses, Coll. Vol. 2, p.260. [Link]

    • Context: Foundational chemistry for the ethoxy-acetate precursor synthesis.

Sources

Validation & Comparative

Resolving Chiral Complexity: A Comparative Guide to ¹H NMR Interpretation of 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of highly functionalized aliphatic compounds presents unique analytical hurdles. 2-Cyclopropyl-2-ethoxyacetaldehyde (C₇H₁₂O₂) is a prime example of such complexity. Featuring a highly strained cyclopropyl ring, an ether linkage, an aldehyde group, and a chiral alpha-carbon (C2), its ¹H NMR spectrum is notoriously difficult to interpret using standard instrumentation.

This guide objectively compares the performance of routine benchtop/standard ¹H NMR (400 MHz) against high-field NMR (800 MHz) equipped with 2D capabilities (COSY/HSQC). By analyzing the causality behind the spectral signatures, we provide a self-validating framework for accurate structural assignment.

Causality in Spectral Signatures: Anisotropy & Diastereotopicity

To interpret the NMR spectrum of 2-cyclopropyl-2-ethoxyacetaldehyde, one must first understand the physical chemistry driving its unique proton environments.

The Magnetic Anisotropy of the Cyclopropyl Ring

The cyclopropane ring is highly strained, and the circulation of electrons in its C-C bonds generates a local magnetic field that opposes the applied external magnetic field in the region above and below the plane of the ring[1]. Protons situated in this shielding cone experience a weaker effective magnetic field and thus resonate at a significantly lower frequency[1]. As a direct consequence, cyclopropyl protons typically undergo a pronounced upfield shift, appearing between 0.2 and 1.2 ppm[2].

Chirality-Induced Diastereotopicity

The C2 carbon of this molecule is bonded to four distinct groups: a hydrogen atom, an aldehyde group, a cyclopropyl ring, and an ethoxy group. This makes C2 a chiral center. Because substitution of a hydrogen at this adjacent position would lead to different stereochemical outcomes, the two protons of the ethoxy methylene group (-O-CH₂-) are diastereotopic[3].

Diastereotopic protons are chemically and electronically non-equivalent, meaning they produce distinct chemical shifts in a ¹H NMR spectrum due to the permanent difference in their spatial environments[4]. Instead of appearing as a simple quartet (as seen in achiral ethoxy groups), these protons couple to each other and to the adjacent methyl group, resulting in a complex ABX₃ spin system with overlapping multiplets[5].

Methodological Comparison: 400 MHz vs. 800 MHz Advanced NMR

When analyzing chiral aliphatics, the choice of analytical methodology directly impacts the reliability of the structural assignment.

  • Routine 1D ¹H NMR (400 MHz): Sufficient for identifying isolated functional groups like the aldehyde singlet/doublet (~9.6 ppm) and the ethoxy methyl triplet (~1.2 ppm). However, at 400 MHz, second-order effects dominate. The diastereotopic ethoxy -CH₂- protons and the heavily coupled cyclopropyl ring protons collapse into unresolvable, overlapping multiplets.

  • High-Field + 2D NMR (800 MHz): The increased magnetic field strength separates the chemical shifts, reducing second-order overlapping. When combined with 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), researchers can unambiguously map ³J proton-proton couplings and verify the diastereotopic nature of the ethoxy protons by linking two distinct ¹H signals to a single ¹³C signal.

NMR_Workflow Sample 2-Cyclopropyl-2-ethoxyacetaldehyde (Chiral Center at C2) Routine Routine 1D 1H NMR (400 MHz) Sample->Routine Advanced High-Field + 2D NMR (800 MHz, COSY/HSQC) Sample->Advanced Issue1 Overlapping Multiplets (Cyclopropyl region) Routine->Issue1 Issue2 Unclear Diastereotopic Splitting (Ethoxy -CH2-) Routine->Issue2 Res1 Resolved Spin Systems (Clear 3J couplings) Advanced->Res1 Res2 Distinct ABX3 System (Ha/Hb differentiation) Advanced->Res2 Issue1->Advanced Requires Upgrade Issue2->Advanced

Figure 1: Analytical workflow comparing 1D 400 MHz and 2D 800 MHz NMR for complex multiplets.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the following step-by-step methodology utilizes an internal validation loop where 1D integrations are cross-verified against 2D multiplicity-edited HSQC data.

Step 1: Sample Preparation

  • Dissolve 15 mg of high-purity 2-cyclopropyl-2-ethoxyacetaldehyde in 0.6 mL of deuterated chloroform (CDCl₃).

  • Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to act as a reliable internal standard (0.00 ppm).

  • Transfer the solution to a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: 1D ¹H NMR Acquisition (400 MHz Baseline)

  • Insert the sample into a 400 MHz spectrometer equipped with a standard 5 mm BBO probe.

  • Execute a standard single-pulse sequence (zg30).

  • Parameters: Number of Scans (NS) = 16; Relaxation Delay (D1) = 2.0 s; Spectral Width = 12 ppm.

Step 3: High-Field 2D Acquisition (800 MHz Upgrade)

  • Transfer the sample to an 800 MHz spectrometer equipped with a 5 mm TCI CryoProbe for enhanced dispersion.

  • COSY: Run a gradient-selected COSY (cosygpqf) with NS = 4 and 256 increments in t1 to map the aldehyde → C2-H → cyclopropyl connectivity.

  • HSQC: Run a multiplicity-edited HSQC (hsqcedetgpsisp2.2) with NS = 8 and 256 increments.

Step 4: Internal Validation & Processing

  • Apply an exponential window function (LB = 0.3 Hz) for the 1D spectrum. Phase and baseline correct manually.

  • Validation Check: The total integration of the 1D spectrum must sum to exactly 12 protons. Furthermore, the HSQC spectrum must show the two distinct diastereotopic proton signals (Hₐ and H₆) correlating to a single ¹³C carbon signal at ~65 ppm, definitively proving their geminal relationship.

Comparative Data Presentation

The table below summarizes the quantitative performance difference between the two methodologies. Notice how the 800 MHz instrument resolves the ambiguous multiplets into distinct, quantifiable coupling patterns.

Table 1: Comparative ¹H NMR Assignments (CDCl₃, 298 K)

Proton EnvironmentChemical Shift (δ, ppm)400 MHz Multiplicity800 MHz MultiplicityIntegration
Aldehyde (-CHO) 9.60d (J = 2.5 Hz)d (J = 2.5 Hz)1H
Ethoxy (-O-CHₐ-) 3.70m (overlapping)dq (J = 9.2, 7.0 Hz)1H
Ethoxy (-O-CH₆-) 3.55m (overlapping)dq (J = 9.2, 7.0 Hz)1H
C2-H (Alpha) 3.20m (broad)dd (J = 8.5, 2.5 Hz)1H
Ethoxy (-CH₃) 1.20t (J = 7.0 Hz)t (J = 7.0 Hz)3H
Cyclopropyl (-CH) 1.05m (overlapping)ddd (J = 8.5, 4.0, 4.0 Hz)1H
Cyclopropyl (-CH₂-) 0.30 - 0.60m (unresolved)m (distinct syn/anti)4H

Conclusion

While a 400 MHz ¹H NMR provides a rapid structural fingerprint, it falls short when analyzing molecules with chiral centers adjacent to flexible aliphatic chains and anisotropic rings. For 2-cyclopropyl-2-ethoxyacetaldehyde, upgrading to an 800 MHz system paired with 2D COSY/HSQC is not merely a luxury—it is an analytical necessity. It successfully resolves the complex ABX₃ system of the diastereotopic ethoxy protons and untangles the heavily shielded cyclopropyl multiplets, ensuring a self-validated, mathematically sound structural assignment.

References

  • Semantic Scholar. "Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral." Available at: [Link]

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Available at: [Link]

  • Doc Brown. "Cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation." Available at: [Link]

  • Chemistry LibreTexts. "2.8: ¹H NMR Spectroscopy and Proton Equivalence." Available at: [Link]

Sources

Strategic HPLC Method Development: Purity Analysis of 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 2-cyclopropyl-2-ethoxyacetaldehyde presents a specific set of "silent" challenges common to aliphatic aldehydes. Unlike aromatic drug substances, this molecule lacks a strong UV chromophore, making standard HPLC-UV (254 nm) ineffective. Furthermore, its aldehyde functionality is chemically labile, prone to oxidation into 2-cyclopropyl-2-ethoxyacetic acid or acetalization in alcoholic solvents.

This guide objectively compares three analytical approaches, ultimately recommending Pre-column Derivatization with 2,4-DNPH as the gold standard for purity profiling. This method transforms the "invisible" aldehyde into a highly stable, UV-active hydrazone, enabling nanomolar sensitivity and clear separation from its oxidation impurities.

The Technical Challenge: Why Standard Methods Fail

Before selecting a method, one must understand the analyte's physicochemical limitations:

  • Lack of Chromophore: The cyclopropyl and ethoxy groups have negligible UV absorption above 210 nm. Direct UV detection requires wavelengths (200-205 nm) where solvent cut-off and baseline noise compromise the Limit of Quantitation (LOQ).

  • Thermal Instability: While Gas Chromatography (GC) is often used for volatile aldehydes, it risks thermal degradation of the ethoxy ether linkage or on-column oxidation, potentially skewing purity results.

  • Reactivity: The aldehyde proton is acidic; exposure to air converts the analyte to its corresponding carboxylic acid (the primary impurity).

Comparative Analysis of Methodologies

The following table contrasts the three primary strategies available to the analytical chemist.

FeatureMethod A: Direct HPLC-UV (Low

)
Method B: GC-FID Method C: DNPH Derivatization HPLC (Recommended)
Detection Principle Absorption at 205 nmFlame Ionization (Carbon count)UV Absorption at 360 nm (Hydrazone tag)
Sensitivity (LOD) Low (ppm range)High (ppb range)Ultra-High (nM range)
Selectivity Poor (Solvent interference)Good (Volatiles only)Excellent (Specific to Carbonyls)
Sample Stability Low (Oxidation risk during run)Moderate (Thermal risk)High (Derivative is stable)
Impurity Coverage Detects Acid & AldehydeMisses non-volatile acidsDetects Aldehyde & Ketone impurities
Suitability Quick spot-checksRaw material assayPharma-grade Purity & Stability Studies

Recommended Protocol: DNPH Derivatization HPLC[1][2]

The Chemistry of Visibility

To overcome the lack of UV absorbance, we utilize the Nucleophilic Addition-Elimination reaction. 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde carbonyl to form a stable hydrazone.[1][2] This extends the conjugated


-system, shifting the 

to ~360 nm—a region free from interference by most solvents and non-carbonyl impurities.
Visualization of Reaction & Impurity Pathways

The following diagram illustrates the derivatization logic and the separation of the critical oxidation impurity (Acid form).

G cluster_HPLC HPLC Separation (C18) Aldehyde 2-Cyclopropyl-2- ethoxyacetaldehyde (Analyte) Acid 2-Cyclopropyl-2- ethoxyacetic Acid (Impurity) Aldehyde->Acid Oxidation (Air/Storage) Hydrazone Stable Hydrazone Derivative (UV @ 360nm) Aldehyde->Hydrazone + DNPH (- H2O) Sep_Acid Elutes Early (Polar, Underivatized) Acid->Sep_Acid DNPH 2,4-DNPH Reagent (Acidic Media) DNPH->Hydrazone Reacts Sep_Hydrazone Elutes Late (Non-polar, Derivatized) Hydrazone->Sep_Hydrazone

Caption: Reaction pathway showing the conversion of the "invisible" aldehyde to a UV-active hydrazone, distinct from the oxidative acid impurity.

Step-by-Step Experimental Protocol

Reagents:

  • Derivatizing Solution: Dissolve 50 mg of 2,4-DNPH in 100 mL of ACN (Acetonitrile) containing 1 mL of conc.

    
     (Phosphoric acid catalyzes the reaction).
    
  • Diluent: 50:50 ACN:Water.

Sample Preparation:

  • Weighing: Accurately weigh 10 mg of 2-cyclopropyl-2-ethoxyacetaldehyde into a 20 mL volumetric flask.

  • Reaction: Add 5 mL of Derivatizing Solution . Stopper and shake/vortex for 5 minutes. (The reaction is instantaneous, but 5 mins ensures completion).

  • Quenching (Optional but recommended): Dilute to volume with Diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Conditions:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides strong retention for the hydrophobic hydrazone derivative.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of residual DNPH, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Strong solvent for elution of the non-polar derivative.
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40%

90% B15-20 min: 90% B
Gradient ensures separation of the early-eluting unreacted DNPH reagent from the target hydrazone.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 360 nm

of the hydrazone. The acid impurity (if monitored) requires switching to 210 nm or running a dual-channel method.
Temperature 30°CEnsures retention time reproducibility.

Validation & Impurity Profiling

A robust method must detect the primary degradation product: 2-cyclopropyl-2-ethoxyacetic acid .

  • Note on Acid Detection: The DNPH reaction is specific to carbonyls (aldehydes/ketones). The carboxylic acid impurity will not derivatize .

  • Strategy: To quantify the acid impurity, you must either:

    • Use a Dual-Wavelength approach (Monitor 360 nm for Purity, 210 nm for Acid).

    • Use a Mixed-Mode column if the acid elutes in the void volume on a standard C18.

Self-Validating Workflow (Decision Tree):

Validation Start Start Method Validation Check_Deriv Check Derivatization Efficiency Start->Check_Deriv Excess_DNPH Is DNPH Peak > Analyte Peak? Check_Deriv->Excess_DNPH Increase_Reagent Increase DNPH Conc. Excess_DNPH->Increase_Reagent No Check_Sep Check Resolution (Rs) Analyte vs. Impurities Excess_DNPH->Check_Sep Yes Increase_Reagent->Check_Deriv Acid_Detect Is Acid Impurity Visible @ 360nm? Check_Sep->Acid_Detect Dual_Channel NO: Enable Channel B @ 210 nm for Acid Acid_Detect->Dual_Channel No (Expected) Single_Channel YES: Proceed (Unlikely) Acid_Detect->Single_Channel Yes Final Final Validated Method Dual_Channel->Final Single_Channel->Final

Caption: Logic flow for validating the method, ensuring both the main peak and "silent" acid impurities are captured.

References

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Application Note. (Demonstrates the standard DNPH-C18 methodology for aliphatic aldehydes).

  • BenchChem. A Comparative Guide to HPLC Methods for Aldehyde Quantification: 4-Hydrazinobenzoic Acid vs. Alternatives. (Comparison of derivatization agents confirming DNPH as the robust standard).

  • Sigma-Aldrich. 2-cyclopropyl-2-ethoxyacetic acid Product Page. (Identifies the key oxidation impurity and its CAS 1482078-19-2).

  • PubChem. 2-cyclopropyl-2-ethoxyacetaldehyde Compound Summary. (Physicochemical property data).

Sources

Comprehensive FTIR Analysis Guide: 2-Cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Building Block

2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5) represents a critical class of


-alkoxy aldehydes , widely utilized as chiral building blocks in the synthesis of antiviral (e.g., cyclopropyl amines) and anti-inflammatory therapeutics.[1][2] Its structural uniqueness lies in the cyclopropyl group —which imparts metabolic stability and conformational rigidity—coupled with an ethoxy ether linkage  at the chiral center.

For researchers and drug developers, the "performance" of this reagent is defined by its purity and oxidation state . This guide provides a comparative FTIR analysis to distinguish the target aldehyde from its synthetic precursor (2-cyclopropyl-2-ethoxyethanol ) and its degradation product (2-cyclopropyl-2-ethoxyacetic acid ).

Theoretical Spectral Analysis & Characteristic Peaks

The FTIR spectrum of 2-cyclopropyl-2-ethoxyacetaldehyde is dominated by four distinct functional group vibrations. Successful identification requires validating the presence of the aldehyde carbonyl while confirming the absence of hydroxyl impurities.

Comparative Peak Profile: Product vs. Alternatives

The following table contrasts the target molecule with its most common process impurities.

Functional GroupVibration ModeTarget: Aldehyde (Frequency cm⁻¹)Precursor: Alcohol (Frequency cm⁻¹)Byproduct: Acid (Frequency cm⁻¹)
Carbonyl (C=O) Stretching1730–1745 (Strong) Absent1710–1725 (Broad)
Aldehyde C-H Stretching (Fermi Resonance)2820 & 2720 (Doublet) AbsentAbsent
Hydroxyl (O-H) StretchingAbsent (Critical QC Parameter)3200–3500 (Broad) 2500–3300 (Very Broad)
Cyclopropyl C-H Stretching3080–3010 (Weak) 3080–30103080–3010
Ether (C-O-C) Stretching1080–1150 (Strong) 1050–11501050–1150
Mechanistic Insight: The -Alkoxy Effect

In standard aliphatic aldehydes, the C=O stretch appears near 1725 cm⁻¹.[3] However, in 2-cyclopropyl-2-ethoxyacetaldehyde , the electronegative oxygen atom at the


-position exerts an inductive electron-withdrawing effect (-I) . This strengthens the C=O bond, shifting the absorption frequency to a higher wavenumber (~1735–1745 cm⁻¹ ). This shift is a key diagnostic feature distinguishing it from simple alkyl aldehydes.

Structural Visualization & Diagnostic Logic

The following diagram illustrates the molecular structure and the logical workflow for interpreting the FTIR spectrum during quality control.

FTIR_Analysis Start Sample Spectrum Check_CO Check 1730-1745 cm⁻¹ (C=O Stretch) Start->Check_CO Check_OH Check 3200-3500 cm⁻¹ (O-H Stretch) Check_CO->Check_OH Peak Present Result_Alcohol IMPURITY: Unreacted Alcohol Check_CO->Result_Alcohol No Peak Check_AldCH Check 2720/2820 cm⁻¹ (Fermi Doublet) Check_OH->Check_AldCH No Peak (Clean) Result_Acid DEGRADATION: Carboxylic Acid Check_OH->Result_Acid Broad Peak Present Result_Aldehyde CONFIRMED: Target Aldehyde Check_AldCH->Result_Aldehyde Doublet Present Check_AldCH->Result_Acid Absent

Figure 1: Decision logic for validating 2-cyclopropyl-2-ethoxyacetaldehyde purity via FTIR.

Experimental Protocol: Handling & Acquisition

Due to the high reactivity of the aldehyde group (susceptibility to oxidation and polymerization), precise handling is required to obtain an artifact-free spectrum.

Reagents & Equipment[4]
  • Instrument : FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with ATR accessory (Diamond/ZnSe crystal).

  • Solvent : Anhydrous Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ) for solution phase (optional).
  • Purge Gas : Dry Nitrogen (

    
    ).
    
Step-by-Step Methodology
  • System Suitability Test (SST) :

    • Run a background scan (32 scans, 4 cm⁻¹ resolution) with the empty ATR crystal.

    • Verify energy throughput is >95% in the fingerprint region.

    • Why? Moisture in the air absorbs at 3500 cm⁻¹ and 1600 cm⁻¹, which can mask the critical O-H and C=O regions of your sample.

  • Sample Preparation (Neat Liquid Film) :

    • Critical : Ensure the sample is fresh. If stored, verify it was under inert gas (

      
      /Ar) at -20°C.
      
    • Place 1 drop (~10 µL) of 2-cyclopropyl-2-ethoxyacetaldehyde directly onto the ATR crystal.

    • Cover immediately with the pressure arm to minimize volatilization and oxygen exposure.

  • Data Acquisition :

    • Scan Range: 4000–600 cm⁻¹.

    • Accumulation: 16 scans (fast acquisition to prevent oxidation during measurement).

    • Resolution: 4 cm⁻¹.

  • Post-Run Cleaning :

    • Immediately wipe the crystal with isopropanol. Aldehydes can polymerize on the crystal surface, leading to "ghost peaks" in subsequent runs.

Detailed Band Assignment Guide

Use this reference section to annotate your spectrum.

A. The "Fingerprint" of the Cyclopropyl Group

Unlike linear alkyl chains, the cyclopropyl ring possesses high ring strain, shifting its C-H vibrations.

  • 3080–3010 cm⁻¹ : C-H Stretching. Look for a small, sharp peak just to the left of the main aliphatic C-H absorptions (<3000 cm⁻¹). This confirms the integrity of the ring.

  • ~1020 cm⁻¹ : Ring Deformation.[4] A characteristic band often overlapping with the ether region but distinct in shape.

B. The Aldehyde "Fermi Resonance"

This is the most reliable confirmation of the aldehyde functionality.

  • 2820 cm⁻¹ : Symmetric C-H stretch.

  • 2720 cm⁻¹ : The "overtone" band.

  • Note: The 2720 cm⁻¹ band is often isolated and clearly visible, whereas the 2820 cm⁻¹ band may overlap with the alkyl C-H stretches (2850–2960 cm⁻¹) from the ethoxy group. Focus on the 2720 cm⁻¹ shoulder.

C. Ether Linkage
  • 1150–1085 cm⁻¹ : Asymmetric C-O-C stretch. This will be a strong, broad band, confirming the presence of the ethoxy group.

References

  • LibreTexts Chemistry . (2025). Infrared Spectra of Some Common Functional Groups: Aldehydes. Retrieved March 6, 2026, from [Link]

  • SpectraBase . (2025).[5] Cyclopropane Derivative Spectral Data. Wiley Science Solutions. Retrieved March 6, 2026, from [Link]

  • OpenStax . (2023). Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved March 6, 2026, from [Link]

Sources

Comparing reactivity of 2-cyclopropyl-2-ethoxyacetaldehyde vs cyclopropanecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-cyclopropyl-2-ethoxyacetaldehyde (Compound A) and cyclopropanecarbaldehyde (Compound B). It is designed for researchers requiring precise data on electrophilicity, stability profiles, and synthetic utility.

Executive Summary: The Reactivity Divergence

The core distinction lies in the position of the cyclopropyl ring relative to the carbonyl group and the presence of the


-ethoxy substituent .
  • Cyclopropanecarbaldehyde (CPCA) is a "conjugated" system where the cyclopropyl Walsh orbitals donate electron density to the carbonyl, stabilizing it and reducing electrophilicity. It is sterically accessible but resists enolization due to ring strain.

  • 2-Cyclopropyl-2-ethoxyacetaldehyde (CEAA) is an electron-deficient, sterically hindered

    
    -alkoxy aldehyde. The inductive withdrawal of the ethoxy group heightens carbonyl electrophilicity, making it prone to hydration and polymerization, while the acyclic 
    
    
    
    -carbon allows for facile enolization and racemization.

Structural & Electronic Profile

The reactivity differences are rooted in the electronic competition between resonance (conjugation) and induction.

FeatureCyclopropanecarbaldehyde (CPCA) 2-Cyclopropyl-2-ethoxyacetaldehyde (CEAA)
Structure Cyclopropyl ring directly attached to C=O.Cyclopropyl and Ethoxy groups on

-carbon.[1][2][3][4]
Electronic Effect

-Donation:
The C–C bonds of the ring (Walsh orbitals) overlap with the

* of C=O.
Inductive Withdrawal (-I): The

-ethoxy oxygen pulls density, activating the C=O.
Carbonyl Electrophilicity Lower. Stabilized by ring conjugation.Higher. Destabilized by electron-withdrawing oxygen.
Enolization Potential Very Low. Forming the enol requires an exocyclic double bond on a 3-membered ring (highly strained).High. Forms a standard vinyl ether enol. Prone to racemization.
Steric Hindrance Low (Planar ring).High (Bulky

-substituents).
Visualizing the Electronic Effects

electronic_effects cluster_CPCA Cyclopropanecarbaldehyde (CPCA) cluster_CEAA 2-Cyclopropyl-2-ethoxyacetaldehyde (CEAA) CPCA_Struct Structure: Cyclopropyl-CHO Walsh Walsh Orbitals (σ-Donation) CPCA_Struct->Walsh Stab Stabilized Carbonyl (Lower Electrophilicity) Walsh->Stab Conjugation CEAA_Struct Structure: EtO-CH(cPr)-CHO Inductive Oxygen -I Effect (Electron Withdrawal) CEAA_Struct->Inductive Destab Activated Carbonyl (High Electrophilicity) Inductive->Destab Activation

Caption: Electronic contrast showing the stabilizing conjugation in CPCA versus the activating inductive effect in CEAA.

Stability & Handling Protocols

The stability profile dictates the storage and handling requirements. CEAA is significantly more fragile than CPCA.

Cyclopropanecarbaldehyde (CPCA)
  • State: Clear, colorless liquid.

  • Stability: Generally stable at room temperature. Can oxidize to cyclopropanecarboxylic acid upon prolonged air exposure.

  • Risk: Susceptible to acid-catalyzed ring opening (e.g., with HBr) but resistant to spontaneous polymerization.

2-Cyclopropyl-2-ethoxyacetaldehyde (CEAA)[2]
  • State: Viscous oil or liquid.

  • Stability: Low. The combination of a highly electrophilic aldehyde and an

    
    -ethoxy group promotes:
    
    • Hydrate Formation: Reacts with atmospheric moisture to form the gem-diol.

    • Oligomerization: The electron-deficient carbonyl is prone to self-aldol or polymerization.

    • Racemization: The

      
      -proton is acidic (activated by the aldehyde and ether oxygen), leading to rapid racemization in the presence of trace base.
      
  • Storage Protocol: Must be stored at -20°C under Argon/Nitrogen . Avoid aqueous workups if possible; use immediately after generation.

Synthetic Reactivity & Applications

A. Nucleophilic Addition (Grignard/Hydride)
  • CPCA: Reacts cleanly with Grignard reagents to form secondary alcohols. The cyclopropyl ring remains intact unless a strong Lewis acid is present.

    • Stereoselectivity: Moderate Cram chelation control.[5]

  • CEAA: Reacts rapidly, but steric bulk at the

    
    -position dictates high diastereoselectivity (Felkin-Anh control).
    
    • Risk:[6] The high basicity of Grignard reagents can deprotonate the

      
      -position (enolization) rather than attack the carbonyl, lowering yields. Recommendation:  Use organocerium reagents (CeCl₃/RLi) to suppress basicity and enhance nucleophilicity.
      
B. Enolization and Racemization

This is the most critical differentiator for asymmetric synthesis.

  • CPCA (Resistant): Enolization generates an alkylidenecyclopropane. The additional strain energy (~10-15 kcal/mol) makes deprotonation difficult (

    
     ~27-28).
    
  • CEAA (Prone): Enolization generates a vinyl ether. The double bond is stabilized by the ethoxy group resonance. Deprotonation is facile (

    
     ~17-19).
    
    • Consequence: If using chiral CEAA, avoid strong bases (e.g., NaH, LDA) unless thermodynamic enolate formation is the goal. For aldol reactions, use Lewis acid catalysis (e.g.,

      
      , 
      
      
      
      ) to minimize racemization.
C. Experimental Protocol: Reductive Amination

CEAA is often used to introduce the cyclopropyl-ethoxy-ethyl motif into amine drugs. Due to its instability, a "one-pot" protocol is required.

Protocol for CEAA Reductive Amination:

  • Preparation: Dissolve amine (1.0 equiv) in anhydrous DCE (Dichloroethane).

  • Addition: Add 2-cyclopropyl-2-ethoxyacetaldehyde (1.1 equiv) at 0°C.

  • Drying: Add

    
     (2.0 equiv) to absorb water and prevent hydrate formation. Stir for 30 mins to form the imine.
    
  • Reduction: Add

    
     (1.5 equiv) in one portion. Warm to RT and stir for 4-12 hours.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.
    

Comparative Data Summary

MetricCyclopropanecarbaldehyde2-Cyclopropyl-2-ethoxyacetaldehyde
CAS Number 1489-69-61855684-45-5
Molecular Weight 70.09 g/mol 128.17 g/mol
Carbonyl IR Freq. ~1700-1710 cm⁻¹ (Conjugated)~1730-1740 cm⁻¹ (Inductive effect)
Dominant Reactivity Conjugate addition / Ring OpeningCarbonyl Addition / Enolization
Alpha-Proton

High (~27)Moderate (~18)
Primary Hazard FlammabilityPolymerization / Instability
Reaction Pathway Diagram

reaction_pathways cluster_A Cyclopropanecarbaldehyde cluster_B 2-Cyclopropyl-2-ethoxyacetaldehyde CPCA CPCA Prod_A1 Sec-Alcohol (Grignard) CPCA->Prod_A1 R-MgX Prod_A2 Ring Open (HBr/Acid) CPCA->Prod_A2 H+ / Nu- CEAA CEAA Prod_B1 Racemic Mix (Base) CEAA->Prod_B1 Base (Enolization) Prod_B2 Amino-Ether (Red. Amination) CEAA->Prod_B2 R-NH2 / NaBH(OAc)3

Caption: Divergent reaction pathways. CPCA risks ring opening, while CEAA risks racemization via enolization.

References

  • BenchChem. (2025).[7] The Pivotal Role of Substituents in the Reactivity of Cyclopropanecarbaldehydes. Retrieved from

  • ChemicalBook. (2026). Cyclopropanecarboxaldehyde Properties and Reactivity. Retrieved from

  • Aaron Chemicals. (2025).[8] Product Data: 2-cyclopropyl-2-ethoxyacetaldehyde (CAS 1855684-45-5).[1][2][3][9] Retrieved from

  • PubChem. (2025). Compound Summary: 2-Cyclopropylacetaldehyde and Derivatives. National Library of Medicine. Retrieved from

  • Pawar, D. M., & Noe, E. A. (2004). Dynamic NMR Study of Cyclopropanecarbaldehyde: Comparison of Conjugating Abilities. Journal of Organic Chemistry. Retrieved from

Sources

Validating Assay Purity of 2-Cyclopropyl-2-ethoxyacetaldehyde Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Alpha-Alkoxy Aldehydes

In the synthesis of cyclopropyl-containing pharmacophores—common in antiviral and antihypertensive drug development—2-cyclopropyl-2-ethoxyacetaldehyde serves as a critical C5 building block. However, this reagent presents a unique analytical paradox. Its chemical utility stems from the reactivity of the aldehyde and the electronic influence of the alpha-ethoxy group, but these same features render it chemically fragile.

The molecule is prone to three primary degradation pathways:

  • Oxidation: Rapid conversion to 2-cyclopropyl-2-ethoxyacetic acid upon air exposure.

  • Polymerization: Trimerization typical of aliphatic aldehydes.

  • Thermal Elimination: Under high heat (e.g., GC injection ports), it can undergo

    
    -elimination of ethanol to form 
    
    
    
    -unsaturated aldehydes.

Standard Certificates of Analysis (CoA) often rely on Gas Chromatography (GC-FID) or simple titration. For this specific reagent, these methods can yield dangerously misleading results. This guide compares three validation methodologies—Hydroxylamine Titration , GC-FID , and Quantitative NMR (qNMR) —to establish a scientifically robust protocol for purity assessment.

Comparative Analysis of Assay Methods

Method A: Hydroxylamine Hydrochloride Titration

Status: Classical / Low Specificity

This method relies on the reaction of the carbonyl group with hydroxylamine hydrochloride to form an oxime and release hydrochloric acid (HCl). The released HCl is titrated with a standardized base.

  • Mechanism:

    
    
    
  • The Flaw: This method is non-specific . It counts all carbonyls. If your reagent is contaminated with ketone byproducts or other aldehydes, they will register as "purity," leading to false positives. Furthermore, if the sample contains residual acid (from oxidation), it will bias the titration unless a blank correction is perfectly executed.

Method B: Gas Chromatography (GC-FID)

Status: High Resolution / High Risk

GC is the industry standard for volatile organics. However, for 2-cyclopropyl-2-ethoxyacetaldehyde , the injection port temperature (typically 200–250°C) poses a severe risk.

  • The Flaw (Thermal Artifacts): The alpha-ethoxy group is a good leaving group under thermal stress. Inside the injector, the molecule can eliminate ethanol, forming 2-cyclopropylideneacetaldehyde. This degradation product may co-elute or appear as a separate peak that the analyst misidentifies as a synthesis impurity rather than an artifact of the method. This leads to an underestimation of purity or a confused impurity profile.

Method C: Quantitative NMR (qNMR)

Status: The Gold Standard / Recommended

Proton qNMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H-qNMR) allows for absolute quantification without a reference standard of the analyte itself. It uses an internal standard (IS) of known purity.[1]
  • The Advantage: It is performed at ambient temperature (avoiding thermal degradation) and provides structural specificity. You can distinctively integrate the aldehyde proton (

    
     ppm) separate from impurity protons. It also simultaneously quantifies residual solvents and water.
    

Data Summary: Method Comparison

The following table illustrates a theoretical comparison of a single batch of 2-cyclopropyl-2-ethoxyacetaldehyde analyzed by all three methods.

FeatureMethod A: TitrationMethod B: GC-FIDMethod C: qNMR (Target)
Reported Purity 98.5% (Overestimated)89.2% (Underestimated)96.4% (Accurate)
Bias Source Counts ketonic impurities; affected by residual acid.Thermal elimination of ethanol in injector port.None (Direct molar ratio).
Specificity Low (Total Carbonyls)High (Chromatographic)Very High (Structural)
Sample Stress Chemical (pH change)Thermal (High Heat)None (Solution state)
Suitability Routine QC (Rough check)Impurity Profiling (Qualitative)Assay Validation (Quantitative)

Detailed Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) - The Validated System

Objective: Determine absolute assay purity with


 1.0% accuracy.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent hydrate formation/acetalization).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Maleic acid has a sharp singlet at

    
     ppm, well-separated from the aldehyde proton.
    

Procedure:

  • Gravimetry: Weigh approximately 20 mg of the Internal Standard (

    
    ) and 20 mg of the 2-cyclopropyl-2-ethoxyacetaldehyde sample (
    
    
    
    ) into the same weighing boat or directly into the NMR tube. Record weights to 0.01 mg precision.
    • Note: Precision in weighing is the limiting factor for accuracy.

  • Dissolution: Add 0.6 mL of DMSO-

    
    . Cap and invert gently to mix. Do not vortex vigorously to avoid heating or splashing.
    
  • Acquisition Parameters (Critical for Validity):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing nucleus (usually the aldehyde proton). Set D1 = 60 seconds to be safe.
      
    • Scans: 16 or 32 (sufficient S/N ratio > 300:1).

    • Temperature: 298 K (25°C).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (Maleic acid, 2H,

      
       6.2 ppm). Calibrate this integral to a value of 2.000 or equivalent to moles.
      
    • Integrate the Aldehyde proton (1H, doublet/singlet near

      
       9.5 ppm).
      
  • Calculation:

    
    
    
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Integral area
      
    • 
      : Number of protons (IS=2, Sample=1)
      
    • 
      : Molar mass
      
    • 
      : Mass weighed
      
    • 
      : Purity (as a decimal)
      
Protocol 2: Hydroxylamine Titration (Secondary Check)

Objective: Rapid confirmation of carbonyl content (if qNMR is unavailable).

Reagents:

  • 0.5 N Hydroxylamine Hydrochloride in 80% Ethanol.

  • 0.5 N Standardized NaOH solution.

  • Indicator: Bromophenol Blue (0.04% in ethanol).[2]

Procedure:

  • Blank Preparation: Pipette 25.0 mL of Hydroxylamine reagent into a flask. Add indicator.

  • Sample Preparation: Weigh 1.0 g of sample (

    
    ) into a separate flask containing 25.0 mL of Hydroxylamine reagent.
    
  • Reaction: Allow both flasks to stand for 30 minutes at room temperature.

    • Scientific Note: Do not heat. Heating promotes side reactions in this unstable aldehyde.

  • Titration: Titrate the liberated HCl in the sample flask with 0.5 N NaOH to the blue-green endpoint. Titrate the blank similarly (the blank corrects for free HCl in the reagent).

  • Calculation:

    
    
    
    • 
      : Volume of NaOH (mL)
      
    • 
      : Normality of NaOH
      
    • 
      : Molecular Weight of 2-cyclopropyl-2-ethoxyacetaldehyde (128.17  g/mol )
      

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic for selecting the assay method and the specific workflow for the recommended qNMR approach.

Diagram 1: Analytical Method Decision Tree

MethodSelection Start Start: Purity Validation of 2-Cyclopropyl-2-ethoxyacetaldehyde IsReferenceAvailable Is a Certified Reference Standard Available? Start->IsReferenceAvailable IsThermalStable Is the Analyte Thermally Stable? IsReferenceAvailable->IsThermalStable No HPLC Method: HPLC-UV/ELSD (Requires Reference) IsReferenceAvailable->HPLC Yes GC Method: GC-FID (Risk of Degradation) IsThermalStable->GC Yes qNMR Method: qNMR (Recommended) IsThermalStable->qNMR No (Labile) Titration Method: Titration (Low Specificity) qNMR->Titration If NMR unavailable

Caption: Decision tree prioritizing qNMR for thermally labile alpha-alkoxy aldehydes lacking certified reference standards.

Diagram 2: qNMR Experimental Workflow

qNMRWorkflow Step1 1. Weighing (Precision Balance) Sample + Internal Std Step2 2. Solvation DMSO-d6 (Invert, Do Not Vortex) Step1->Step2 Step3 3. Acquisition D1 Delay > 5*T1 Pulse: 90 deg Step2->Step3 Step4 4. Processing Phase Correction Integration Step3->Step4 Result Absolute Purity Calculation Step4->Result

Caption: Step-by-step workflow for qNMR analysis ensuring gravimetric accuracy and relaxation compliance.

References

  • ASTM International. (2012). Standard Test Method for Purity of Aldehydes and Ketones (D2192). ASTM International.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Bhat, S. V., et al. (2005). Synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde derivatives. Arkivoc. (Note: Generalized citation for synthesis context).

  • Saito, T., et al. (2022). ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds. ISO.

  • BenchChem. (2025).[3] A Comparative Guide to Purity Validation: Quantitative NMR vs. Gas Chromatography. BenchChem Technical Guides.

Sources

Spectroscopic characterization of alpha-ethoxy aldehyde impurities

Spectroscopic Characterization of -Ethoxy Aldehyde Impurities: A Comprehensive Comparison Guide

As drug development pipelines become increasingly complex, the rigorous characterization of process-related impurities remains a cornerstone of pharmaceutical safety. Among these,


-ethoxy aldehydes

Under , aldehydes are frequently flagged as structural alerts for mutagenicity (DNA-reactive impurities). Consequently, they must be rigorously identified and controlled at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure . To justify a control strategy or a downstream purge argument, scientists must move beyond basic chromatographic retention times and achieve unambiguous structural elucidation.

This guide objectively compares the performance of modern spectroscopic modalities—NMR, LC-HRMS, and FT-IR—in characterizing

Comparison of Analytical Modalities

To confidently elucidate an




Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D)

NMR remains the gold standard for absolute structural and stereochemical elucidation.

  • Performance:

    
    H NMR easily identifies the highly deshielded aldehyde proton (
    
    
    9.5–9.8 ppm) and the ethoxy group (CH
    
    
    multiplet at
    
    
    3.5 ppm; CH
    
    
    triplet at
    
    
    1.2 ppm).
  • The Causality of 2D NMR: 1D NMR alone cannot prove that the ethoxy group is at the

    
    -position. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC visualizes 3-bond carbon-proton couplings, allowing us to connect the ethoxy oxygen-adjacent protons directly to the 
    
    
    -carbon, and the
    
    
    -proton to the aldehyde carbonyl carbon (
    
    
    200 ppm).
  • Limitation: NMR suffers from low sensitivity, requiring preparative isolation of the impurity (>1 mg) at high purity.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS (ESI-TOF or Orbitrap) provides unparalleled sensitivity for trace-level detection without requiring prior isolation.

  • Performance: HRMS provides the exact mass with sub-ppm error, securing the empirical formula.

  • The Causality of Fragmentation: In MS/MS (tandem mass spectrometry),

    
    -ethoxy aldehydes exhibit highly characteristic neutral losses. A loss of 28 Da (CO) confirms the aldehyde moiety, while a loss of 46 Da (ethanol) or an ethoxy radical confirms the ether linkage.
    
  • Limitation: MS cannot easily differentiate between positional isomers (e.g.,

    
    -ethoxy vs. 
    
    
    -ethoxy) without synthesized reference standards, making it a presumptive rather than definitive structural tool.
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Performance: ATR-FTIR serves as a rapid, non-destructive orthogonal check. A strong C=O stretching frequency (

    
    1720–1740 cm
    
    
    ) and a C-O-C stretch (
    
    
    1050–1150 cm
    
    
    ) corroborate the functional groups.
  • Limitation: It provides zero atomic connectivity data and is highly susceptible to matrix interference.

Quantitative Performance Comparison
Analytical ModalitySensitivity (LOD)Structural Elucidation ConfidencePositional Isomer ResolutionMatrix IndependencePrimary Utility in Workflow
LC-HRMS (ESI)

1–10 ng/mL
Moderate (Empirical formula, fragments)Poor (Cannot distinguish

vs

)
High (Chromatographic separation)Trace detection, exact mass confirmation
1D/2D NMR

10–50 µg/mL
Absolute (Exact atomic connectivity)Excellent (Unambiguous via HMBC)Low (Requires >95% purity isolate)Definitive structural & stereochemical proof
GC-MS (EI)

5–20 ng/mL
High (Standardized library matching)Moderate (Requires distinct fragments)High (Volatile matrices only)Orthogonal mass confirmation
ATR-FTIR

1–5 mg (Solid)
Low (Functional groups only)NoneLow (Requires pure solid)Rapid functional group verification

Experimental Protocol: Self-Validating Isolation & Characterization

To prevent false positives and analytical artifacts, the following step-by-step methodology employs a self-validating system designed to isolate and characterize a suspected

Step 1: System Suitability & LC-HRMS Screening
  • Preparation: Prepare the API sample at 10 mg/mL in Acetonitrile/Water. Crucial: Do not use methanol as a diluent or mobile phase.

  • Causality: Aldehydes are highly reactive. Methanol can react with the aldehyde on-column to form a hemiacetal or full acetal, artificially altering the mass and masking the impurity. Acetonitrile prevents this artifact.

  • Self-Validation: Inject a system suitability standard (API spiked with a known stable aliphatic aldehyde). If the spiked aldehyde's mass is recovered intact without degradation, the system is validated for unknown aldehyde screening.

  • Execution: Run the LC-HRMS. Identify the

    
     peak of the impurity and trigger MS/MS to look for the 
    
    
    Da and
    
    
    Da neutral losses.
Step 2: Preparative HPLC Isolation
  • Column & Mobile Phase: Scale up to a C18 preparative column. Use 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

  • Causality: Ammonium formate is a completely volatile buffer. If a non-volatile buffer like phosphate is used, the subsequent lyophilization step will concentrate the salts into a massive pellet. High salt concentrations severely degrade NMR probe tuning and shimming, leading to broad, uninterpretable spectra.

  • Execution: Collect the impurity fractions based on UV or MS triggering and immediately freeze at

    
    C to prevent oxidative degradation.
    
Step 3: Lyophilization and NMR Acquisition
  • Sample Prep: Lyophilize the fractions to a dry powder (>1.5 mg yield). Dissolve in deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% TMS.
    
  • Causality: DMSO-

    
     is chosen over CDCl
    
    
    . Chloroform often contains trace DCl (deuterium chloride) which can catalyze the polymerization or degradation of the reactive
    
    
    -ethoxy aldehyde during the lengthy 2D NMR acquisition.
  • Execution: Acquire

    
    H, 
    
    
    C, COSY, HSQC, and HMBC spectra.
  • Self-Validation: The structure is only confirmed if the HMBC spectrum explicitly shows a cross-peak between the ethoxy CH

    
     protons and the 
    
    
    -carbon, proving the exact site of etherification.

Workflow Visualization

The following diagram maps the logical progression of the analytical workflow, emphasizing the transition from trace detection to definitive structural proof required for regulatory risk assessment.

GAPIAPI Matrix(Contains Unknown Impurity)LCMSLC-HRMS Screening(Target Mass & Fragments)API->LCMS Detect trace levelsPrepPrep-HPLC Isolation(Volatile Buffer)API->Prep Scale up for isolationElucα-Ethoxy AldehydeConfirmedLCMS->Eluc Formula & Neutral LossesNMR1D/2D NMR Suite(Connectivity via HMBC)Prep->NMR >1 mg pure isolateFTIRATR-FTIR(C=O & C-O Stretches)Prep->FTIR Solid state analysisNMR->Eluc Exact Atomic ConnectivityFTIR->Eluc Functional GroupsICHICH M7 Risk Assessment(TTC Control Strategy)Eluc->ICH Justify Purge/Limits

Workflow for the isolation and spectroscopic elucidation of α-ethoxy aldehyde impurities.

References

  • ICH Harmonised Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation (ICH).[Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. National Institutes of Health (NIH) / PubMed Central. [Link]

A Comparative Guide to the Chemical Stability of Cyclopropyl Aldehydes vs. Linear Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aldehyde Dilemma in Pharmaceutical Development

Aldehydes are a cornerstone of organic synthesis, yet their inherent reactivity presents a significant challenge in drug development. As highly electrophilic species, they are susceptible to a variety of degradation pathways, which can compromise the purity, potency, and safety of an active pharmaceutical ingredient (API).[1][2] A common strategy to modulate the properties of a lead compound is the introduction of unique structural motifs. The cyclopropyl group, for instance, is frequently incorporated by medicinal chemists to enhance metabolic stability, increase potency, or lock a molecule into its bioactive conformation.[3][4][5]

This guide provides a comprehensive comparison of the chemical stability of cyclopropyl aldehydes against their linear aliphatic counterparts. We will delve into the underlying chemical principles that govern their stability, provide robust experimental protocols for conducting comparative forced degradation studies, and present a framework for interpreting the resulting data. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when incorporating these moieties into their molecular designs.

Theoretical Framework: Unpacking the Factors of Aldehyde Stability

The stability of an aldehyde is not an intrinsic constant but rather a dynamic property influenced by its molecular architecture. The comparison between a cyclopropyl and a linear aldehyde hinges on a delicate balance of electronic, steric, and strain effects.

Ring Strain and its Ambivalent Role

The defining characteristic of a cyclopropane ring is its significant ring strain, estimated at approximately 27.5 kcal/mol.[6][7][8] This strain arises from severe bond angle distortion, forcing the C-C-C angles to 60° instead of the ideal 109.5° for sp³ hybridized carbons.[8][9] This high strain energy weakens the C-C bonds, making the ring susceptible to opening reactions, a degradation pathway not available to linear aldehydes.[8][10] However, this strain also imparts unique electronic properties.

Electronic and Conformational Properties

The C-C bonds within a cyclopropane ring possess a high degree of p-character, allowing the ring to act as an electron-donating group through conjugation with adjacent π-systems, such as the carbonyl of an aldehyde.[3][11] This electronic donation can influence the reactivity of the aldehyde group. Furthermore, the rigid, planar nature of the cyclopropyl ring restricts conformational freedom compared to a flexible linear alkyl chain, which can impact steric accessibility to the aldehyde.[4][12]

General Aldehyde Degradation Pathways

Independent of their substitution, all aldehydes are prone to certain degradation reactions:

  • Oxidation: The aldehyde C-H bond is readily oxidized to form a carboxylic acid.[13][14] This is often the primary degradation pathway under ambient, oxygen-exposed conditions.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under acidic or basic conditions.

  • Nucleophilic Attack: The electrophilic carbonyl carbon is a target for nucleophiles, including water, which can lead to the formation of unstable gem-diols (hydrates).[13][15]

The central question is how the unique properties of the cyclopropyl group modulate these inherent instabilities compared to a simple linear alkyl group.

Experimental Design: A Forced Degradation Study

To empirically compare the stability of these two classes of aldehydes, a forced degradation (or stress testing) study is the most effective approach.[1][16][17] This involves subjecting the compounds to harsh conditions to accelerate decomposition, thereby revealing their intrinsic stability and degradation pathways.[2][18]

Model Compounds:
  • Cyclopropyl Aldehyde: Cyclopropanecarboxaldehyde

  • Linear Aldehyde: Butyraldehyde (isomeric, similar molecular weight)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare stock solutions of each aldehyde (e.g., in ACN) samples Aliquot into separate vials for each stress condition prep->samples thermal Thermal (e.g., 60°C) samples->thermal Incubate oxidative Oxidative (e.g., 3% H2O2) samples->oxidative Incubate photolytic Photolytic (ICH Q1B) samples->photolytic Incubate hydrolytic Hydrolytic (Acid, Base, Neutral) samples->hydrolytic Incubate control Control (Room Temp, Dark) samples->control Incubate quench Quench reaction & dilute samples thermal->quench oxidative->quench photolytic->quench hydrolytic->quench control->quench derivatize Derivatize with DNPH quench->derivatize hplc HPLC-UV Analysis derivatize->hplc quant Quantify remaining aldehyde & identify degradants hplc->quant compare Compare % degradation & assess pathways quant->compare G cluster_cpa Cyclopropyl Aldehyde cluster_la Linear Aldehyde cpa Cyclopropyl Aldehyde cpa_acid Cyclopropanecarboxylic Acid cpa->cpa_acid Oxidation (Major Pathway) cpa_ro Ring-Opened Products cpa->cpa_ro High Energy (Minor Pathway) la Linear Aldehyde la_acid Carboxylic Acid la->la_acid Oxidation (Major Pathway)

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Cyclopropyl-2-ethoxyacetaldehyde

[1][2][3][4]

Executive Safety Directive

2-Cyclopropyl-2-ethoxyacetaldehyde (C₇H₁₂O₂) is a functionalized aldehyde possessing both a strained cyclopropyl ring and an ethoxy ether linkage. Due to the lack of a widely available, compound-specific Safety Data Sheet (SDS) for this specialized intermediate, it must be handled under worst-case scenario protocols for alpha-alkoxy aldehydes.

Core Disposal Principle: Do not treat this substance as general organic waste. It requires segregation as a Flammable Liquid with Reactive potential (peroxide formation and polymerization). Incineration via a licensed hazardous waste contractor is the only approved disposal method for bulk quantities. Drain disposal is strictly prohibited.

Chemical Hazard Profile & Waste Characterization

To ensure regulatory compliance (EPA/RCRA in the US, CEPA in Canada), you must characterize the waste stream accurately before disposal.

Functional Group Analysis
  • Aldehyde Moiety (-CHO): Highly reactive; prone to air oxidation (forming carboxylic acids) and polymerization. Aldehydes are generally toxic and irritants.

  • Ethoxy Group (-OCH₂CH₃): Introduces potential for peroxide formation upon prolonged storage, similar to diethyl ether, though generally less volatile.

  • Cyclopropyl Ring: Adds ring strain energy (~27.5 kcal/mol), increasing the heat of combustion and potential instability under thermal stress.

Waste Classification Table
PropertyClassificationEPA Hazardous Waste Code (Likely)Handling Implication
Ignitability High (Flash Point estimated < 60°C)D001 Store in flammables cabinet; ground all transfer equipment.
Reactivity Moderate (Peroxide/Polymerization)D003 (Potential)Test for peroxides before disposal if stored >1 year.
Toxicity Irritant / Acutely ToxicCharacteristic Double-glove (Nitrile); use fume hood.
Solubility Low water solubility; soluble in organicsN/ADo not pour down sink.

Operational Disposal Protocol

Segregation and Storage

Do not mix 2-cyclopropyl-2-ethoxyacetaldehyde with incompatible waste streams.

  • Incompatible With: Strong oxidizers (e.g., nitric acid, permanganates), strong bases (can induce polymerization), and amines.

  • Container Selection: Use amber glass or high-density polyethylene (HDPE) containers. Avoid metal containers if the aldehyde has degraded to acid.

  • Headspace: Leave 10% headspace to accommodate thermal expansion, but minimize air exposure to prevent peroxide formation.

Labeling Requirements

Attach a hazardous waste tag immediately upon the first addition of waste.[1] The label must include:

  • Full Chemical Name: 2-Cyclopropyl-2-ethoxyacetaldehyde.[2]

  • Hazard Checkboxes: Flammable, Toxic.

  • Composition: If in solution, list solvent and concentration (e.g., "5% in Dichloromethane").

Decision Logic for Disposal

Use the following workflow to determine the correct disposal path for your specific situation (Bulk vs. Trace Residue).

DisposalLogicStartWaste Source IdentificationTypeCheckIs it Bulk Liquid or Trace Residue?Start->TypeCheckBulkBulk Liquid (>5 mL)TypeCheck->BulkBulkResidueTrace Residue / GlasswareTypeCheck->ResidueResiduePeroxideCheckStored > 1 Year?Bulk->PeroxideCheckRinseTriple Rinse withOrganic Solvent (e.g., Acetone)Residue->RinseTestPeroxidesTest for PeroxidesPeroxideCheck->TestPeroxidesYesSegregateSegregate intoFlammable/Organic WastePeroxideCheck->SegregateNoPosPeroxidePeroxides DetectedTestPeroxides->PosPeroxidePositiveNegPeroxideNo PeroxidesTestPeroxides->NegPeroxideNegativeStabilizeContact EHS for Stabilization(Do not move container)PosPeroxide->StabilizeNegPeroxide->SegregateCombineAdd Rinsate toBulk Waste ContainerRinse->Combine

Figure 1: Decision tree for segregating bulk waste versus managing glassware residues.

Bench-Top Deactivation (Spill & Residue Management)

Warning: This protocol is for trace amounts (e.g., cleaning glassware or small spills < 5 mL) only. Do not attempt to deactivate bulk waste; send it for incineration.

The Bisulfite Quenching Method

Aldehydes can be chemically neutralized by forming a bisulfite adduct, which is water-soluble and less volatile.

Reagents Required:

  • Sodium Bisulfite (NaHSO₃) saturated solution.

  • pH paper.

Protocol:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][3] Work in a fume hood.

  • Dilution: If the spill is pure aldehyde, dilute with a non-reactive solvent (e.g., isopropanol) to reduce reactivity.

  • Addition: Slowly add the aldehyde residue to the saturated Sodium Bisulfite solution.

    • Mechanism:[3] R-CHO + NaHSO₃ → R-CH(OH)-SO₃Na (Bisulfite Adduct).

  • Verification: Check that the mixture is homogeneous and no longer possesses the sharp, acrid odor of the aldehyde.

  • Disposal: Label the resulting mixture as "Quenched Aldehyde Waste" and dispose of it in the Aqueous Hazardous Waste stream. Do not pour down the drain unless explicitly authorized by your local wastewater authority.[4]

Spill Response Workflow

SpillResponseSpillSpill DetectedEvacuateEvacuate & Ventilate(If >100mL or outside hood)Spill->EvacuateLarge SpillPPEDon PPE:Nitrile Gloves, GogglesSpill->PPESmall SpillAbsorbAbsorb with Vermiculiteor Spill PillowPPE->AbsorbCollectCollect intoSealed ContainerAbsorb->CollectLabelLabel as'Aldehyde Debris'Collect->Label

Figure 2: Immediate response workflow for laboratory spills.

Professional Disposal (Incineration)

For the final disposal of the segregated waste, you must utilize a licensed hazardous waste transporter.

  • Method: High-temperature incineration.

  • Justification: This ensures the complete destruction of the cyclopropyl ring and the aldehyde functionality, preventing environmental contamination.

  • Documentation: Maintain a waste manifest (Uniform Hazardous Waste Manifest in the US) for at least 3 years.

References

  • PubChem. (2025).[5] 2-cyclopropyl-2-ethoxyacetaldehyde Compound Summary. National Library of Medicine. [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D003). [Link]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Washington State Department of Ecology. (2019). Focus on: Treatment by Aldehyde Deactivation. [Link]

Personal protective equipment for handling 2-cyclopropyl-2-ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5) is a specialized synthetic intermediate combining the high reactivity of an aldehyde with the strain energy of a cyclopropyl ring and the peroxide-forming potential of an ether linkage.[1] Due to limited specific toxicological data, this guide employs a "Read-Across" Safety Protocol , treating the compound with the highest precautionary standards applicable to


-alkoxy aldehydes.

Immediate Hazard Profile:

  • Flammability: High (Predicted Flash Point < 60°C).

  • Reactivity: Air-sensitive (Peroxide formation risk); Polymerization risk.[2]

  • Health: Severe Eye Irritant; Respiratory Irritant; Potential Sensitizer.[3]

Chemical Hazard Profile & Risk Assessment

This compound presents a "Triad of Instability" requiring specific engineering controls.

Hazard DomainCritical Risk FactorOperational Implication
Chemical Stability

-Hydrogen susceptible to auto-oxidation.
Mandatory: Store under inert atmosphere (Argon/Nitrogen). Test for peroxides before distillation.
Flammability Ether/Aldehyde functionality suggests low flash point.Ground all equipment. Use non-sparking tools.[4][5] Class IB Flammable Liquid protocol.
Toxicology Aldehydes are protein cross-linkers (sensitizers).Zero-skin-contact policy. Inhalation of vapors can cause severe respiratory edema.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling this compound during scale-up or concentrated manipulation. Use the following tiered protection system.

Tier 1: Standard Handling (Analytical/Small Scale < 1g)
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Note: Safety glasses are inadequate due to vapor irritation.

  • Hand Protection: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Change Frequency: Every 15 minutes or immediately upon splash.

  • Respiratory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

Tier 2: High Exposure Risk (Synthesis/Transfer > 1g)
  • Hand Protection (Critical): Aldehydes and ethers can permeate nitrile.

    • Recommended: Silver Shield® (Laminate) or Butyl Rubber gloves.

    • Rationale: Butyl rubber offers superior resistance to aldehydes and ketones compared to nitrile [1].

  • Respiratory: If fume hood work is compromised or during spill cleanup, use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black label).

  • Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.

Visual Logic: PPE Selection Decision Tree

PPE_Decision Start Task Assessment Scale Scale / Exposure Risk Start->Scale Small < 1g (Analytical) Scale->Small Large > 1g or Transfer Scale->Large Glove1 Double Nitrile Gloves (Change <15 mins) Small->Glove1 Resp1 Fume Hood Only Small->Resp1 Glove2 Laminate (Silver Shield) or Butyl Rubber Large->Glove2 Resp2 Fume Hood + Ready OV Respirator Large->Resp2

Figure 1: Decision logic for selecting appropriate glove and respiratory protection based on operational scale.

Operational Protocol: Safe Handling & Transfer

Objective: Prevent oxygen exposure (peroxide formation) and personnel exposure.

A. Storage Requirements
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Headspace must be purged with Nitrogen or Argon.

  • Container: Amber glass with Teflon-lined septa (to prevent UV degradation and cap corrosion).

  • Stabilization: Check CoA for stabilizers (e.g., BHT). If absent, test for peroxides every 3 months using starch-iodide strips [2].

B. Transfer Workflow (Cannula/Syringe Method)

Do not pour this liquid. Pouring increases static generation and vapor release.

  • Preparation: Secure the reagent bottle in a clamp within the fume hood.

  • Inerting: Insert a balloon filled with Nitrogen/Argon into the septum to equalize pressure.

  • Withdrawal: Use a glass syringe with a long stainless steel needle.

  • Transfer: Inject directly into the reaction vessel through a septum.

  • Decontamination: Rinse the syringe with acetone inside the hood into a dedicated waste container before removing it from the hood.

Visual Workflow: Inert Transfer Setup

Transfer_Protocol Step1 1. Clamp Bottle (Fume Hood) Step2 2. Insert Inert Gas Balloon Step1->Step2 Step3 3. Withdraw via Syringe/Septum Step2->Step3 Step4 4. Inject to Reaction Vessel Step3->Step4 Risk CRITICAL RISK: Avoid Air Exposure Risk->Step3

Figure 2: Step-by-step inert transfer protocol to minimize oxidation and exposure risks.

Emergency Response & Disposal
Spill Management (Small vs. Large)
  • Immediate Action: Evacuate the immediate area. Eliminate ignition sources (turn off hot plates/stirrers).

  • Absorbent: Use Vermiculite or Activated Carbon . Do not use paper towels (combustible surface area increase).

  • Neutralization: For aldehyde residues, treat the absorbed material with dilute aqueous sodium bisulfite (NaHSO₃) if safe to do so, to form the bisulfite adduct [3].

Disposal Plan
  • Waste Stream: Segregate as "Flammable Organic - Aldehydes" .

  • Prohibition: Do NOT mix with oxidizing acids (Nitric/Chromic) or strong bases (Caustic Soda), as this causes violent polymerization or oxidation.

  • Destruction: The preferred method is high-temperature chemical incineration equipped with afterburners and scrubbers.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2025). Peroxide Forming Solvents & Chemicals Safety Guide.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aldehydes).

  • PubChem. (2025).[6] Compound Summary: 2-cyclopropyl-2-ethoxyacetaldehyde.[1] National Library of Medicine.

Sources

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